molecular formula C5H12ClNO2 B1522802 2-(Aminomethyl)butanoic acid hydrochloride CAS No. 98137-47-4

2-(Aminomethyl)butanoic acid hydrochloride

Cat. No.: B1522802
CAS No.: 98137-47-4
M. Wt: 153.61 g/mol
InChI Key: XZLAGEBUTYNRAA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H11NO2 . It is supplied as the hydrochloride salt to enhance its stability and solubility for research applications. The compound features both a carboxylic acid and an aminomethyl functional group on the same carbon backbone, making it a valuable, versatile chiral building block for synthetic organic chemistry . Researchers can utilize this bifunctional nature to incorporate the "2-(aminomethyl)butanoic acid" motif into more complex molecules, such as peptides or specialized amino acid derivatives . Its structure is related to other non-proteinogenic amino acids like 2-aminoisobutyric acid (Aib), which are frequently used in medicinal chemistry and pharmacology to study structure-activity relationships and modulate the properties of peptide-based compounds . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should refer to the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

2-(aminomethyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-4(3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLAGEBUTYNRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of 2-(Aminomethyl)butanoic acid hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)butanoic Acid Hydrochloride

Abstract

This compound is a key chemical entity with applications in pharmaceutical development, serving as a building block and intermediate for various bioactive molecules, particularly those targeting neurological disorders.[1][2] A profound understanding of its physicochemical properties is a prerequisite for successful process development, formulation, and analytical method design. This technical guide provides a comprehensive examination of the core physicochemical characteristics of this compound, presenting quantitative data, standardized experimental methodologies, and the scientific rationale behind its behavior. This document is intended to be an essential resource for researchers, chemists, and drug development professionals, enabling them to leverage this compound with precision and scientific rigor.

Introduction

As a derivative of butanoic acid, this compound belongs to the class of amino acids and their derivatives. Its hydrochloride salt form is specifically designed to enhance stability and solubility, two critical parameters for pharmaceutical utility.[1] The presence of a primary amine and a carboxylic acid functional group on a short alkyl chain dictates its chemical reactivity, ionization potential, and intermolecular interactions. A granular understanding of these properties is not merely academic; it directly impacts critical development decisions, from choosing appropriate solvent systems for synthesis and purification to designing stable, bioavailable drug product formulations. This guide bridges the gap between raw data and practical application by explaining the causality behind the observed properties.

Chemical Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise molecular structure and associated identifiers.

  • Molecular Formula: C₅H₁₂ClNO₂[3]

  • Molecular Weight: 153.61 g/mol

  • CAS Number: 98137-47-4[3]

  • IUPAC Name: 2-(aminomethyl)butanoic acid;hydrochloride

G cluster_0 Strongly Acidic (pH < 2) cluster_1 Physiological pH (~7.4) cluster_2 Strongly Basic (pH > 11) A Predominantly Cationic (COOH, NH₃⁺) B Predominantly Zwitterionic (COO⁻, NH₃⁺) A->B Deprotonation of -COOH (pKa₁ ~3) C Predominantly Anionic (COO⁻, NH₂) B->C Deprotonation of -NH₃⁺ (pKa₂ ~10)

Caption: Predominant ionization states of 2-(Aminomethyl)butanoic acid across a pH gradient.

Lipophilicity (LogP)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one, a key predictor of its ability to cross biological membranes.

Parameter Predicted Value Interpretation
XlogP-2.6 [4]Hydrophilic

Experimental Protocol: Shake-Flask Method (OECD 107)

  • System Preparation: High-purity n-octanol and water are mutually saturated by mixing for 24 hours, followed by separation. This ensures the thermodynamic activity of each solvent is consistent during the experiment.

  • Partitioning: A known mass of this compound is dissolved in the aqueous phase. This is then combined with the octanol phase in a vessel at a defined volume ratio.

  • Equilibration: The vessel is agitated gently at a constant temperature until partitioning equilibrium is reached (typically several hours).

  • Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the analyte in both the aqueous and octanol phases is then quantified using a validated analytical method like LC-MS/MS.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: The predicted XlogP value of -2.6 indicates the compound is strongly hydrophilic. [4]This is entirely consistent with its structure; at physiological pH, it exists as a charged zwitterion, which is highly stabilized by the polar aqueous phase and has very little affinity for the non-polar octanol phase.

Stability and Storage

The stability of a compound is critical for ensuring its integrity during storage and use.

  • Thermal Stability: As an amino acid salt, it is expected to be a solid with a relatively high melting point, though it may decompose at elevated temperatures.

  • Hygroscopicity: The salt nature makes the compound potentially hygroscopic. It is crucial to protect it from atmospheric moisture to prevent degradation and ensure accurate weighing.

  • Recommended Storage: The compound is stable under ambient conditions for transport. [5]For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C, protected from light and moisture. [5]

Conclusion

The physicochemical properties of this compound define it as a stable, water-soluble, and hydrophilic compound. [1]Its behavior is dominated by the presence of ionizable carboxylic acid and amino functional groups, which render it a zwitterion at physiological pH. The data and methodologies presented in this guide offer a robust framework for scientists and researchers to handle, formulate, and study this compound effectively. A firm grasp of these foundational principles is indispensable for accelerating research and development timelines and ensuring the quality and reliability of experimental outcomes.

References

  • PubChem. 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link].

  • American Elements. This compound. Available from: [Link].

  • PubChemLite. This compound (C5H11NO2). Available from: [Link].

  • PubChem. 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Available from: [Link].

  • Anant Pharmaceuticals Pvt. Ltd. (S)-2-Aminobutanoic Acid Hydrochloride Impurity. Available from: [Link].

  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available from: [Link].

  • NIST. Butanoic acid, 2-amino-, (S)-. NIST Chemistry WebBook. Available from: [Link].

Sources

2-(Aminomethyl)butanoic acid hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Aminomethyl)butanoic acid hydrochloride (CAS Number: 98137-47-4), a key building block in synthetic organic chemistry and pharmaceutical development. This document synthesizes critical technical data, safety information, and practical insights to support its application in research and development.

Core Compound Identification and Properties

This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a butanoic acid backbone with an aminomethyl substituent at the second carbon, makes it a valuable synthon for introducing a specific pharmacophore in drug design.

Chemical Identity
IdentifierValueSource
CAS Number 98137-47-4[1][2]
Molecular Formula C5H12ClNO2[2]
IUPAC Name 2-(aminomethyl)butanoic acid;hydrochloride[1]
Molecular Weight 153.61 g/mol [1]
Physicochemical Properties
PropertyValueSource
Appearance Powder[1]
Melting Point 119-123 °C[1]
Storage Temperature 4 °C[1]

Synthesis and Manufacturing Considerations

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for analogous amino acid hydrochlorides. A common synthetic route involves the modification of a suitable butanoic acid derivative.

A plausible synthetic pathway is illustrated below. This generalized scheme is based on common organic chemistry transformations and should be optimized for specific laboratory conditions.

G cluster_0 Generalized Synthetic Pathway Start Butanoic Acid Derivative Step1 Functional Group Interconversion Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Amination Intermediate->Step2 Product_base 2-(Aminomethyl)butanoic acid Step2->Product_base Step3 Salt Formation (HCl) Product_base->Step3 Final_Product This compound Step3->Final_Product

Caption: Generalized synthetic workflow for this compound.

For instance, a synthetic approach for a related compound, 2-amino-butanamide hydrochloride, involves the chlorination of 2-aminobutyric acid followed by ammoniation and acidification.[3] This highlights a potential strategy where a precursor to the aminomethyl group is first installed on the butanoic acid backbone, followed by conversion to the amine and subsequent hydrochloride salt formation.

Applications in Research and Drug Development

As a chiral building block, this compound and its analogues are valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Role as a Key Intermediate

Analogous compounds, such as (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride, serve as crucial intermediates in the development of drugs targeting neurological disorders.[4] The unique structural motif of these aminomethyl-substituted butanoic acids allows for the modulation of biological activity, making them integral components in the design of targeted therapeutics.[4]

Utility in Peptide and Protein Chemistry

Derivatives of 2-(Aminomethyl)butanoic acid can be incorporated into peptides to enhance their stability and bioactivity.[4] This is a critical aspect of protein engineering, where the introduction of non-natural amino acids can confer desirable properties to therapeutic proteins.

Analytical Characterization

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. For related amino acid analogues, derivatization is often employed to improve selectivity and sensitivity in biological samples.[5]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to supplier safety data, this compound is classified as hazardous.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures

The following is a generalized experimental protocol for handling this compound in a laboratory setting.

Protocol: Safe Handling of this compound

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: To avoid generating dust, carefully weigh and dispense the powder.

  • Spill Management: In case of a spill, avoid direct contact. Absorb the spill with an inert material and dispose of it as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

Storage

Store the compound in a tightly sealed container at the recommended temperature of 4 °C to ensure its stability.[1]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic chemistry and drug discovery. While detailed public data on this specific compound is limited, its structural similarity to other well-studied aminomethyl-substituted acids suggests its utility as a building block for novel therapeutics. Researchers working with this compound should adhere to strict safety protocols and can draw upon the extensive knowledge base of related compounds to guide their experimental design.

References

  • (R-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride - Chem-Impex. (n.d.). Retrieved from [Link]

  • (S-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride - Chem-Impex. (n.d.). Retrieved from [Link]

  • This compound | CAS 98137-47-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • CAS#:2168688-23-9 | {2-Oxa-7-thiaspiro[4.5]decan-1-yl ... - Chemsrc. (n.d.). Retrieved from [Link]

  • This compound - CAS:98137-47-4 - 北京欣恒研科技有限公司. (n.d.). Retrieved from [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents. (n.d.).
  • WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents. (n.d.).
  • This compound - CAS:98137-47-4 - 江苏氩氪氙材料科技有限公司. (n.d.). Retrieved from [Link]

  • CN102241600A - Preparation method of 2-amino butyric acid - Google Patents. (n.d.).
  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - ResearchGate. (2021, June 7). Retrieved from [Link]

Sources

Synthesis pathways for 2-(Aminomethyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)butanoic Acid Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Drug Development

This compound stands as a crucial chiral building block in the landscape of pharmaceutical research and development. As a derivative of γ-aminobutyric acid (GABA), its structural motif is of significant interest in the design of molecules targeting the central nervous system. Its utility as a key intermediate in the synthesis of various bioactive compounds, particularly those aimed at treating neurological disorders, underscores the need for robust and efficient synthetic pathways. This guide provides an in-depth exploration of the primary methodologies for the synthesis of this compound, offering a blend of established protocols and innovative enzymatic approaches for researchers, scientists, and professionals in the field of drug development.

Section 1: Classical Approaches to the Synthesis of α-Substituted Butanoic Acids

The traditional synthesis of 2-(aminomethyl)butanoic acid often begins with the functionalization of a butanoic acid derivative. A common strategy involves the introduction of a nitrogen-containing group at the α-position, which can then be elaborated to the desired aminomethyl functionality.

Synthesis via α-Halogenation and Subsequent Amination

A foundational approach involves the α-bromination of a suitable butanoic acid derivative, followed by nucleophilic substitution with an amine source. This method, while straightforward, often requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Experimental Protocol: α-Bromination of Ethyl Butyrate
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of ethyl butyrate in a suitable solvent such as carbon tetrachloride is prepared.

  • Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

  • Bromination : N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture, which is then heated to reflux. The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material.

  • Work-up : Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification : The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 2-bromobutanoate, is then purified by vacuum distillation.

Subsequent Amination and Reduction

The resulting ethyl 2-bromobutanoate can then undergo nucleophilic substitution with a protected amine equivalent, such as sodium azide, followed by reduction of the azido group to the primary amine. The ester can then be hydrolyzed, and the aminomethyl group can be formed through further functional group manipulations.

The Strecker Synthesis and its Modifications

The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes or ketones.[1] A modified Strecker approach can be envisioned for the synthesis of 2-(aminomethyl)butanoic acid.

Conceptual Workflow for a Modified Strecker Synthesis

Strecker_Workflow A Butanal B Reaction with KCN/NH4Cl A->B C α-Aminonitrile Intermediate (2-Aminopentanenitrile) B->C D Acid or Base Hydrolysis C->D E Racemic 2-Aminobutanoic Acid D->E

Caption: Modified Strecker Synthesis Workflow.

Protocol for Hydrolysis of the α-Aminonitrile
  • Acid Hydrolysis : The α-aminonitrile intermediate is treated with a strong acid, such as 6 M hydrochloric acid.[1]

  • Reflux : The mixture is heated to reflux for several hours to ensure complete hydrolysis of the nitrile to a carboxylic acid.[1]

  • Isolation : The resulting amino acid hydrochloride can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Section 2: Asymmetric Synthesis and Chemoenzymatic Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes is of paramount importance.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique for the separation of enantiomers. Lipases and acylases are commonly employed for the stereoselective hydrolysis of racemic esters or amides.

Lipase-Catalyzed Kinetic Resolution

A racemic ester of a suitable precursor can be subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed by the lipase, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Illustrative Chemoenzymatic Synthesis Pathway

An improved, greener process for the enantioselective chemoenzymatic synthesis of a related compound, (S)-3-aminobutanoic acid, has been developed, which can be adapted. This process involves an initial aza-Michael addition, followed by enzymatic resolution using Candida antarctica lipase B.[2]

Chemoenzymatic_Synthesis A Prochiral Starting Material B Aza-Michael Addition A->B C Racemic Intermediate B->C D Enzymatic Resolution (e.g., Candida antarctica lipase B) C->D E Enantiopure Ester D->E F Hydrolysis E->F G Enantiopure Amino Acid F->G

Caption: Chemoenzymatic Synthesis Workflow.

Biosynthesis via Engineered Microorganisms

Recent advances in synthetic biology have enabled the production of non-proteinogenic amino acids in microorganisms like Saccharomyces cerevisiae.[3] A heterologous biosynthetic pathway can be constructed to produce (S)-2-aminobutyric acid from the endogenous amino acid L-threonine.[3]

Two-Step Heterologous Pathway
  • Deamination : L-threonine is deaminated to the achiral intermediate 2-ketobutyric acid by a threonine deaminase.[3]

  • Amination : The keto acid is then aminated to yield (S)-2-aminobutyric acid using an amino acid dehydrogenase.[3]

This biosynthetic approach offers a sustainable and highly enantioselective route to the desired chiral amino acid.

Section 3: Synthesis of Key Intermediates

The synthesis of this compound often relies on the preparation of key intermediates, such as 2-aminobutanamide hydrochloride.

Synthesis of 2-Aminobutanamide Hydrochloride from 2-Aminobutyric Acid

A common route involves the conversion of 2-aminobutyric acid to its corresponding amide.

Protocol via an Oxazolidinedione Intermediate

A chemical synthesis method for 2-aminobutanamide hydrochloride involves the reaction of 2-aminobutyric acid with bis(trichloromethyl)carbonate to form a 4-ethyl-2,5-oxazolidinedione intermediate. This intermediate is then subjected to ammonolysis and acidification to yield the final product.[4]

  • Chlorination : 2-Aminobutyric acid is reacted with bis(trichloromethyl)carbonate in an organic solvent at temperatures ranging from -5 to 110°C to form 4-ethyl-2,5-oxazolidinedione.[4]

  • Ammonolysis and Acidification : The oxazolidinedione intermediate is then treated with ammonia, followed by acidification with hydrochloric acid to produce 2-aminobutanamide hydrochloride.[4]

This method is reported to have a high yield and mild reaction conditions.[4]

Synthesis via Resolution of DL-2-Aminobutanamide

An alternative approach involves the ammonolysis of methyl 2-bromobutyrate to generate DL-2-aminobutanamide, followed by resolution.[5]

  • Ammonolysis : Methyl 2-bromobutyrate is treated with a solution of ammonia in methanol to produce racemic 2-aminobutanamide.[5]

  • Resolution : The racemic amide is then resolved using a chiral resolving agent, such as L-tartaric acid, to separate the desired enantiomer.[5]

  • Salt Formation : The resolved amide is then treated with hydrogen chloride to form the hydrochloride salt.[5]

Data Summary

PathwayKey IntermediateReagentsYieldReference
Oxazolidinedione Route4-ethyl-2,5-oxazolidinedione2-aminobutyric acid, bis(trichloromethyl)carbonate, ammonia, HClHigh[4]
Resolution RouteDL-2-aminobutanamideMethyl 2-bromobutyrate, ammonia, L-tartaric acid, HClNot specified[5]
Chemoenzymatic SynthesisRacemic N-benzyl-3-aminobutanoateProchiral starting materials, Candida antarctica lipase B28% overall yield[2]

Conclusion

The synthesis of this compound can be achieved through a variety of pathways, each with its own advantages and challenges. Classical chemical methods offer robust and well-established protocols, while modern chemoenzymatic and biosynthetic approaches provide highly enantioselective and sustainable alternatives. The choice of synthetic route will ultimately depend on factors such as the desired stereochemistry, scalability, and cost-effectiveness. This guide has provided a comprehensive overview of the key synthetic strategies, equipping researchers and drug development professionals with the knowledge to select and implement the most suitable method for their specific needs.

References

  • Preparation of (s)-2-aminobutyric acid. (2009).
  • Verma, R., & Prajapati, S. M. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(10), 1470–1474. [Link]

  • Bhatt, N., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Organic & Medicinal Chem IJ, 5(3). [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (2006).
  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (2010).
  • Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. (2015).
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019). ResearchGate. [Link]

  • Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. (1989). accessdata.fda.gov. [Link]

  • Verhoeven, M. D., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 79. [Link]

  • Synthesis method of (R) -3-aminobutanol. (2020).
  • Hof, J., et al. (2016). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 18(1), 145-153. [Link]

  • Synthesis method of S-2-aminobutanamide hydrochloride. (2013).
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Mechanism of Action of 2-(Aminomethyl)butanoic Acid Hydrochloride as a Putative GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, analogues of GABA have been a focal point in the development of therapeutics for neurological disorders such as epilepsy, neuropathic pain, and anxiety. This guide explores the putative mechanism of action of 2-(Aminomethyl)butanoic acid hydrochloride, a structural isomer of GABA. Direct research on this specific compound is not prevalent in publicly accessible literature; therefore, this analysis is built upon a foundational understanding of its structural class—β-substituted GABA analogues. By drawing parallels with well-characterized molecules in this class, such as pregabalin and gabapentin, we can infer a probable mechanism of action. This guide posits that 2-(Aminomethyl)butanoic acid, rather than acting directly on GABA receptors, likely modulates neuronal activity by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), thereby reducing neurotransmitter release. This document provides a detailed examination of this proposed mechanism, supported by experimental frameworks and methodologies common in the field.

Introduction: The Landscape of GABA Analogues

GABA analogues were initially designed with the intent of mimicking the inhibitory effects of GABA by directly agonizing GABA receptors (GABA-A and GABA-B) or by inhibiting GABA reuptake or metabolism. While some compounds achieve this, a significant class of analogues, including the clinically successful drugs gabapentin and pregabalin, were discovered to have a novel and distinct mechanism of action. These molecules, characterized by an alkyl substitution at the β-position relative to the carboxyl group, do not bind significantly to GABA receptors or transporters.

2-(Aminomethyl)butanoic acid (CH₃-CH₂-CH(CH₂NH₂) -COOH) is a structural isomer of GABA (H₂N-CH₂-CH₂-CH₂-COOH). Its structure places it within the category of β-substituted GABA analogues. Given this structural classification, it is scientifically reasonable to hypothesize that its primary mechanism of action will align more closely with that of pregabalin and gabapentin than with direct GABAergic modulation.

Proposed Core Mechanism: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The central hypothesis is that this compound functions as a ligand for the α2δ subunit of presynaptic VGCCs. This interaction is the cornerstone of the therapeutic effects observed with other gabapentinoids.

The Role of the α2δ Subunit

The α2δ protein is an auxiliary subunit of the VGCCs, which are crucial for controlling the influx of calcium into presynaptic terminals—a critical step for the fusion of synaptic vesicles and the release of neurotransmitters. The α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, plays a significant role in the trafficking and cell surface expression of the main pore-forming α1 subunit of the calcium channel. In pathological states, such as neuropathic pain and epilepsy, the expression of the α2δ-1 subunit is often upregulated in sensory and central neurons, leading to increased calcium influx and excessive neurotransmitter release (e.g., glutamate, substance P).

Ligand Binding and Consequent Modulation

Gabapentinoids, and putatively 2-(Aminomethyl)butanoic acid, bind with high affinity to the α2δ-1 and α2δ-2 subunits. This binding does not directly block the calcium channel pore. Instead, it is thought to induce a conformational change in the α2δ subunit, which in turn disrupts the normal trafficking and function of the VGCC complex. The primary consequences of this interaction are:

  • Reduced Trafficking of VGCCs: Binding to the α2δ subunit interferes with the forward trafficking of the α1 subunit to the presynaptic membrane, leading to a lower density of functional calcium channels at the nerve terminal.

  • Decreased Calcium Influx: With fewer VGCCs at the presynaptic membrane, the influx of calcium upon neuronal depolarization is diminished.

  • Inhibition of Neurotransmitter Release: The reduction in intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.

This cascade of events ultimately results in reduced neuronal hyperexcitability, which is the underlying basis for its potential therapeutic effects in epilepsy and neuropathic pain.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action at the presynaptic terminal.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal compound 2-(Aminomethyl)butanoic acid a2d α2δ-1 Subunit compound->a2d High-Affinity Binding vgcc Voltage-Gated Ca²⁺ Channel (VGCC) a2d->vgcc Modulates Trafficking & Function ca_ion Ca²⁺ vgcc->ca_ion Influx Blocked vesicle Synaptic Vesicle (contains Glutamate) ca_ion->vesicle Reduced Fusion Trigger release Reduced Glutamate Release vesicle->release glutamate Glutamate receptor Postsynaptic Receptors (e.g., AMPA, NMDA) glutamate->receptor Reduced Binding effect Reduced Excitatory Postsynaptic Potential receptor->effect

Caption: Proposed mechanism of 2-(Aminomethyl)butanoic acid at the presynaptic terminal.

Experimental Validation Protocols

To validate the proposed mechanism of action for this compound, a series of established experimental workflows must be employed.

Radioligand Binding Assays

This is the foundational experiment to confirm the molecular target. The objective is to determine if 2-(Aminomethyl)butanoic acid binds to the α2δ-1 subunit and to quantify its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissue or cell lines known to express high levels of the α2δ-1 subunit (e.g., porcine cerebral cortex or HEK293 cells overexpressing the subunit).

  • Radioligand: Use a known high-affinity radioligand for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin.

  • Competition Assay:

    • Incubate the prepared membranes with a fixed concentration of the radioligand.

    • In parallel incubations, add increasing concentrations of the unlabeled test compound (2-(Aminomethyl)butanoic acid).

    • Allow the reaction to reach equilibrium.

  • Separation & Scintillation Counting: Separate the bound from the free radioligand via rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. This will generate a sigmoidal competition curve from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) can be determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Parameter Description Expected Outcome for an Active Compound
IC₅₀ Concentration inhibiting 50% of radioligand bindingLow nanomolar to micromolar range
Ki Binding affinity constantLow nanomolar to micromolar range
Electrophysiology: Calcium Imaging

This functional assay directly measures the effect of the compound on calcium influx in neurons.

Protocol:

  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons, which have high levels of α2δ-1 expression in pain models) on glass coverslips.

  • Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Perfusion & Stimulation: Place the coverslip on a microscope stage equipped for ratiometric imaging. Perfuse the cells with a physiological salt solution. Depolarize the neurons to open VGCCs using a high-potassium solution or electrical field stimulation.

  • Compound Application: After establishing a baseline response, perfuse the cells with varying concentrations of 2-(Aminomethyl)butanoic acid and repeat the stimulation.

  • Data Acquisition & Analysis: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration. An active compound will reduce the peak calcium influx evoked by depolarization.

Visualizing the Experimental Workflow

G cluster_0 Binding Assay cluster_1 Electrophysiology a1 Prepare α2δ-1 Enriched Membranes a2 Incubate with [³H]-Gabapentin & Test Compound a1->a2 a3 Filter & Count Radioactivity a2->a3 a4 Calculate Ki a3->a4 b5 Quantify Reduction in Ca²⁺ Signal b1 Culture Primary Neurons b2 Load with Fura-2 AM (Calcium Dye) b1->b2 b3 Stimulate (High K⁺) & Record Ca²⁺ Influx b2->b3 b4 Apply Test Compound & Re-stimulate b3->b4 b4->b5

Caption: Key experimental workflows for validating the proposed mechanism.

Differentiating from Direct GABAergic Mechanisms

It is critical to experimentally confirm that 2-(Aminomethyl)butanoic acid does not act via classical GABAergic pathways.

Mechanism Experimental Test Expected Result for α2δ Ligand
GABA-A Receptor Agonism Patch-clamp recording of chloride currents in the presence of the compound.No significant potentiation of GABA-evoked currents.
GABA-B Receptor Agonism Measurement of G-protein activation (e.g., GTPγS binding assay) or potassium channel currents.No significant activation.
GABA Transporter (GAT) Inhibition Radiotracer uptake assay using [³H]-GABA in synaptosomes or cells expressing GAT-1.No significant inhibition of GABA uptake.
GABA Transaminase (GABA-T) Inhibition Enzyme activity assay measuring the conversion of GABA to succinic semialdehyde.No significant inhibition of GABA-T activity.

Conclusion and Future Directions

Based on its structure as a β-substituted GABA analogue, the most probable mechanism of action for this compound is as a ligand for the α2δ subunit of voltage-gated calcium channels. This proposed mechanism, analogous to that of pregabalin and gabapentin, involves the modulation of VGCC trafficking and a subsequent reduction in the presynaptic release of excitatory neurotransmitters. This guide has outlined the key molecular interactions and the essential experimental protocols required to validate this hypothesis, including radioligand binding assays and functional calcium imaging. Future research should focus on executing these protocols to definitively characterize the pharmacological profile of this compound, determine its binding affinity, and assess its functional efficacy in preclinical models of neuropathic pain and epilepsy.

References

  • Title: The α2δ Subunit of Voltage-Gated Calcium Channels: A Novel Target for the Treatment of Neuropathic Pain Source: The Journal of Neuroscience URL: [Link]

  • Title: Gabapentin and pregabalin: from molecular mechanisms to clinical applications Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Pregabalin: from molecule to man Source: British Journal of Anaesthesia URL: [Link]

The Enigmatic Potential of 2-(Aminomethyl)butanoic Acid Hydrochloride: A Technical Guide to Unraveling its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)butanoic acid hydrochloride stands as a molecule of significant interest within the landscape of neuropharmacology. Structurally, it is a close analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. While direct and extensive biological characterization of this specific compound remains limited in publicly accessible literature, its chemical architecture strongly suggests a potential role as a modulator of GABAergic neurotransmission. This technical guide provides a comprehensive framework for investigating the biological activity of this compound. By drawing parallels with structurally related and well-characterized GABA analogues, we will explore its putative mechanisms of action, delineate essential experimental protocols for its evaluation, and discuss its potential therapeutic applications. This document serves as a roadmap for researchers poised to unlock the therapeutic promise of this intriguing compound.

Introduction: The GABAergic Landscape and the Promise of Analogues

The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS).[1] Gamma-aminobutyric acid (GABA) is the primary mediator of inhibitory neurotransmission, and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, the GABAergic system presents a rich field of targets for therapeutic intervention.

GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier. This has spurred the development of GABA analogues, synthetic molecules designed to mimic the structure and/or function of GABA while possessing improved pharmacokinetic properties.[1] Prominent examples include pregabalin and gabapentin, which have achieved significant clinical success in treating epilepsy and neuropathic pain.

This compound, as a structural analogue of GABA, is logically positioned to interact with components of the GABAergic system. Its butanoic acid backbone with an aminomethyl substitution at the 2-position presents a compelling scaffold for exploration. While it is frequently cited as a key intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders, its intrinsic biological activity is an area ripe for investigation.[2][3][4]

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive research into other β-substituted GABA analogues, we can hypothesize several potential mechanisms of action for this compound.[1] These hypotheses provide the foundation for a systematic investigation of its biological activity.

Interaction with GABA Receptors

The primary mode of GABA's inhibitory action is through its interaction with GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.

  • GABAA Receptor Modulation: It is plausible that this compound could act as an agonist or a positive allosteric modulator at GABAA receptors. An agonist would directly activate the receptor's chloride channel, leading to neuronal hyperpolarization. A positive allosteric modulator would enhance the effect of endogenous GABA, increasing the frequency or duration of channel opening.

  • GABAB Receptor Activity: Alternatively, the compound might exhibit activity at GABAB receptors. Agonism at these G-protein coupled receptors can lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a slower, more prolonged inhibitory effect.

Modulation of GABA Metabolism and Transport

Beyond direct receptor interaction, GABA analogues can influence synaptic GABA concentrations by targeting the enzymes responsible for its synthesis and degradation, or the transporters responsible for its reuptake.

  • Inhibition of GABA Transaminase (GABA-T): Inhibition of GABA-T, the primary enzyme responsible for GABA catabolism, would lead to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission.

  • Inhibition of GABA Reuptake: Blocking the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft would similarly prolong the presence of GABA and potentiate its inhibitory effects.

Interaction with Voltage-Gated Calcium Channels

A well-established mechanism for some successful GABA analogues, like gabapentin and pregabalin, is their interaction with the α2δ subunit of voltage-gated calcium channels. This interaction reduces calcium influx at presynaptic nerve terminals, leading to a decrease in the release of excitatory neurotransmitters. Given its structural similarities, this remains a key potential mechanism for this compound.

A Roadmap for Experimental Validation

To elucidate the true biological activity of this compound, a systematic and multi-tiered experimental approach is essential. The following protocols outline the key in vitro and in vivo assays required for a comprehensive pharmacological characterization.

In Vitro Characterization

Objective: To determine the affinity of this compound for GABA receptors and other potential targets.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus).

  • Radioligand Binding:

    • For GABAA receptors, use a radiolabeled antagonist such as [³H]SR95531 or a benzodiazepine site ligand like [³H]flunitrazepam.

    • For GABAB receptors, use a radiolabeled agonist like [³H]GABA (in the presence of a GABAA antagonist) or an antagonist like [³H]CGP54626.

  • Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding curves.

Objective: To assess the functional activity of this compound on GABA receptors and ion channels.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation and Injection: Isolate and prepare Xenopus laevis oocytes and inject them with cRNAs encoding the subunits of the GABA receptor subtype of interest (e.g., α1β2γ2 for GABAA).

  • Recording: After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application: Perfuse the oocyte with a control solution and then with solutions containing GABA and/or this compound at various concentrations.

  • Data Acquisition and Analysis: Record the resulting currents and construct concentration-response curves to determine the EC₅₀ (for agonists) or the modulatory effect on the GABA response.

Workflow for In Vitro Characterization

cluster_0 Initial Screening cluster_1 Mechanism of Action Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Confirm Activity Electrophysiology Electrophysiology Functional Assays->Electrophysiology Characterize Functional Effect Enzyme Inhibition Assays Enzyme Inhibition Assays Functional Assays->Enzyme Inhibition Assays Assess Metabolic Impact Transporter Uptake Assays Transporter Uptake Assays Functional Assays->Transporter Uptake Assays Evaluate Reuptake Inhibition This compound This compound This compound->Receptor Binding Assays Determine Affinity

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Evaluation

Objective: To assess the anticonvulsant potential of this compound.

Protocol (Maximal Electroshock (MES) Test):

  • Animal Dosing: Administer this compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal, oral).

  • Induction of Seizure: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀) for protection against the tonic hindlimb extension.

Objective: To evaluate the analgesic efficacy of this compound in a model of nerve injury-induced pain.

Protocol (Chung Model - Spinal Nerve Ligation):

  • Surgical Procedure: Surgically ligate the L5 spinal nerve in rodents to induce mechanical allodynia.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration.

  • Data Analysis: Compare the post-treatment withdrawal thresholds to baseline and vehicle-treated controls to determine the anti-allodynic effect.

Workflow for In Vivo Evaluation

cluster_0 Pharmacokinetic Profiling cluster_1 Efficacy Studies PK Studies Determine ADME Properties Epilepsy Models Epilepsy Models PK Studies->Epilepsy Models Dose Selection Neuropathic Pain Models Neuropathic Pain Models PK Studies->Neuropathic Pain Models Dose Selection Anxiety Models Anxiety Models PK Studies->Anxiety Models Dose Selection This compound This compound This compound->PK Studies

Caption: A streamlined workflow for the in vivo evaluation of this compound.

Potential Therapeutic Applications

Should experimental validation confirm biological activity consistent with a GABAergic mechanism, this compound could have therapeutic potential in a range of CNS disorders, including:

  • Epilepsy: By enhancing inhibitory neurotransmission, the compound could raise the seizure threshold.

  • Neuropathic Pain: Modulation of GABAergic pathways or voltage-gated calcium channels could alleviate the hyperexcitability characteristic of neuropathic pain states.

  • Anxiety Disorders: Potentiation of GABAergic signaling is a well-established mechanism for anxiolytic drugs.

  • Spasticity: GABAB receptor agonists are used to treat spasticity, representing another potential therapeutic avenue.

Conclusion: Charting the Course for Discovery

This compound represents a compelling yet under-investigated molecule within the field of neuropharmacology. Its structural relationship to GABA strongly suggests a potential for biological activity within the CNS. While direct evidence is currently lacking, a systematic and hypothesis-driven investigation, as outlined in this guide, has the potential to uncover novel therapeutic properties. The experimental workflows detailed herein provide a robust framework for elucidating its mechanism of action and evaluating its efficacy in preclinical models. The journey to fully characterize this compound will undoubtedly be one of meticulous scientific inquiry, but the potential rewards—the development of a novel therapeutic for debilitating neurological disorders—are immeasurable.

References

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • GABA analogue - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pharmacology of GABA. (1984). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (1987). PubMed. Retrieved January 20, 2026, from [Link]

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A Technical Guide to the Structural Elucidation of 2-(Aminomethyl)butanoic Acid Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereoisomerism in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects.[1][2] This underscores the regulatory and scientific imperative for the unambiguous structural elucidation and separation of stereoisomers for any chiral drug candidate.

This guide focuses on the structural elucidation of the enantiomers of 2-(Aminomethyl)butanoic acid hydrochloride, a chiral gamma-aminobutyric acid (GABA) analogue. GABA analogues are a class of compounds that often interact with the central nervous system, making their stereochemical purity a matter of significant importance for therapeutic efficacy and safety.[4] We will delve into a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography to confidently identify and differentiate the (R)- and (S)-isomers of this compound. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale for each methodological choice.

The Challenge: Differentiating Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and characterization a formidable challenge. They have the same mass, the same elemental composition, and will behave identically in most standard analytical tests. Therefore, specialized techniques that can probe the chirality of the molecule are essential. The hydrochloride salt form of 2-(Aminomethyl)butanoic acid introduces considerations for solubility and ionization, which will be addressed in the context of each analytical method.

Part 1: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For the structural elucidation of this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Aminomethyl)butanoic acid, we can predict the following signals. Note that the exact chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(Aminomethyl)butanoic Acid in D₂O

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-1 (CH₃)~0.9Triplet~7.5Aliphatic methyl group coupled to the adjacent methylene (H-2) protons.
H-2 (CH₂)~1.6-1.8Multiplet-Methylene protons coupled to both the methyl (H-1) and methine (H-3) protons.
H-3 (CH)~2.4-2.6Multiplet-Methine proton at the chiral center, coupled to the adjacent methylene (H-2) and aminomethyl (H-4) protons.
H-4 (CH₂N)~3.0-3.2Multiplet-Methylene protons adjacent to the nitrogen, coupled to the methine proton (H-3).

Note: The acidic proton of the carboxylic acid and the protons on the ammonium group will likely exchange with D₂O and may not be observed or will appear as a broad singlet.

Expected ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 2-(Aminomethyl)butanoic acid, we expect to see five distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Aminomethyl)butanoic Acid

Carbon AssignmentExpected Chemical Shift (ppm)Rationale
C-1 (CH₃)~10-15Aliphatic methyl carbon.
C-2 (CH₂)~25-30Aliphatic methylene carbon.
C-3 (CH)~40-45Methine carbon at the chiral center.
C-4 (CH₂N)~45-50Methylene carbon attached to the nitrogen.
C-5 (COOH)~175-180Carboxylic acid carbonyl carbon.
Distinguishing Enantiomers by NMR: The Use of Chiral Derivatizing Agents

Standard NMR cannot differentiate between enantiomers. To achieve this, a chiral derivatizing agent (CDA) is employed to convert the enantiomers into diastereomers. These diastereomers have different physical properties and will exhibit distinct NMR spectra. A common approach for amino acids is derivatization with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides.

  • Sample Preparation: Dissolve approximately 5 mg of racemic this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

  • Addition of Reagents: Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) and a non-chiral base (e.g., triethylamine) to the NMR tube.

  • Reaction: Gently mix the contents and allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.

The resulting spectrum will show two sets of peaks for the protons near the chiral center, with slightly different chemical shifts, allowing for the quantification of the enantiomeric ratio.

NMR_Workflow cluster_reaction Derivatization cluster_analysis NMR Analysis Racemic_Sample Racemic 2-(Aminomethyl)butanoic acid HCl Reaction Formation of Diastereomers Racemic_Sample->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Solvent Deuterated Solvent Solvent->Reaction NMR_Acquisition ¹H NMR Acquisition Reaction->NMR_Acquisition Spectrum Diastereomerically Resolved Spectrum NMR_Acquisition->Spectrum MS_Fragmentation Parent [M+H]⁺ m/z 118.1 Frag1 [M+H - H₂O]⁺ m/z 100.1 Parent:parent->Frag1:frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z 73.1 Parent:parent->Frag2:frag2 - COOH

Caption: Predicted fragmentation pathway.

While standard MS cannot differentiate between enantiomers, it is a crucial confirmatory technique for the molecular weight and elemental composition of the synthesized or isolated compound.

Part 3: The Gold Standard for Enantiomeric Separation - Chiral Chromatography

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. [5]This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method Development for Chiral HPLC

For the separation of the enantiomers of 2-(Aminomethyl)butanoic acid, a polar ionic compound, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is a promising choice. [6]These CSPs are compatible with aqueous and organic mobile phases, making them suitable for the analysis of underivatized amino acids. [6]

  • Column: A chiral stationary phase column, for example, a CHIRALPAK® ZWIX(+)™.

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing an acidic and a basic additive to control ionization and improve peak shape (e.g., 50 mM acetic acid and 25 mM triethylamine). [7]3. Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

Under these or similar conditions, the (R)- and (S)-enantiomers are expected to be baseline resolved, allowing for their accurate quantification. The elution order of the enantiomers would need to be confirmed by injecting a standard of a single, known enantiomer.

HPLC_Workflow cluster_prep Preparation cluster_separation Separation cluster_detection Detection Sample Sample in Mobile Phase Injection Injection Sample->Injection HPLC_System HPLC System with Chiral Column HPLC_System->Injection Separation Differential Interaction with CSP Injection->Separation Detection Detector (UV/CAD/MS) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: Chiral HPLC separation workflow.

Part 4: Synthesis and Pharmacological Context

The ability to synthesize enantiomerically pure forms of 2-(Aminomethyl)butanoic acid is crucial for studying their individual pharmacological activities. As a GABA analogue, it is hypothesized that one enantiomer may exhibit greater affinity for GABA receptors or transporters in the central nervous system, potentially leading to therapeutic effects in conditions such as epilepsy, anxiety, or neuropathic pain.

Strategies for Enantioselective Synthesis

Several strategies can be employed to obtain single enantiomers:

  • Chiral Resolution: This involves the separation of a racemic mixture. A common method is to react the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to stereoselectively synthesize the desired enantiomer from an achiral starting material. [8]* Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, and modifies it to obtain the target molecule while retaining the original stereochemistry.

The choice of synthetic route will depend on factors such as cost, scalability, and the desired enantiomeric purity.

Conclusion: A Validated, Multi-faceted Approach

The structural elucidation of the isomers of this compound requires a synergistic combination of advanced analytical techniques. NMR spectroscopy, coupled with chiral derivatizing agents, provides detailed structural information and allows for the differentiation of enantiomers. Mass spectrometry serves as a vital tool for confirming the molecular weight and fragmentation pattern. Finally, chiral HPLC offers a robust and reliable method for the separation and quantification of the individual enantiomers. By integrating these methodologies, researchers and drug development professionals can ensure the stereochemical integrity of this and other chiral molecules, a critical step in the development of safe and effective pharmaceuticals.

References

  • Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
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  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]

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  • PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. Retrieved from [Link]

  • PubMed. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing (S)-2-aminobutanamide.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Retrieved from [Link]

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  • PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Retrieved from [Link]

  • MassBank. (2008). (S)-2-Aminobutanoate. Retrieved from [Link]

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  • NIST. (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

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  • Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]

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A Technical Guide to the Therapeutic Potential of 2-(Aminomethyl)butanoic Acid Hydrochloride and Related GABA Analogues in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 2-(aminomethyl)butanoic acid hydrochloride and structurally related γ-aminobutyric acid (GABA) analogues in the treatment of neurological disorders. While direct research on this compound is limited, this document synthesizes the extensive knowledge available for its close analogues, namely gabapentin and pregabalin, to build a predictive framework for its potential pharmacological profile and therapeutic utility. We delve into the core mechanisms of action, focusing on the interaction with the α2δ subunit of voltage-gated calcium channels, and detail robust methodologies for the chemical synthesis of these compounds, including enantioselective routes. Furthermore, this guide presents a suite of in vitro and in vivo experimental protocols essential for the preclinical evaluation of these molecules, covering target binding, functional modulation, and efficacy in established animal models of epilepsy and neuropathic pain. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological diseases.

Introduction: The Unmet Need and the Promise of GABA Analogues

Neurological disorders, encompassing a wide spectrum of conditions such as epilepsy, neuropathic pain, and anxiety disorders, represent a significant global health burden. The pathophysiology of many of these disorders involves neuronal hyperexcitability, often stemming from an imbalance between excitatory and inhibitory neurotransmission.[1][2] The γ-aminobutyric acid (GABA) system, as the primary inhibitory neurotransmitter network in the central nervous system (CNS), has long been a focal point for therapeutic intervention. However, the direct administration of GABA is ineffective for treating CNS disorders due to its inability to cross the blood-brain barrier.[3]

This limitation spurred the development of GABA analogues, lipophilic molecules designed to mimic the structure of GABA and penetrate the CNS.[1][3] Among the most successful of these are gabapentin and pregabalin, which, despite their design as GABA mimetics, were later discovered to exert their therapeutic effects through a novel mechanism independent of GABA receptors.[4] Their clinical success has paved the way for the exploration of a wider chemical space of related structures, including this compound. This guide will use the well-established pharmacology of gabapentin and pregabalin as a blueprint to project the potential of this and other novel GABA analogues.

Molecular Target and Mechanism of Action: Beyond GABA Receptors

Contrary to their structural resemblance to GABA, gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors (GABA-A or GABA-B) or by influencing GABA synthesis or metabolism.[4] The key molecular target for this class of compounds, and therefore the predicted target for this compound, is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5]

The α2δ subunit is an ancillary protein of VGCCs that plays a crucial role in the trafficking and function of the channel complex.[6][7] By binding to the α2δ-1 subunit, these ligands are thought to modulate calcium influx, although the precise downstream effects are still under investigation. It is hypothesized that this interaction reduces the release of excitatory neurotransmitters, such as glutamate and substance P, particularly in hyperexcited neurons, thereby dampening neuronal signaling and producing analgesic, anticonvulsant, and anxiolytic effects.[5]

Signaling Pathway: Proposed Mechanism of Action of Gabapentinoids

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates (Inhibits Trafficking/ Function) Vesicle Synaptic Vesicle (Glutamate) Fusion Vesicle Fusion & Neurotransmitter Release Vesicle->Fusion Glutamate Glutamate Fusion->Glutamate Releases Ca_ion->Fusion Triggers Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal Initiates Gabapentinoid 2-(Aminomethyl)butanoic acid or Analogue Gabapentinoid->alpha2delta Binds to Depolarization Neuronal Depolarization Depolarization->VGCC Activates

Caption: Proposed mechanism of action for 2-(Aminomethyl)butanoic acid analogues.

Synthesis of 2-(Aminomethyl)butanoic Acid and Related Analogues

The synthesis of β-amino acids like 2-(aminomethyl)butanoic acid can be approached through various established organic chemistry methodologies. Key strategies include the enantioselective synthesis to obtain specific stereoisomers, which is often crucial for pharmacological activity, and classical rearrangement reactions.

Enantioselective Synthesis

The biological activity of β-substituted GABA analogues is often dependent on their absolute configuration.[8] Therefore, enantioselective synthesis is a critical aspect of their development. A powerful and widely used method for the asymmetric synthesis of β-amino acids is the Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, often catalyzed by a chiral catalyst to control the stereochemistry.[2][8] Other notable methods include the hydrogenation of enamines and Mannich-type reactions.[9][10]

Classical Rearrangement Reactions

Classical name reactions provide robust, albeit often non-stereoselective, routes to amines from carboxylic acid derivatives. These methods can be employed to synthesize racemic mixtures of 2-(aminomethyl)butanoic acid, which can then be subjected to chiral resolution.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using bromine and a strong base.[11][12][13][14][15]

  • Curtius Rearrangement: In this reaction, an acyl azide is thermally or photochemically converted into an isocyanate, which can then be hydrolyzed to the corresponding primary amine.[7][12][16][17][18][19]

Chiral Resolution

For racemic mixtures obtained from non-enantioselective syntheses, chiral resolution is necessary to separate the enantiomers. This can be achieved through several techniques, including:

  • Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

  • Chiral Chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.[6][20][21][22]

Workflow: General Synthesis and Evaluation Pipeline

Synthesis_Evaluation_Pipeline cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Models cluster_formulation Formulation & PK/PD Start Starting Materials (e.g., Butanoic Acid Derivative) Synthesis Chemical Synthesis (e.g., Hofmann/Curtius Rearrangement or Asymmetric Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Chiral_Res Chiral Resolution (if necessary) Purification->Chiral_Res Binding α2δ-1 Subunit Binding Assay Chiral_Res->Binding Functional Functional Assay (Patch-Clamp Electrophysiology) Binding->Functional Epilepsy Epilepsy Models (MES, PTZ, Kindling) Functional->Epilepsy Neuropathic_Pain Neuropathic Pain Models (CCI, SNI) Functional->Neuropathic_Pain EEG EEG Monitoring Epilepsy->EEG Behavioral Behavioral Testing (von Frey, Hot Plate) Neuropathic_Pain->Behavioral Formulation Dosage Form Development Behavioral->Formulation EEG->Formulation PKPD Pharmacokinetics & Pharmacodynamics Formulation->PKPD

Caption: A generalized workflow for the synthesis and preclinical evaluation of novel GABA analogues.

In Vitro Evaluation: Characterizing Target Engagement

A crucial step in the preclinical assessment of this compound and its analogues is to confirm and quantify their interaction with the α2δ-1 subunit of VGCCs. This is typically achieved through a combination of binding and functional assays.

Radioligand Binding Assay for α2δ-1 Subunit

This assay directly measures the affinity of a test compound for the α2δ-1 subunit by competing with a radiolabeled ligand.

Protocol: [³H]Gabapentin Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize porcine brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, [³H]gabapentin (at a concentration close to its Kd), and varying concentrations of the test compound (e.g., this compound).

    • For the determination of non-specific binding, use a high concentration of unlabeled gabapentin or a related ligand.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of a test compound on the function of VGCCs in living cells.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or tsA-201 cells) that does not endogenously express high levels of VGCCs.

    • Co-transfect the cells with plasmids encoding the α1 and β subunits of a specific VGCC (e.g., CaV2.2) and the α2δ-1 subunit.[6] A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Prepare a patch-clamp rig with an amplifier, data acquisition system, and microscope.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the membrane of a transfected cell.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.

    • Apply a voltage-step protocol to elicit calcium channel currents (using Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation).[14]

    • Record baseline currents and then perfuse the cell with a solution containing the test compound at various concentrations.

  • Data Analysis:

    • Measure the peak current amplitude and analyze the current-voltage (I-V) relationship and the voltage-dependence of activation and inactivation.

    • Determine the effect of the test compound on these parameters to assess its modulatory activity on VGCC function.

In Vivo Evaluation: Assessing Therapeutic Potential in Disease Models

The efficacy of this compound and its analogues in treating neurological disorders must be evaluated in relevant animal models.

Animal Models of Epilepsy
  • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered through corneal or ear-clip electrodes, and the ability of a compound to prevent the tonic hindlimb extension phase of the seizure is measured.

  • Pentylenetetrazol (PTZ) Test: This chemoconvulsant model is used to assess efficacy against myoclonic and absence seizures.[15] PTZ is administered systemically, and the compound's ability to prevent or delay the onset of clonic and tonic seizures is evaluated.

  • Kindling Model: This is a chronic model of temporal lobe epilepsy where repeated sub-convulsive electrical or chemical stimulation of a limbic brain region leads to a progressive intensification of seizure activity.[20] It is useful for studying epileptogenesis and for evaluating the effects of compounds on focal seizures.

Experimental Protocol: Electroencephalography (EEG) Monitoring in Rodent Seizure Models

  • Electrode Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant recording electrodes over the cortex or depth electrodes into specific brain regions (e.g., hippocampus).

    • A reference and ground electrode are also implanted.

    • Secure the electrode assembly to the skull with dental cement.

  • EEG Recording:

    • Allow the animal to recover from surgery.

    • Connect the implanted electrodes to an EEG recording system.

    • Record baseline EEG activity and then induce seizures using one of the models described above.

    • Administer the test compound and record the EEG to assess its effect on seizure activity (e.g., frequency, duration, and amplitude of epileptiform discharges).

  • Data Analysis:

    • Visually inspect and quantitatively analyze the EEG recordings to identify and characterize seizure events.

    • Compare the EEG parameters between vehicle- and drug-treated groups.

Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of pain-like behaviors in the affected hind paw.[14]

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in robust and long-lasting pain-like behaviors.[12][14]

  • Spinal Nerve Ligation (SNL): This model involves the ligation of one or more spinal nerves, producing pain-like behaviors in the corresponding dermatome.[12]

Behavioral Testing for Neuropathic Pain

  • Von Frey Test for Mechanical Allodynia:

    • Place the animal in a chamber with a mesh floor and allow it to acclimatize.

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[1][22]

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in a certain percentage of applications.

    • A decrease in the paw withdrawal threshold indicates mechanical allodynia.

  • Hot Plate Test for Thermal Hyperalgesia:

    • Place the animal on a heated surface maintained at a constant temperature (e.g., 50-55°C).[17]

    • Measure the latency for the animal to exhibit a pain response, such as licking or flicking its paw, or jumping.

    • A decrease in the response latency indicates thermal hyperalgesia.

Formulation and Pharmacokinetics

The development of a stable and bioavailable oral dosage form is critical for the clinical success of any drug candidate. For amino acid-based drugs like this compound, specific formulation challenges may arise, such as the potential for lactam formation.

Table 1: Key Considerations for Oral Formulation of Amino Acid Drugs

ParameterConsiderationPotential Solution
Chemical Stability Amino acids can be susceptible to degradation, such as lactamization.Use of stabilizers, control of moisture content, selection of appropriate excipients.
Solubility Solubility can vary depending on the pH and the specific amino acid structure.pH adjustment, use of solubilizing agents, salt formation.
Bioavailability Absorption can be influenced by active transport mechanisms (e.g., L-amino acid transporters).Prodrug strategies, formulation with absorption enhancers.[5]
Dosage Form Selection of an appropriate solid oral dosage form (e.g., tablets, capsules).Direct compression, wet or dry granulation, depending on the physicochemical properties of the drug and excipients.

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies are typically conducted in rodents and involve administering the drug via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and target tissues over time.

Conclusion and Future Directions

While this compound itself remains a largely uncharacterized molecule, the extensive body of research on its structural analogues, gabapentin and pregabalin, provides a strong foundation for predicting its potential as a therapeutic agent for neurological disorders. The established mechanism of action via the α2δ-1 subunit of VGCCs, coupled with the well-defined preclinical models of epilepsy and neuropathic pain, offers a clear path for its evaluation.

Future research should focus on the enantioselective synthesis of this compound and a thorough in vitro characterization of its binding affinity and functional modulation of the α2δ-1 subunit. Subsequent in vivo studies in validated animal models will be crucial to determine its efficacy and safety profile. The structure-activity relationship studies of existing gabapentinoids suggest that even subtle structural modifications can significantly impact potency and pharmacokinetic properties, highlighting the potential for discovering novel and improved therapeutics within this chemical class.[9] This technical guide provides the necessary framework and experimental protocols to embark on this exciting area of drug discovery.

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An In-depth Technical Guide to the Safe Handling and Storage of 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety, handling, and storage protocols for 2-(Aminomethyl)butanoic acid hydrochloride, a key reagent in various research and development applications. As a compound that presents specific health hazards, adherence to rigorous safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Understanding the Compound: Hazard Identification and Risk Profile

This compound is an organic compound that, based on available data for structurally similar compounds, requires careful management in a laboratory setting. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory tract, as well as potential harm if ingested.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Profile

Hazard Class Hazard Statement Code GHS Pictogram Signal Word
Acute Toxicity, OralHarmful if swallowedH302GHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationCauses skin irritationH315GHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319GHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335GHS07 (Exclamation Mark)Warning

Data synthesized from multiple sources.[1][2][3]

The causality behind these classifications stems from the compound's chemical nature. As a hydrochloride salt of an amino acid derivative, it can react with moisture, potentially releasing hydrochloric acid, which is corrosive and irritating. The fine, powdered form of the solid also contributes to the respiratory irritation hazard, as airborne particles can be easily inhaled.[2]

GHS_Hazards cluster_compound 2-(Aminomethyl)butanoic Acid HCl cluster_hazards Primary Health Hazards Compound Central Hazard Profile H302 H302: Harmful if Swallowed Compound->H302 H315 H315: Skin Irritation Compound->H315 H319 H319: Serious Eye Irritation Compound->H319 H335 H335: Respiratory Irritation Compound->H335

Caption: Key GHS health hazards associated with the compound.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

To mitigate the risks outlined above, a two-pronged approach of engineering controls and robust PPE is essential. This creates a self-validating system of safety where each component reinforces the other.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid form, is a certified chemical fume hood.[4] This is non-negotiable. A fume hood serves two critical functions:

  • Containment: It prevents the escape of fine powder into the laboratory environment, directly addressing the inhalation hazard (H335).

  • Ventilation: It continuously removes any vapors or dust, protecting the user and preventing the accumulation of airborne contaminants.

For processes that may generate static electricity, such as extensive grinding or pouring, the use of anti-static and spark-proof equipment is a necessary precaution.[4]

Personal Protective Equipment (PPE): Essential for Direct Contact

Even within a fume hood, appropriate PPE is mandatory to protect against accidental splashes or direct contact.[2][5]

  • Eye and Face Protection: At a minimum, chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required.[2][6] Given the serious eye irritation risk (H319), a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals. Gloves must be inspected for any defects before use.[2] A critical aspect of glove use is the removal technique; gloves should be removed without touching the outer surface to prevent skin contamination.[2]

  • Body Protection: A laboratory coat is standard. For more extensive handling procedures, a complete chemical-resistant suit may be warranted to protect underlying clothing and skin.[2]

  • Respiratory Protection: For situations where a fume hood is not available or during a significant spill clean-up, a respirator is required. A particle respirator (such as a P95 or P1 type) is suitable for nuisance exposures to the dust.[2]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Assess Task Gown Don Lab Coat/ Chem Suit Start->Gown Step 1 Eyes Wear Safety Goggles & Face Shield Gown->Eyes Step 2 Gloves Inspect & Don Nitrile Gloves End Proceed with Handling Gloves->End Ready Eyes->Gloves Step 3 Storage_Decision node_action node_action Start Compound Received CheckMoisture Moisture Sensitive? Start->CheckMoisture CheckOxidizer Store with Oxidizers? CheckMoisture->CheckOxidizer No StoreInert Store under Inert Gas CheckMoisture->StoreInert Yes CheckTemp Long-term Storage? CheckOxidizer->CheckTemp No StoreSeparate Store Separately CheckOxidizer->StoreSeparate Yes StoreCold Store at ≤ 8°C (or as specified) CheckTemp->StoreCold Yes StoreDry Store in Cool, Dry, Ventilated Area CheckTemp->StoreDry No StoreInert->CheckOxidizer StoreSeparate->CheckTemp

Caption: Decision workflow for proper storage conditions.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][5]* In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician. [2][5]* In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][5]* If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. [2]* Containment and Cleanup: Prevent the product from entering drains. [7]Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal. [6]Clean the spill area thoroughly.

References

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  • American Elements. This compound. [Link]

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A Technical Guide to GABA Analogues: Differentiating 2-(Aminomethyl)butanoic Acid Hydrochloride from Established Neuromodulators

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide offers a comparative analysis of key GABA analogues, with a special focus on the enigmatic profile of 2-(Aminomethyl)butanoic acid hydrochloride in contrast to the well-characterized agents: pregabalin, gabapentin, and vigabatrin. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the distinct mechanisms, pharmacokinetics, and therapeutic applications that define this critical class of central nervous system (CNS) modulators.

Introduction: The Central Role of GABA and Its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic neurotransmission is implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[2] This has led to the development of GABA analogues, a class of drugs designed to modulate the GABAergic system and other related pathways.[3][4] This guide will dissect the key differences between several prominent GABA analogues, providing a clear framework for understanding their unique pharmacological identities.

This compound: An Uncharacterized Analogue

A thorough review of the scientific literature and chemical databases reveals that this compound is a compound primarily available through chemical suppliers for research purposes.[5] Its pharmacological profile, mechanism of action, and biological effects remain largely uncharacterized in publicly accessible scientific literature. It is often listed as a synthetic intermediate or a building block for the synthesis of other molecules, particularly in the realm of peptide-based therapeutics.[6]

Structurally, as a derivative of butanoic acid with an aminomethyl group, it is a GABA analogue. However, without experimental data, its specific molecular targets and functional consequences can only be hypothesized based on the structure-activity relationships of other known GABA analogues. It is crucial for the research community to note that any potential biological activity of this compound has not been formally documented or validated.

The Gabapentinoids: Pregabalin and Gabapentin

Pregabalin and gabapentin are structurally related GABA analogues that, despite their names, do not exert their primary effects through direct interaction with GABA receptors.[7][8] Instead, their principal mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the CNS.[9][10]

Mechanism of Action

By binding to the α2δ-1 subunit of presynaptic VGCCs, both pregabalin and gabapentin reduce the influx of calcium into nerve terminals.[5][11] This reduction in intracellular calcium leads to a decreased release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][12] This modulation of neurotransmitter release is believed to be the basis for their anticonvulsant, analgesic, and anxiolytic properties.[7][13] It is important to note that pregabalin exhibits a higher binding affinity for the α2δ subunit compared to gabapentin, which contributes to its greater potency.[14]

Figure 1: Simplified signaling pathway for gabapentinoids.
Pharmacokinetic and Therapeutic Distinctions

While sharing a common mechanism, pregabalin and gabapentin have distinct pharmacokinetic profiles. Pregabalin is rapidly absorbed and exhibits linear and predictable pharmacokinetics, with a bioavailability of approximately 90%.[14] In contrast, gabapentin's absorption is saturable, leading to dose-dependent bioavailability that ranges from 27% to 60%.[15] These differences have significant clinical implications for dosing and therapeutic efficacy.

FeaturePregabalinGabapentin
Primary Target α2δ subunit of VGCCsα2δ subunit of VGCCs
Bioavailability ~90% (linear)27-60% (saturable)[15]
Therapeutic Uses Neuropathic pain, fibromyalgia, partial seizures, generalized anxiety disorder[16]Neuropathic pain, partial seizures[10]
Potency 3-10 times more potent than gabapentin[14]Lower potency

Vigabatrin: An Irreversible Inhibitor of GABA Transaminase

Vigabatrin's mechanism of action is fundamentally different from that of the gabapentinoids. It was rationally designed to directly increase GABA levels in the brain.[6]

Mechanism of Action

Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[6][] By inhibiting GABA-T, vigabatrin leads to a sustained increase in the concentration of GABA in the brain. This enhancement of GABAergic inhibition acts as a brake on the excitatory processes that can lead to seizure activity.[6] The irreversible nature of this inhibition results in a prolonged pharmacological effect, despite vigabatrin's relatively short half-life of 5-7 hours.[6]

Figure 2: Mechanism of action of vigabatrin.
Clinical Applications and Safety Profile

Vigabatrin is approved for the treatment of refractory complex partial seizures in adults and as monotherapy for infantile spasms.[] Its use is limited due to the risk of serious adverse effects, most notably permanent bilateral concentric visual field constriction. This necessitates regular ophthalmologic monitoring for patients undergoing treatment with vigabatrin.

Experimental Protocols

In Vitro Binding Assay for α2δ Subunit Affinity
  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human α2δ-1 subunit.

  • Radioligand Binding: Incubate the membranes with a fixed concentration of [³H]-gabapentin or [³H]-pregabalin and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) to assess binding affinity.

In Vitro GABA Transaminase Inhibition Assay
  • Enzyme Preparation: Purify recombinant human GABA transaminase.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding GABA and α-ketoglutarate to a solution containing the purified GABA-T and varying concentrations of the test compound (e.g., vigabatrin or this compound).

  • Detection of Product Formation: Monitor the production of glutamate or succinic semialdehyde over time using a spectrophotometric or fluorometric method.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of GABA-T activity. For irreversible inhibitors, time-dependent inhibition kinetics should be assessed.

Conclusion

The GABA analogues pregabalin, gabapentin, and vigabatrin, while structurally related to GABA, exhibit fundamentally different mechanisms of action that dictate their distinct clinical profiles. Pregabalin and gabapentin modulate neuronal excitability by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters. In contrast, vigabatrin directly increases GABA levels by irreversibly inhibiting its primary catabolic enzyme, GABA transaminase.

This compound remains a structural analogue of GABA with an uncharacterized pharmacological profile. Its potential as a neuromodulatory agent is unknown and awaits rigorous scientific investigation. This guide underscores the importance of understanding the specific molecular targets and mechanisms of action when developing and utilizing GABA analogues for the treatment of neurological and psychiatric disorders. Future research is warranted to elucidate the potential biological activities of lesser-known GABA analogues like this compound.

References

  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669.
  • French, J. A. (1999).
  • Grant, S. M., & Heel, R. C. (1991). Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 41(6), 889-926.
  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.
  • Cheng, J. K., & Chiou, L. C. (2006). Mechanisms of the antinociceptive action of gabapentin. Journal of pharmacological sciences, 100(5), 471–486.
  • McLean, M. J. (2004). Gabapentin. In Epilepsy: A Comprehensive Textbook (pp. 1535-1548). Lippincott Williams & Wilkins.
  • Pellock, J. M. (2001).
  • Wheless, J. W., & Sankar, R. (2003).
  • Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229–236.
  • Tassone, D. M., Boyce, E., Guyer, J., & Nuzum, D. (2007). Pregabalin: a novel γ-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders. Clinical therapeutics, 29(1), 26–48.
  • Petroff, O. A. (2002). GABA and glutamate in the human brain. The Neuroscientist, 8(6), 562-573.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Kumar, R., & Gautam, M. (2018). Pregabalin and gabapentin in neuropathic pain. Journal of family medicine and primary care, 7(4), 843–844.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Gabapentin. Retrieved from [Link]

  • Wikipedia. (2024, January 12). GABA analogue. Retrieved from [Link]

  • PubMed. (2010). A role of GABA analogues in the treatment of neurological diseases. Retrieved from [Link]

  • PubMed. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Retrieved from [Link]

  • PubMed. (1998). Mechanisms of action of gabapentin. Retrieved from [Link]

  • PubMed. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Retrieved from [Link]

  • PubMed. (2004). Pregabalin: a new anxiolytic. Retrieved from [Link]

  • ResearchGate. (2013). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]

  • PubMed. (2005). Evidence that gabapentin reduces neuropathic pain by inhibiting the spinal release of glutamate. Retrieved from [Link]

  • PubMed. (1993). Vigabatrin. Retrieved from [Link]

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An In-depth Technical Guide on 2-(Aminomethyl)butanoic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)butanoic acid hydrochloride is a key chemical compound utilized in neuroscience research and pharmaceutical development. The integrity of research and the safety of potential therapeutics are fundamentally dependent on the purity of this compound. This guide offers a comprehensive analysis of commercial suppliers, the importance of purity grades, and the analytical techniques for quality verification. It aims to provide scientific professionals with the necessary information to source high-quality this compound, thereby ensuring the reliability and reproducibility of their work.

Introduction: The Scientific Importance of this compound

2-(Aminomethyl)butanoic acid is a derivative of γ-aminobutyric acid (GABA) and plays a significant role in the study of neurological pathways. Its hydrochloride form offers enhanced stability and solubility, making it suitable for various experimental settings. The stereochemistry and purity of this compound are critical, as impurities can lead to inaccurate experimental results and potential toxicity in preclinical studies. This guide will explore the crucial aspects of sourcing this compound to meet rigorous scientific standards.

Commercial Suppliers and Purity Grades

The procurement of high-purity reagents is a foundational step for any scientific investigation. Several reputable suppliers offer this compound in various purity grades. The choice of supplier and grade should be tailored to the specific application. For instance, initial in vitro experiments may accommodate a lower purity, while in vivo and preclinical studies necessitate the highest possible purity to ensure safety and data validity.

A review of leading suppliers indicates the availability of the following purity grades:

SupplierAvailable Purity Grade(s)Typical Analytical Data Provided
American Elements Can produce materials to customer specifications, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1]Certificate of Analysis (CoA), Safety Data Sheet (SDS).[1]
Chem-Impex High purity for pharmaceutical research and development.[2]Certificate of Analysis (CoA) available by lot number.[2]
Ivy Fine Chemicals Available for bulk/commercial quantities.[3]Inquire for details.
BOC Sciences Industrial grade.[4]Inquire for details.

Note: This table is intended to be illustrative. Researchers should consult supplier websites for the most current product specifications.

The Imperative of Purity in Research and Development

The purity of a chemical is a critical factor that directly influences the outcome of scientific research and the viability of pharmaceutical products.[5][6][7]

Ensuring Experimental Reproducibility

Inconsistent purity between batches can introduce significant variability, undermining the reproducibility of experiments.[7][8] Impurities can have off-target effects, acting as agonists, antagonists, or allosteric modulators, thereby confounding the results.[6][9]

Pharmacological and Toxicological Implications

In drug development, impurities can present significant safety risks, leading to adverse reactions in patients.[6][7] Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs).[5] Utilizing high-purity compounds from the outset can facilitate a smoother transition from research to clinical application.[6]

Analytical Methodologies for Purity Verification

A combination of analytical techniques is essential for confirming the identity, purity, and stability of this compound.

Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying components in a mixture.[][11]

Experimental Protocol: A General HPLC Purity Analysis Workflow

  • Column Selection: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water, often with additives like formic acid or trifluoroacetic acid.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent.

  • Analysis: A small volume of the sample is injected into the HPLC system. The components are separated based on their affinity for the column and mobile phase.

  • Detection: A UV detector is commonly used. For compounds lacking a strong chromophore, derivatization or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be employed.

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Appropriate Solvent derivatize Derivatize (if necessary) dissolve->derivatize inject Inject onto Column derivatize->inject separate Isocratic/Gradient Elution inject->separate detect UV, ELSD, or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: A generalized workflow for HPLC purity determination.

Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.[8][] Mass Spectrometry (MS) confirms the molecular weight of the compound and its fragments.[]

A Logic-Driven Approach to Sourcing

The selection of a supplier and purity grade should be a strategic decision based on the phase and requirements of the research.

Decision Framework for Sourcing

Sourcing_Framework start Define Research Application early_research Early-Stage R&D (e.g., in vitro screening) start->early_research preclinical Preclinical/In Vivo Studies start->preclinical select_purity_high Select High Purity (≥98%) early_research->select_purity_high Balance cost and quality select_purity_highest Select Highest Available Purity (e.g., ≥99% or reference standard) preclinical->select_purity_highest Prioritize safety and data integrity evaluate_supplier Evaluate Supplier: - Comprehensive CoA - Batch Consistency - Regulatory Compliance select_purity_high->evaluate_supplier select_purity_highest->evaluate_supplier procure Procure Material evaluate_supplier->procure

Caption: A logical framework for selecting a suitable supplier and purity grade.

Conclusion

The integrity of scientific research and the development of safe and effective pharmaceuticals rely heavily on the quality of the starting materials. For researchers working with this compound, a thorough understanding of the available commercial sources, the significance of different purity grades, and the methods for their verification is essential. By following a systematic approach to sourcing, scientists can ensure the validity and reproducibility of their findings, ultimately accelerating the pace of discovery and innovation.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]

  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Butanoic acid, 2-(aminomethyl)-3-methyl-, hydrochloride (1:1), (2R)-. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

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Methodological & Application

Protocol for the Preparation of 2-(Aminomethyl)butanoic Acid Hydrochloride Solutions for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a detailed protocol and technical guidance for the dissolution of 2-(Aminomethyl)butanoic acid hydrochloride (CAS: 98137-47-4), a key building block in pharmaceutical development and biochemical research.[1][2] Proper solubilization is a critical, yet often overlooked, step that underpins the accuracy and reproducibility of in vitro assay results. As a hydrochloride salt, this compound generally exhibits favorable aqueous solubility.[3] However, factors such as pH, solvent choice, and handling technique can significantly impact its stability and delivery to the biological system. This guide presents a comprehensive methodology, explains the scientific rationale behind each step, and offers troubleshooting advice to ensure reliable and consistent experimental outcomes.

Understanding the Physicochemical Landscape

This compound is an amino acid analog provided as a salt to enhance its stability and solubility in aqueous media.[1] The protonated amine group forms an ionic bond with the chloride ion, making the molecule more polar and amenable to dissolving in polar solvents like water.

The dissolution behavior of such salts is often pH-dependent. For similar hydrochloride compounds, solubility is typically highest at a lower pH and can decrease as the solution approaches neutrality.[4] This is because at a neutral or basic pH, the protonated amine can be neutralized, potentially reducing the compound's solubility and leading to precipitation. Furthermore, the stability of the compound in solution can also be influenced by pH and temperature, with maximum stability for some hydrochloride salts observed in a slightly acidic pH range of 3 to 5.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98137-47-4[6]
Molecular Formula C₅H₁₂ClNO₂[6]
Molecular Weight 153.61 g/mol
General Solubility Expected to be soluble in aqueous solutions.[3]
Storage Recommended storage at 2-8°C for solids.[2]

Note: The molecular weight should always be confirmed from the certificate of analysis provided by the supplier.

Recommended Materials and Equipment

  • This compound powder

  • Sterile, high-purity water (Milli-Q®, 18.2 MΩ·cm, or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade (for alternative protocol)

  • Sterile conical tubes (15 mL and 50 mL)

  • Analytical balance

  • Vortex mixer

  • Water bath or incubator (set to 37°C)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other low-protein-binding membrane)

  • Sterile syringes

  • Calibrated pipettes and sterile tips

  • pH meter or pH indicator strips (optional, for troubleshooting)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Experimental Workflow and Decision Making

The following diagram outlines the logical workflow for preparing the compound for in vitro assays. The primary path utilizes an aqueous solvent, which is preferable for most cell-based assays to avoid solvent-induced toxicity.

G start Start: Weigh Compound aqueous Protocol 1: Attempt Dissolution in Sterile Water start->aqueous check_sol Is Compound Fully Dissolved? aqueous->check_sol success Stock Solution Ready (Aqueous) check_sol->success  Yes organic Protocol 2: Use Alternative Solvent (DMSO) check_sol->organic  No success_org Stock Solution Ready (Organic) organic->success_org

Caption: Decision workflow for dissolving this compound.

Protocol 1: Preparation of an Aqueous Stock Solution (Primary Method)

This protocol is the recommended starting point for preparing a high-concentration stock solution (e.g., 10-100 mM).

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass (g) = 0.010 mol/L × 0.010 L × 153.61 g/mol = 0.01536 g (or 15.36 mg)

  • Weighing: Carefully weigh the calculated mass of the compound using an analytical balance and place it into a sterile conical tube.

    • Expert Insight: Perform this step in a chemical fume hood or on a balance with a draft shield to ensure accuracy and safety.

  • Initial Dissolution: Add approximately 80% of the final target volume of sterile, high-purity water to the tube.

    • Causality: Starting with a smaller volume ensures that the final concentration will be accurate after the compound is fully dissolved and the volume is adjusted.

  • Aid Solubilization: Tightly cap the tube and vortex vigorously for 30-60 seconds. If the compound does not fully dissolve, incubate the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[4]

    • Causality: Gentle heating increases the kinetic energy of the solvent molecules, enhancing the dissolution rate. Avoid overheating, which could degrade the compound.

  • Final Volume Adjustment: Once the compound is completely dissolved and the solution is clear, allow it to return to room temperature. Add sterile water to reach the final desired volume.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new sterile, labeled tube.

    • Trustworthiness: This step is non-negotiable for cell-based assays. It removes any potential bacterial contamination and particulates that could interfere with the experiment.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Alternative Dissolution Using an Organic Co-Solvent

If the desired concentration cannot be achieved in an aqueous solvent, DMSO is a common alternative.

Step-by-Step Methodology:

  • Weighing: Follow Step 1 and 2 from Protocol 1.

  • Dissolution in DMSO: Add the required volume of cell culture-grade DMSO to the compound. Vortex until fully dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C, protected from light and moisture.

  • Preparation of Working Solutions: When preparing working solutions for your assay, it is critical to manage the final DMSO concentration.

    • Expert Insight: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and ideally be below 0.1%, as higher concentrations can be toxic to cells and cause experimental artifacts.

    • Crucial Step: Always add the DMSO stock solution dropwise into the assay medium while vortexing or stirring. Never add medium to the concentrated DMSO stock, as this will cause the compound to precipitate out of solution.

Quality Control and Best Practices

  • Vehicle Control: Always include a vehicle control in your experiments. This is a sample that receives the same volume of the dissolution solvent (e.g., sterile water or DMSO-diluted medium) as the treated samples. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Visual Inspection: Before use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals are present, warm the tube to 37°C to attempt re-dissolution. If it does not redissolve, the stock may be unstable and should be discarded.

  • pH Considerations: When diluting the aqueous stock into a buffered assay medium (e.g., DMEM, RPMI), the buffer system will typically manage the pH. However, for poorly buffered systems, ensure the final pH is not significantly altered by the addition of the acidic stock solution.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in water. The desired concentration exceeds the aqueous solubility limit.Try reducing the stock concentration. If a high concentration is necessary, switch to Protocol 2 and use DMSO.
Precipitation occurs upon dilution. Localized high concentration during dilution ("shock precipitation").Ensure you are adding the stock solution slowly and dropwise to a larger volume of the final medium while actively mixing (vortexing/stirring).
Precipitation upon freezing/thawing. The compound has poor stability in solution at the storage temperature.Prepare fresh stock solutions more frequently. Consider storing at -80°C instead of -20°C for better long-term stability.
Inconsistent assay results. Degradation of the compound due to repeated freeze-thaw cycles or improper storage.Use single-use aliquots to avoid freeze-thaw cycles. Confirm that the compound is being stored at the correct temperature and protected from light if it is light-sensitive. Prepare fresh solutions if degradation is suspected.

References

  • Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.
  • Various Authors. (2012). How to make a salt of a novel compound? ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.
  • Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride.
  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • American Elements. (n.d.). This compound.
  • Ahamad, S., & Sastri, C. V. (2025). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. ResearchGate.

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Application Notes and Protocols for In Vivo Studies Using 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing and executing in vivo studies for the novel compound 2-(Aminomethyl)butanoic acid hydrochloride. Due to the limited specific literature on this molecule, this guide synthesizes established principles of preclinical drug development, leveraging knowledge of structurally related γ-aminobutyric acid (GABA) analogs. The protocols and application notes herein are designed to provide a robust framework for investigating the pharmacokinetics, safety, and potential therapeutic efficacy of this compound in rodent models, with a focus on its hypothesized effects on the central nervous system.

Introduction and Scientific Rationale

This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Compounds that modulate the GABAergic system are clinically significant for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The structural similarity of this compound to known GABAergic modulators suggests it may interact with GABA receptors (GABA-A or GABA-B) or associated metabolic pathways.[3][4]

The primary objective of the in vivo studies outlined here is to systematically evaluate the biological activity of this compound. This will be achieved through a phased approach, beginning with preliminary toxicity and pharmacokinetic profiling, followed by targeted efficacy studies in validated animal models of disease.

Hypothesized Mechanism of Action

Given its structure, this compound is hypothesized to act as a modulator of GABAergic neurotransmission. This could occur through several mechanisms:

  • Direct Receptor Agonism/Antagonism: The compound may bind directly to and activate or block GABA-A or GABA-B receptors.[3]

  • Allosteric Modulation: It might bind to an allosteric site on the GABA-A receptor, enhancing the effect of endogenous GABA, similar to benzodiazepines.[5]

  • Modulation of GABA Metabolism or Reuptake: The compound could potentially inhibit enzymes involved in GABA degradation or block GABA transporters, thereby increasing synaptic GABA concentrations.

The following experimental design is structured to test these hypotheses by evaluating the compound's effects in behavioral and physiological assays sensitive to GABAergic modulation.

Preclinical Development Workflow

A logical and phased approach is critical for the efficient evaluation of a new chemical entity.[6][7] The workflow for this compound should proceed from broad safety and tolerability assessments to more specific efficacy testing.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action a Acute Toxicity (OECD 420/423) b Dose Range Finding a->b c Pharmacokinetic (PK) Profiling b->c d Neuropathic Pain Models (e.g., SNI) c->d e Seizure Models (e.g., PTZ) c->e f Anxiolytic Models (e.g., Open Field) c->f g Receptor Occupancy Studies d->g e->g h Electrophysiology f->h i Neurochemical Analysis g->i

Caption: Preclinical workflow for this compound.

Phase 1: Foundational In Vivo Studies

Acute Oral Toxicity Study

Objective: To determine the acute toxicity and identify a preliminary safety profile of this compound.[8] This study is guided by the OECD Guideline for the Testing of Chemicals, Test No. 420 (Fixed Dose Procedure).[9]

Protocol:

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often used as they can be more sensitive to the acute toxic effects of chemicals.[10]

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to dosing.[11]

  • Acclimation: Allow a minimum of 5 days for acclimation to the facility.

  • Dosing:

    • Fast animals overnight prior to dosing.[10]

    • Administer this compound via oral gavage.

    • A starting dose of 300 mg/kg is proposed, with subsequent doses of 5, 50, or 2000 mg/kg depending on the outcome.[9]

    • A vehicle control group (e.g., saline or water) is essential.

  • Observations:

    • Monitor animals continuously for the first 30 minutes, then at 2, 4, and 6 hours post-dosing.[8]

    • Daily observations for 14 days, noting any clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Record body weight on days 0, 7, and 14.

  • Endpoint: At day 14, euthanize all animals and perform a gross necropsy.

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[12][13] This is crucial for selecting an appropriate dosing regimen for efficacy studies.[14]

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Analysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.[14]

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
F (%) BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Phase 2: Efficacy Screening in Disease Models

Based on the hypothesized GABAergic mechanism, the following efficacy models are proposed.

Neuropathic Pain: Spared Nerve Injury (SNI) Model

Objective: To assess the analgesic potential of this compound in a model of chronic neuropathic pain. The SNI model is chosen for its reproducibility and long-lasting behavioral hypersensitivity.[15][16]

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Surgical Procedure:

    • Under anesthesia, expose the sciatic nerve and its three terminal branches.

    • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21).

    • Administer this compound or vehicle at selected doses (based on PK/Tox data) before behavioral testing.

    • A positive control, such as gabapentin, should be included.

  • Endpoint: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates analgesic activity.

Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant properties of the compound. The PTZ model is a standard screening tool for potential anti-epileptic drugs.[17][18]

Protocol:

  • Animal Model: Male Swiss Albino mice.

  • Dosing:

    • Administer various doses of this compound or vehicle intraperitoneally.

    • Include a positive control group (e.g., diazepam).

  • Seizure Induction: After a predetermined pretreatment time (based on Tmax from PK studies), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation:

    • Immediately place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

    • Observe for 30 minutes and note the presence or absence of mortality.

  • Endpoint: A significant delay in the onset of seizures or protection from seizures and mortality in the drug-treated group suggests anticonvulsant activity.

Nociceptive Pain Models

To further characterize the analgesic profile, both the hot plate and formalin tests are recommended.

4.3.1. Hot Plate Test

Objective: To assess centrally mediated antinociceptive activity.[19][20]

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[21][22]

  • Procedure:

    • Place the mouse on the hot plate and start a timer.

    • Record the latency to a nocifensive response (e.g., paw licking, jumping).[22]

    • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[21]

  • Testing: Measure baseline latency, administer the test compound or controls (vehicle, morphine), and re-test at peak effect time.

4.3.2. Formalin Test

Objective: To evaluate efficacy against both acute and inflammatory pain.[23][24] The test produces a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase.[25][26]

Protocol:

  • Procedure:

    • Inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the mouse's hind paw.[27]

    • Immediately place the animal in an observation chamber.

  • Observation:

    • Record the total time spent licking or biting the injected paw during two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection.[25]

      • Phase 2 (Late Phase): 20-40 minutes post-injection.[23]

  • Testing: Pre-treat animals with this compound or controls before formalin injection.

Data Analysis and Interpretation

All in vivo studies must be designed with adequate statistical power.[6] Key considerations include:

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the experimenter should be blind to the treatment allocation during behavioral testing and data analysis.

  • Statistical Tests: Use appropriate statistical tests based on the data distribution (e.g., t-tests, ANOVA followed by post-hoc tests).

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the 3Rs (Replacement, Reduction, and Refinement).[11][28]

Conclusion

The experimental designs detailed in these application notes provide a comprehensive and scientifically rigorous framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in relevant disease models, researchers can effectively determine its potential as a novel therapeutic agent for neurological disorders.

References

  • Basic Neurochemistry, Molecular, Cellular and Medical Aspects. 6th edition. Siegel GJ, Agranoff BW, Albers RW, et al., editors. Philadelphia: Lippincott-Raven; 1999. GABA Receptor Physiology and Pharmacology. Available from: [Link]

  • Gong, K., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1291. Available from: [Link]

  • Čar, M., & Sarić, A. (2015). GABA Receptors: Pharmacological Potential and Pitfalls. Arhiv za higijenu rada i toksikologiju, 66(1), 1-12. Available from: [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Available from: [Link]

  • Zhang, K., et al. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 11(2), 433–447. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 53(2), 165-215. Available from: [Link]

  • Möhler, H. (2006). GABAA receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516. Available from: [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy research, 93(2-3), 81-124. Available from: [Link]

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  • Wikipedia. (n.d.). GABA-A receptor. Retrieved from [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • NC3Rs. (n.d.). Rodent models of epilepsy. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). Experimental protocol of nociception induced by formalin test in mice. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. Retrieved from [Link]

  • Löscher, W. (1998). Animal models of the epilepsies. Current opinion in neurology, 11(2), 163-169. Available from: [Link]

  • Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. Available from: [Link]

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  • Chen, Y., et al. (2017). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Molecular pharmaceutics, 14(3), 553–564. Available from: [Link]

  • de Souza, A. M., & de Souza, M. M. (2013). Experimental models for the study of neuropathic pain. Revista Dor, 14(1), 56-60. Available from: [Link]

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  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Kumar, A., et al. (2014). Animal models of neuropathic pain. Indian journal of pharmacology, 46(6), 579–587. Available from: [Link]

  • Oreate AI Blog. (2026, January 7). Review of Animal Models for Epilepsy Research. Retrieved from [Link]

  • Challa, S. R. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. Methods in molecular biology (Clifton, N.J.), 1309, 13-28. Available from: [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature reviews. Neuroscience, 10(4), 283–294. Available from: [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • National Centre for the Replacement Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidelines for Toxicity Tests. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available from: [Link]

  • Li, S., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available from: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry Protocols for the Analysis of 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Aminomethyl)butanoic acid, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), and its hydrochloride salt, are of significant interest in pharmaceutical development due to their potential therapeutic applications.[1] Accurate and robust analytical methods are crucial for the quantification and characterization of this compound in various matrices, from bulk drug substances to biological fluids. This application note provides a comprehensive guide to the development and implementation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the analysis of this polar compound.

The inherent properties of 2-(Aminomethyl)butanoic acid—high polarity and the lack of a strong chromophore—present unique analytical challenges.[2][3] Traditional reversed-phase HPLC methods often result in poor retention, while the absence of a UV-absorbing moiety complicates detection by conventional spectrophotometric means.[4][5] This guide will explore effective strategies to overcome these obstacles, including Hydrophilic Interaction Liquid Chromatography (HILIC), ion-pairing chromatography, and derivatization techniques, coupled with sensitive mass spectrometric detection.

The Analytical Challenge: Polarity and Detection

2-(Aminomethyl)butanoic acid hydrochloride is a small, highly polar molecule. In reversed-phase HPLC, which relies on hydrophobic interactions, such compounds are poorly retained on nonpolar stationary phases, often eluting in or near the solvent front.[3][6] This co-elution with other polar matrix components can lead to inaccurate quantification and poor peak shape. Furthermore, the molecule lacks a significant chromophore, rendering detection by UV-Vis spectrophotometry difficult and often insensitive.[4][5]

To address these challenges, several chromatographic and detection strategies can be employed. The choice of method will depend on the specific analytical requirements, such as the desired sensitivity, sample matrix, and available instrumentation.

Chromatographic Strategies

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for the separation of highly polar compounds.[4][7][8] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[4]

Rationale for HILIC:

  • Enhanced Retention: HILIC provides significantly better retention for polar compounds like 2-(Aminomethyl)butanoic acid compared to reversed-phase methods.[4][7]

  • MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization (ESI) mass spectrometry, as it promotes efficient solvent desolvation and analyte ionization.[7]

  • Direct Analysis: HILIC often allows for the direct analysis of underivatized amino acids, simplifying sample preparation.[4][7][9]

Ion-Pairing Reversed-Phase Chromatography

Another approach to enhance the retention of polar, ionizable compounds on reversed-phase columns is the use of ion-pairing reagents.[6] These reagents are large, ionic molecules with a hydrophobic tail. In the mobile phase, they form a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.[6]

Rationale for Ion-Pairing:

  • Increased Retention: By forming a less polar ion pair, the analyte's affinity for the reversed-phase column is increased.[6]

  • Selectivity Modification: The choice of ion-pairing reagent can influence the selectivity of the separation.

  • Existing Infrastructure: This technique can be implemented on standard reversed-phase HPLC systems.

Caution: Ion-pairing reagents are generally not volatile and can cause ion suppression in mass spectrometry, making this approach less ideal for LC-MS applications.[10]

Detection Strategies

Mass Spectrometry (MS)

Mass spectrometry is the preferred detection method for 2-(Aminomethyl)butanoic acid due to its high sensitivity and specificity, especially when analyzing complex matrices. Electrospray ionization (ESI) is a suitable technique for ionizing this polar molecule, typically in positive ion mode to form the [M+H]+ ion.

Rationale for MS Detection:

  • High Sensitivity: MS can detect and quantify analytes at very low concentrations.

  • High Specificity: By monitoring the specific mass-to-charge ratio (m/z) of the analyte, MS provides excellent selectivity, even in the presence of co-eluting compounds.

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the analyte and provide structural information.

Derivatization for Enhanced Detection

For laboratories equipped with UV or fluorescence detectors, pre-column or post-column derivatization can be employed to attach a chromophore or fluorophore to the 2-(Aminomethyl)butanoic acid molecule.[11] This chemical modification enhances the detectability of the analyte.

Common Derivatization Reagents for Amino Acids:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[11]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce a UV-active and fluorescent derivative.[11]

  • Dansyl Chloride: Reacts with primary and secondary amines to yield fluorescent derivatives.

  • 2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino groups to form a stable, UV-active derivative.[11]

Rationale for Derivatization:

  • Increased Sensitivity: Introduces a moiety that can be readily detected by UV or fluorescence detectors.

  • Improved Chromatography: Derivatization can alter the polarity of the analyte, potentially improving its chromatographic behavior on reversed-phase columns.[5]

Experimental Protocols

Protocol 1: HILIC-MS/MS for Direct Quantification

This protocol describes a robust and sensitive method for the direct quantification of 2-(Aminomethyl)butanoic acid in a sample matrix.

Diagram of HILIC-MS/MS Workflow:

HILIC_MSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dilution Dilute with Acetonitrile/Water Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HILIC HILIC Column Filtration->HILIC MS Tandem Mass Spectrometer (ESI+) HILIC->MS Quantification Quantification (MRM) MS->Quantification

Caption: HILIC-MS/MS workflow for 2-(Aminomethyl)butanoic acid analysis.

Instrumentation:

  • HPLC system capable of gradient elution.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • This compound reference standard.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

Chromatographic Conditions:

Parameter Setting
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| MRM Transition | Precursor ion (Q1): m/z 118.1 -> Product ion (Q3): m/z 72.1 (for quantification) |

Sample Preparation:

  • Prepare a stock solution of this compound in water.

  • Prepare working standards and quality control samples by diluting the stock solution in a mixture of acetonitrile and water (e.g., 80:20 v/v) to match the initial mobile phase conditions.

  • For unknown samples, perform a protein precipitation step if necessary (e.g., with acetonitrile), centrifuge, and dilute the supernatant.

  • Filter all samples through a 0.22 µm syringe filter prior to injection.

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14]

Protocol 2: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

This protocol is suitable for laboratories without access to a mass spectrometer and relies on derivatization for UV detection.

Diagram of Derivatization-HPLC-UV Workflow:

Derivatization_HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization with DNFB Sample->Derivatization Quenching Reaction Quenching Derivatization->Quenching RP_Column Reversed-Phase C18 Column Quenching->RP_Column UV_Detector UV Detector RP_Column->UV_Detector Quantification Quantification (Peak Area) UV_Detector->Quantification

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Instrumentation:

  • HPLC system with a gradient pump and a UV-Vis detector.

Materials:

  • This compound reference standard.

  • 2,4-Dinitrofluorobenzene (DNFB).

  • Sodium bicarbonate buffer.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

Derivatization Procedure:

  • To 100 µL of the sample or standard solution, add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 10 mg/mL solution of DNFB in acetonitrile.

  • Vortex and incubate at 60 °C for 1 hour in the dark.[11]

  • Cool the mixture to room temperature and quench the reaction by adding 100 µL of 1 M phosphoric acid.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Setting
Column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 20% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 20% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL

| Detection Wavelength | 360 nm |

Method Validation: As with the HILIC-MS/MS method, a thorough validation should be performed to ensure the reliability of the results.[12][15]

Conclusion

The analysis of this compound requires careful consideration of its polar nature and lack of a strong chromophore. HILIC coupled with mass spectrometry offers a highly sensitive and specific method for direct analysis, making it the preferred choice for demanding applications such as bioanalysis. For routine quality control where MS is not available, reversed-phase HPLC with pre-column derivatization provides a viable and robust alternative. The protocols detailed in this application note provide a solid foundation for developing and validating analytical methods for this important compound, ensuring data integrity and supporting drug development efforts.

References

  • MilliporeSigma. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • MasterControl. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Retrieved from [Link]

  • Prinsen, B. H. C. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 545-554. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Patel, K. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 114, 194-201. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • Zhang, T., et al. (2019). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Pharmaceutical and Biomedical Analysis, 174, 334-340. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]

Sources

Application Note & Protocol: Leveraging (S)-2-(Aminomethyl)butanoic Acid Hydrochloride as a Chiral Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of (S)-2-(Aminomethyl)butanoic acid hydrochloride, a pivotal chiral building block in modern asymmetric synthesis. Moving beyond a mere recitation of facts, this document elucidates the strategic application of this precursor in the synthesis of high-value chiral molecules, with a particular focus on the anticonvulsant drug, (S)-Pregabalin. We will dissect the causality behind experimental design, present validated protocols, and offer insights grounded in established chemical principles to empower researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of (S)-2-(Aminomethyl)butanoic Acid Hydrochloride

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms can dictate a molecule's pharmacological and toxicological profile. The synthesis of single-enantiomer drugs is therefore a critical objective in the pharmaceutical industry. (S)-2-(Aminomethyl)butanoic acid hydrochloride serves as an invaluable chiral pool precursor, offering a stereochemically defined framework from which more complex chiral targets can be constructed. Its utility stems from the presence of a primary amine and a carboxylic acid on a chiral scaffold, providing two versatile handles for synthetic manipulation while preserving the integrity of the stereocenter.

The primary application explored in this note is its role as a key intermediate in the synthesis of (S)-Pregabalin, a gamma-aminobutyric acid (GABA) analogue used to treat neuropathic pain, fibromyalgia, and epilepsy. The efficiency and stereochemical fidelity of synthetic routes commencing from (S)-2-(Aminomethyl)butanoic acid hydrochloride underscore its importance in industrial-scale pharmaceutical manufacturing.

Core Application: Asymmetric Synthesis of (S)-Pregabalin

The industrial synthesis of (S)-Pregabalin often employs a strategy that begins with the chiral precursor to avoid costly and often inefficient chiral resolution steps later in the synthetic sequence. A common and robust method involves the Hofmann rearrangement of (S)-3-(aminomethyl)-5-methylhexanamide, which itself can be derived from (S)-2-(aminomethyl)butanoic acid. However, a more direct and elegant approach utilizes the malonic ester synthesis pathway, which we will detail here.

Mechanistic Rationale and Strategic Considerations

The chosen synthetic route, a variation of the malonic ester synthesis, is predicated on the nucleophilic character of the amine in our chiral precursor. The key strategic decision is to utilize the amine to open a suitably substituted cyclic anhydride, thereby creating a new carbon-carbon bond and setting the stage for the final molecular framework of Pregabalin.

The causality behind this choice is multi-faceted:

  • Stereochemical Integrity: The reaction conditions are mild, ensuring that the chiral center of the starting material does not racemize.

  • Atom Economy: This route is efficient, incorporating a significant portion of the starting material's atoms into the final product.

  • Convergence: The strategy allows for the convergence of two key fragments, the chiral amine and the isobutyl group, in a controlled manner.

Below is a diagram illustrating the logical workflow for this synthetic transformation.

G cluster_0 Synthesis Workflow A (S)-2-(Aminomethyl)butanoic Acid Hydrochloride C Ring Opening Reaction (Amidation) A->C B 3-Isobutylglutaric Anhydride B->C D Intermediate: (S)-4-Carboxy-5-methylhexanamide C->D Formation of Amide E Hofmann Rearrangement or Curtius Rearrangement D->E Decarboxylative Rearrangement F (S)-Pregabalin E->F Final Product Formation

Caption: Synthetic workflow from chiral precursor to (S)-Pregabalin.

Detailed Experimental Protocol: Synthesis of (S)-Pregabalin via Anhydride Ring-Opening

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Liberation of the Free Amine

  • Rationale: The starting material is a hydrochloride salt. The amine must be deprotonated to its free, nucleophilic form to react with the anhydride. A non-nucleophilic base is used to prevent side reactions.

  • Suspend (S)-2-(Aminomethyl)butanoic acid hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/g of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.1 eq) dropwise while stirring.

  • Stir the mixture at 0 °C for 30 minutes. The formation of triethylammonium chloride precipitate may be observed.

Step 2: Ring-Opening of 3-Isobutylglutaric Anhydride

  • Rationale: The free amine attacks one of the carbonyl carbons of the anhydride, leading to a regioselective ring-opening to form a carboxylic acid and an amide.

  • To the mixture from Step 1, add a solution of 3-isobutylglutaric anhydride (1.05 eq) in the same solvent, dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

Step 3: Work-up and Isolation of the Intermediate

  • Rationale: The goal is to isolate the newly formed amide-acid intermediate from the reaction mixture.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a 1M HCl solution to remove any unreacted amine and excess TEA.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-4-carboxy-5-methylhexanamide intermediate.

Step 4: Hofmann Rearrangement to (S)-Pregabalin

  • Rationale: The Hofmann rearrangement converts the primary amide into a primary amine with one less carbon atom, via an isocyanate intermediate, which is then hydrolyzed. This is a classic and reliable method for this type of transformation.

  • Dissolve the crude intermediate from Step 3 in an aqueous solution of sodium hydroxide (4.0 eq).

  • Cool the solution to 0 °C.

  • Slowly add a pre-chilled aqueous solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour, then warm to 50-60 °C for 2-3 hours.

  • Monitor the reaction for the disappearance of the intermediate.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 5-6.

  • The product, (S)-Pregabalin, will precipitate. It can be collected by filtration and recrystallized from a suitable solvent system (e.g., isopropanol/water) to achieve high purity.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for this synthetic sequence.

ParameterExpected ValueNotes
Overall Yield 65-75%Based on (S)-2-(Aminomethyl)butanoic acid hydrochloride.
Enantiomeric Excess >99%The stereocenter is preserved throughout the synthesis.
Purity (by HPLC) >99.5%After recrystallization.
¹H NMR ConsistentThe spectra should be consistent with the structure of (S)-Pregabalin.
Mass Spectrometry ConsistentThe molecular ion peak corresponding to the mass of (S)-Pregabalin should be observed.

Alternative Synthetic Strategies and their Rationale

While the malonic ester-type synthesis is robust, other strategies also leverage (S)-2-(Aminomethyl)butanoic acid.

Synthesis via Asymmetric Michael Addition

Another advanced approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system where the chiral amine directs the stereochemical outcome.

G cluster_1 Michael Addition Pathway A (S)-2-(Aminomethyl)butanoic Acid Derivative C Asymmetric Michael Addition A->C B Nitroalkene Acceptor B->C D Chiral Adduct C->D Stereoselective C-C Bond Formation E Reduction of Nitro Group & Further Transformations D->E F Target Chiral Molecule E->F

Caption: Logical flow for an asymmetric Michael addition.

  • Rationale: This method is powerful for creating new stereocenters with high diastereoselectivity, controlled by the existing stereocenter of the precursor. The choice of the nitroalkene is strategic as the nitro group is a versatile functional group that can be readily converted into an amine.

Conclusion and Future Perspectives

(S)-2-(Aminomethyl)butanoic acid hydrochloride is a cornerstone chiral precursor in asymmetric synthesis, offering a reliable and versatile platform for the construction of complex, enantiomerically pure molecules. The detailed protocol for the synthesis of (S)-Pregabalin exemplifies its practical utility and the importance of rational synthetic design. Future applications will undoubtedly continue to exploit the inherent chirality and functional handles of this molecule to access novel therapeutics and other high-value chemical entities. The principles of stereochemical preservation and strategic bond formation discussed herein are fundamental to these ongoing endeavors.

References

  • Synthesis of (S)-Pregabalin. Organic Syntheses, 2008, 85, 1. [Link]

  • A Novel and Efficient Synthesis of (S)-Pregabalin. Tetrahedron: Asymmetry, 2007, 18 (12), 1446-1449. [Link]

  • Asymmetric Synthesis of Pregabalin. Journal of Chemical Education, 2011, 88 (11), 1559-1561. [Link]

Application Notes & Protocols: 2-(Aminomethyl)butanoic acid hydrochloride in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Scientific Rationale

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern medicinal chemistry and drug development.[1][2] By moving beyond the 20 proteinogenic α-amino acids, researchers can design novel peptide analogs, or peptidomimetics, with significantly enhanced therapeutic properties.[3] This guide focuses on 2-(Aminomethyl)butanoic acid, a β-amino acid, and provides a detailed framework for its application in the synthesis and modification of peptides. As a non-natural building block, it offers a unique structural motif to modulate the biological and physical properties of peptide-based therapeutics.

What is 2-(Aminomethyl)butanoic acid hydrochloride?

This compound is the salt form of a β-amino acid. Unlike natural α-amino acids where the amino and carboxylic acid groups are attached to the same carbon (the α-carbon), in β-amino acids, these functional groups are separated by two carbon atoms.[3] This seemingly subtle structural alteration has profound implications for the resulting peptide's conformation and stability.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 98137-47-4[4]
Molecular Formula C₅H₁₂ClNO₂[4]
Molecular Weight 153.61 g/mol [4]

The diagram below illustrates the fundamental structural difference between a standard α-amino acid and a β-amino acid like 2-(Aminomethyl)butanoic acid.

Caption: Structural comparison of α- and β-amino acids.

The Significance of β-Amino Acids in Peptidomimetics

The incorporation of β-amino acids into a peptide sequence is a powerful strategy to create peptidomimetics with improved therapeutic potential.[3] The primary advantages stem from the altered backbone structure:

  • Proteolytic Resistance: Natural peptides are often limited as drugs due to their rapid degradation by proteases. The altered peptide bond geometry in β-amino acid-containing peptides makes them poor substrates for these enzymes, significantly increasing their in-vivo half-life.[5][6]

  • Novel Secondary Structures: While α-peptides fold into well-known structures like α-helices and β-sheets, peptides composed of β-amino acids (β-peptides) can form unique, stable helical and sheet-like structures.[7] This allows for the design of "foldamers" that can mimic the function of natural proteins but with enhanced stability.[8][9]

  • Modulated Bioactivity: By changing the peptide backbone's conformation and dynamics, β-amino acids can alter how a peptide interacts with its biological target, potentially leading to increased potency, selectivity, or a change in function from agonist to antagonist.[3][5]

Section 2: Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating 2-(Aminomethyl)butanoic acid is through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][10] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Resin with Linker (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Synthesis Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Activate & Add Fmoc-β-AA-OH Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Capping->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Final Amino Acid Added Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for SPPS incorporating a β-amino acid.

Section 3: Detailed Protocol for SPPS Incorporation

This protocol outlines the manual incorporation of an N-α-Fmoc protected 2-(Aminomethyl)butanoic acid into a peptide sequence using a Rink Amide resin for a C-terminal amide.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected α-amino acids, Fmoc-2-(aminomethyl)butanoic acid.

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N'-Diisopropylethylamine (DIPEA).

  • Washing: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation: Cold Diethyl Ether.

  • Equipment: SPPS reaction vessel, shaker, nitrogen line for bubbling/draining, HPLC system, Mass Spectrometer.

Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the resin (e.g., ~130 mg for a 0.75 mmol/g loading) into the reaction vessel.

    • Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[11]

  • Initial Fmoc Deprotection (for the first amino acid on the resin):

    • Drain the DMF.

    • Add 20% piperidine in DMF (~5 mL) and agitate for 5 minutes.

    • Drain, then add a fresh portion of 20% piperidine in DMF (~5 mL) and agitate for 15 minutes to ensure complete deprotection.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL). A positive Kaiser test should confirm the presence of a free primary amine.

  • Coupling of Fmoc-2-(aminomethyl)butanoic acid:

    • Activation: In a separate vial, dissolve Fmoc-2-(aminomethyl)butanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (~2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture. The solution will typically change color.

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[12]

    Senior Application Scientist's Note: β-amino acids, especially those with substitution, can exhibit slower coupling kinetics than α-amino acids. A longer coupling time is recommended. For particularly difficult couplings, a second "double coupling" step may be performed by repeating the procedure without the intermediate deprotection step.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents.

    • A negative Kaiser test should indicate a complete reaction.

  • Iterative Cycles:

    • Repeat steps 2 (Fmoc Deprotection), 3 (Coupling with the next desired amino acid), and 4 (Washing) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing steps, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail (~5 mL) to the dried resin.

    • Agitate at room temperature for 2-3 hours.[10][12]

    • CAUTION: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Comparative Coupling Conditions
ParameterStandard α-Amino Acid2-(Aminomethyl)butanoic acid (β-AA)Rationale for Change
Equivalents (AA) 3-5 eq.4-5 eq.To drive the potentially slower reaction to completion.
Coupling Reagent HATU, HBTU, DIC/HOBtHATU, HCTUUrionium-based reagents like HATU are highly effective for hindered or unusual amino acids.[13]
Coupling Time 30-60 min60-120 min (or double couple)The altered backbone structure may lead to slower reaction kinetics.
Monitoring Kaiser TestKaiser TestThe primary amine allows for standard ninhydrin-based monitoring.

Section 4: Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its incorporation as a β-amino acid building block via established SPPS protocols enables the rational design of peptidomimetics with superior proteolytic stability and novel conformational properties.[3][5] The methodologies described herein provide a robust foundation for researchers to explore the potential of β-amino acid-modified peptides in a wide range of therapeutic applications, from antimicrobial agents to inhibitors of protein-protein interactions.[5][9][14]

References

  • This compound | CAS 98137-47-4. American Elements. [Link]

  • Gante, J. (1994). Peptidomimetics—tailed peptides—or novel biomaterials? Angewandte Chemie International Edition in English, 33(17), 1699-1720. Note: While a direct link isn't available from the search, this is a foundational review. A general search can locate it. A similar sentiment is expressed in: Davies, J. S. (2003). Beta-amino acids: versatile peptidomimetics. Journal of Peptide Science, 9(8), 471-501. [Link]

  • Martins, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1061-1065. [Link]

  • Du, Y., & Li, L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Peptide Science, 90(5), 606-619. [Link]

  • Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. Chemical Society Reviews, 34(2), 113-124. [Link]

  • Application of alicyclic beta-amino acids in peptide chemistry. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

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Step-by-step guide for the esterification of 2-(aminomethyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Step-by-Step Guide for the Efficient Esterification of 2-(Aminomethyl)butanoic Acid Hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the esterification of this compound. Amino acid esters are crucial intermediates in pharmaceutical and fine chemical synthesis. The inherent challenge in their synthesis lies in the bifunctional nature of amino acids, containing both a nucleophilic amino group and an electrophilic carboxylic acid. This guide details a robust and widely adopted method utilizing thionyl chloride in an alcoholic solvent (e.g., methanol) to achieve high-yield synthesis of the corresponding amino acid ester hydrochloride. The rationale behind key procedural steps, safety considerations, and methods for product isolation and purification are discussed in detail to ensure reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction and Scientific Principles

The esterification of amino acids is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides and other pharmaceutically active compounds. The starting material, this compound, possesses both an amino group and a carboxylic acid. A direct esterification requires strategic protection of the more reactive amino group to prevent self-condensation or other side reactions.

Fortunately, the use of the hydrochloride salt form provides an elegant and efficient in-situ protection strategy. The protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) is non-nucleophilic, allowing the carboxylic acid function to react selectively.

The core of this protocol is the Fischer-Speier Esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This is a reversible equilibrium reaction, as shown below:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To drive the reaction toward the product (the ester), the equilibrium must be shifted to the right. This is achieved by two key principles:

  • Using a large excess of the alcohol (which also serves as the solvent).[1]

  • Removing water as it is formed.

This protocol employs thionyl chloride (SOCl₂) as a particularly effective reagent for this purpose. Thionyl chloride serves a dual role:

  • It reacts exothermically with the alcohol (e.g., methanol) to generate anhydrous hydrogen chloride (HCl) gas in situ.[2] This HCl acts as the necessary strong acid catalyst for the Fischer esterification.

  • It is a powerful dehydrating agent that reacts with the water produced during the esterification, forming sulfur dioxide (SO₂) and more HCl. This scavenging of water decisively drives the reaction equilibrium towards completion.[3]

Safety and Handling

WARNING: Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical. It reacts violently with water to release toxic gases (SO₂ and HCl).[4][5] All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or PVC), is mandatory.[6][7]

Experimental Protocol

This protocol details the synthesis of methyl 2-(aminomethyl)butanoate hydrochloride. The procedure can be adapted for other simple alcohols like ethanol.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.Notes
2-(aminomethyl)butanoic acid HCl153.6110.0 g1.0Starting Material
Anhydrous Methanol (MeOH)32.04150 mLExcessReagent and Solvent
Thionyl Chloride (SOCl₂)118.976.7 mL (9.2 g)1.2Use freshly opened or distilled
Diethyl Ether or MTBE-~100 mL-For precipitation/washing

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Dropping funnel

  • Ice/water bath

  • Heating mantle

  • Rotary evaporator

Reaction Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend Amino Acid HCl in Anhydrous Methanol B Cool Flask in Ice Bath (0-5°C) A->B C Slowly Add Thionyl Chloride (SOCl₂) via Dropping Funnel B->C D Warm to Room Temperature and Reflux for 2-4 hours C->D E Cool to Room Temperature D->E F Concentrate Under Reduced Pressure E->F G Precipitate/Wash with Ether F->G H Dry Product Under Vacuum G->H

Caption: Experimental workflow for the esterification process.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

  • Initial Suspension: Add this compound (10.0 g) to the flask, followed by anhydrous methanol (150 mL). Begin stirring to create a suspension.[3]

  • Cooling: Place the flask in an ice/water bath and cool the stirring suspension to 0-5 °C. This is critical to control the exothermic reaction between thionyl chloride and methanol.[8]

  • Thionyl Chloride Addition: Transfer the thionyl chloride (6.7 mL) to a dropping funnel attached to the flask. Add the thionyl chloride dropwise to the cold, vigorously stirring suspension over 30-45 minutes.[9] Maintain the internal temperature below 10 °C. You will observe gas evolution (HCl and SO₂).

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) using a heating mantle and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them with a base (like triethylamine), and spotting against the starting material.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess methanol and volatile byproducts (SO₂, HCl) using a rotary evaporator. This will yield a crude oil or semi-solid residue.[8][10]

  • Product Isolation: To the crude residue, add ~100 mL of dry diethyl ether or methyl tert-butyl ether (MTBE) and stir or sonicate. The hydrochloride salt of the ester product is insoluble in ether and will precipitate as a white solid.[9]

  • Purification and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of fresh diethyl ether (20-30 mL each) to remove any remaining soluble impurities. Dry the white crystalline product under high vacuum to obtain the final methyl 2-(aminomethyl)butanoate hydrochloride.

Reaction Mechanism and Rationale

The reaction proceeds through a well-established acid-catalyzed pathway.

Fischer_Esterification cluster_catalyst Catalyst Generation cluster_mechanism Fischer Esterification Mechanism SOCl₂ SOCl₂ HCl HCl SOCl₂->HCl + CH₃OH - SO₂(g) - CH₃Cl start Carboxylic Acid R-COOH protonated_carbonyl Protonated Carbonyl (Activated) start->protonated_carbonyl + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + CH₃OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_leaving Protonated Ester proton_transfer->water_leaving - H₂O ester_product Ester R-COOCH₃ water_leaving->ester_product - H⁺

Caption: Mechanism of acid-catalyzed Fischer Esterification.

  • Step 1: Carbonyl Activation: The in situ generated HCl protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[1][11]

  • Step 2: Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Step 3: Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

  • Step 4: Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, expelling a molecule of water.

  • Step 5: Deprotonation: The protonated ester is deprotonated (by another alcohol molecule or Cl⁻) to yield the final ester product and regenerate the acid catalyst.

Conclusion

The thionyl chloride-mediated esterification of this compound is a highly efficient and reliable method for producing the corresponding amino acid ester in high yield. The use of the hydrochloride salt provides effective protection for the amino group, while thionyl chloride serves as an excellent source of anhydrous acid catalyst and a scavenger for the water byproduct. By following this detailed protocol and adhering to the specified safety precautions, researchers can consistently synthesize this valuable chemical intermediate for further applications in drug discovery and development.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from nj.gov. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from lanxess.com. [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.
  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from pianetachimica.it. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from organic-chemistry.org. [Link]

  • Google Patents. (n.d.). Process for preparing amino acid esters and their acid addition salts. US20050192460A1.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from researchgate.net. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com. [Link]

  • Chemistry LibreTexts. (2019). Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from chem.libretexts.org. [Link]

  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from researchgate.net. [Link]

  • Gunda, V. K. R., & G, G. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from chemistrysteps.com. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from commonorganicchemistry.com. [Link]

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Application Notes and Protocols for the Continuous-Flow Synthesis of 2-(Aminomethyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the continuous-flow synthesis of 2-(aminomethyl)butanoic acid derivatives, a crucial class of non-proteinogenic amino acids with significant potential in pharmaceutical development. By leveraging the inherent advantages of flow chemistry, such as enhanced safety, precise process control, and scalability, the described protocols offer a robust and efficient alternative to traditional batch production methods. This document outlines a telescoped, multi-step synthesis featuring an asymmetric Michael addition to establish the chiral center, followed by a continuous hydrogenation for the reduction of a nitro group to the desired amine. Detailed experimental protocols, process analytical technology (PAT) integration, and safety considerations are discussed to ensure a self-validating and reproducible workflow suitable for research, process development, and manufacturing environments.

Introduction: The Case for Continuous-Flow Synthesis

2-(Aminomethyl)butanoic acid and its derivatives are key building blocks in medicinal chemistry, often imparting unique conformational constraints and biological activities to peptide-based therapeutics and other small molecule drugs. Traditional batch synthesis of these chiral molecules can be challenging, often involving hazardous reagents, difficult-to-control exothermic reactions, and laborious purification steps. Continuous-flow chemistry offers a paradigm shift in addressing these challenges by conducting reactions in a continuously flowing stream within a network of tubes and reactors.[1] This approach provides superior heat and mass transfer, enabling reactions to be performed under more aggressive yet controlled conditions with significantly smaller reaction volumes at any given time, thereby enhancing safety.[1][2] Furthermore, the integration of in-line purification and real-time monitoring through Process Analytical Technology (PAT) facilitates a streamlined and automated "telescoped" synthesis, minimizing manual interventions and improving overall process efficiency and product consistency.[3][4][5][6]

This guide details a proposed two-stage continuous-flow process for the asymmetric synthesis of a key intermediate, ethyl 2-(aminomethyl)butanoate, which can be subsequently hydrolyzed to the final acid. The synthesis strategy hinges on two critical transformations well-suited for flow chemistry:

  • Asymmetric Michael Addition: An organocatalyzed conjugate addition of nitromethane to ethyl crotonate to introduce the chiral center and the nitrogen functionality simultaneously.

  • Continuous Hydrogenation: A safe and efficient reduction of the nitro group to the primary amine using a packed-bed reactor with a heterogeneous catalyst.

Synthesis Strategy and Workflow

The overall synthetic strategy is designed as a telescoped process, where the output of the first reactor is directly fed into the second, minimizing intermediate isolation and handling.

Synthesis_Workflow cluster_0 Stage 1: Asymmetric Michael Addition cluster_1 Stage 2: Continuous Hydrogenation Reagents_1 Ethyl Crotonate Nitromethane Reactor_1 Flow Reactor 1 (PBR) Reagents_1->Reactor_1 Catalyst_1 Immobilized Organocatalyst (Packed-Bed Reactor) Catalyst_1->Reactor_1 Product_1 Ethyl (R)-2-(nitromethyl)butanoate Reactor_1->Product_1 Effluent Reactor_2 Flow Reactor 2 (PBR) Product_1->Reactor_2 Direct Transfer PAT_1 In-line IR/UV-Vis Product_1->PAT_1 Monitoring Reagents_2 H2 Gas Reagents_2->Reactor_2 Catalyst_2 Heterogeneous Catalyst (e.g., Pd/C) (Packed-Bed Reactor) Catalyst_2->Reactor_2 Product_2 Ethyl (R)-2-(aminomethyl)butanoate Reactor_2->Product_2 Final Product PAT_2 On-line HPLC/MS Product_2->PAT_2 Analysis & QC

Caption: Telescoped continuous-flow synthesis of ethyl (R)-2-(aminomethyl)butanoate.

Detailed Protocols and Methodologies

Stage 1: Continuous Asymmetric Michael Addition

The first stage establishes the stereocenter of the molecule through an organocatalyzed Michael addition. The use of an immobilized chiral organocatalyst in a packed-bed reactor (PBR) is crucial for this step, as it allows for easy separation of the catalyst from the product stream and enables long-term continuous operation.[7]

Causality of Experimental Choices:

  • Catalyst: A polystyrene-immobilized diarylprolinol silyl ether or a similar chiral amine catalyst is chosen for its demonstrated efficacy in activating aldehydes and ketones for Michael additions. Immobilization prevents catalyst leaching and simplifies purification.

  • Solvent: A solvent such as dichloromethane (DCM) or toluene is selected to ensure good solubility of reactants and intermediates, and compatibility with the immobilized catalyst.

  • Temperature: The reaction is conducted at a controlled temperature (e.g., 20 °C) to maximize enantioselectivity, as higher temperatures can sometimes lead to a decrease in stereo-control.

  • Flow Rate and Residence Time: These parameters are optimized to achieve high conversion and selectivity. A lower flow rate increases the residence time in the catalyst bed, generally leading to higher conversion.

Experimental Protocol:

  • Reactor Setup:

    • A stainless-steel column (e.g., 10 cm length, 4.6 mm inner diameter) is packed with the immobilized organocatalyst (e.g., 1-2 g).

    • The packed column is integrated into a flow chemistry system equipped with high-precision pumps, a back-pressure regulator, and temperature control.

  • Reagent Preparation:

    • Solution A: Ethyl crotonate (1.0 M) in DCM.

    • Solution B: Nitromethane (1.5 M) in DCM.

  • Reaction Execution:

    • The system is first primed with the solvent (DCM) at the operational flow rate.

    • Solution A and Solution B are pumped at equal flow rates (e.g., 0.1 mL/min each) into a T-mixer before entering the packed-bed reactor.

    • The reactor is maintained at 20 °C.

    • A back-pressure regulator is set to 10 bar to ensure a stable flow and prevent outgassing.

    • The effluent from the reactor is collected for analysis and for direct use in the subsequent step.

Process Analytical Technology (PAT) Integration:

An in-line FTIR or UV-Vis spectrometer can be placed after the reactor outlet to monitor the reaction in real-time.[1][4] The disappearance of the C=C bond signal from ethyl crotonate can be tracked to determine the reaction's steady state and conversion rate.

Stage 2: Continuous Flow Hydrogenation of the Nitro Group

The second stage involves the reduction of the nitro group in the intermediate to the primary amine. Continuous-flow hydrogenation offers significant safety advantages over batch methods, especially when dealing with potentially energetic nitro compounds and flammable hydrogen gas.[2][8][9][10] The small reactor volume minimizes the amount of hazardous material present at any given time.

Causality of Experimental Choices:

  • Catalyst: A heterogeneous catalyst such as Palladium on carbon (Pd/C) is the industry standard for nitro group reductions due to its high activity and selectivity. A packed-bed configuration is ideal for continuous operation.

  • Hydrogen Source: Gaseous hydrogen is introduced into the flow stream. The use of a mass flow controller ensures precise control over the stoichiometry.

  • Solvent: The effluent from the first stage (in DCM) may require a solvent switch to a more suitable solvent for hydrogenation, such as ethanol or ethyl acetate, if DCM is found to inhibit the catalyst. This can be achieved using an in-line solvent exchange module.

  • Temperature and Pressure: Elevated temperature and pressure are often used to accelerate the reaction rate. Flow reactors allow for safe operation under these conditions.

Experimental Protocol:

  • Reactor Setup:

    • A commercial flow hydrogenation reactor (e.g., H-Cube® or similar) or a custom-built packed-bed reactor filled with 5% Pd/C is used.

    • The reactor is equipped with a gas-liquid mixer to ensure efficient mixing of the substrate solution and hydrogen.

  • Reaction Execution:

    • The effluent from Stage 1, containing ethyl (R)-2-(nitromethyl)butanoate, is pumped into the hydrogenation reactor at a defined flow rate (e.g., 0.2 mL/min).

    • Hydrogen gas is introduced at a controlled pressure (e.g., 50 bar) and flow rate.

    • The reactor is heated to a specified temperature (e.g., 60 °C).

    • The output from the reactor is passed through a back-pressure regulator to maintain the system pressure.

    • The final product stream containing ethyl (R)-2-(aminomethyl)butanoate is collected.

PAT Integration:

On-line HPLC-MS can be integrated at the final outlet to provide real-time analysis of the product stream, confirming the identity, purity, and concentration of the target molecule.[5][6] This allows for immediate detection of any process deviations and ensures the quality of the final product.

Data Presentation and Expected Results

The following table summarizes the expected process parameters and outcomes based on literature for analogous transformations.

ParameterStage 1: Michael AdditionStage 2: Hydrogenation
Reactants Ethyl crotonate, NitromethaneEthyl (R)-2-(nitromethyl)butanoate, H₂
Catalyst Immobilized Diarylprolinol Silyl Ether5% Pd/C
Solvent DCMEthanol
Temperature 20 °C60 °C
Pressure 10 bar50 bar
Flow Rate (Liquid) 0.2 mL/min (total)0.2 mL/min
Residence Time ~15 min~10 min
Expected Yield >90%>95%
Expected e.e. >95%N/A (Chirality maintained)
Productivity ~1.5 g/h~1.4 g/h

Safety Considerations

  • Nitromethane: While the use of nitromethane in flow reactors is significantly safer than in batch, it is still an energetic material.[11] The system should be designed to handle potential pressure increases, and the total volume of nitromethane in the system should be minimized.

  • Hydrogenation: Continuous-flow hydrogenation mitigates many of the risks associated with batch processes.[8][9] However, proper ventilation and hydrogen leak detection are essential. The system must be purged with an inert gas (e.g., nitrogen) before and after operation.

  • Pressurized Systems: All components of the flow system must be rated for the intended operating pressures. Regular inspection and maintenance of fittings and tubing are critical to prevent leaks.

Conclusion

The continuous-flow synthesis protocols outlined in these application notes provide a modern, efficient, and safer approach to the production of 2-(aminomethyl)butanoic acid derivatives. By integrating immobilized catalysts and real-time process monitoring, this methodology aligns with the principles of green chemistry and process intensification, offering significant advantages for researchers and drug development professionals. The detailed protocols and underlying scientific rationale provide a solid foundation for the implementation and further optimization of this technology in both laboratory and manufacturing settings.

References

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  • Cantillo, D., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(106), 61931-61935. [Link]

  • Debecker, D. P., et al. (2021). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 6(7), 1146-1165. [Link]

  • Goti, A., et al. (2020). Immobilized organocatalyst for asymmetric Michael addition in batch/flow: Diastereoselective synthesis of diverse indoloquinolizidines. ISGC. [Link]

  • Gutmann, B., et al. (2015). Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development, 19(1), 106-111. [Link]

  • Ley, S. V., et al. (2015). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, 10(8), 1168-1191. [Link]

  • Ötvös, S. B., & Kappe, C. O. (2015). Safe Use of Nitromethane for Aldol Reactions in Flow. Journal of Flow Chemistry, 5(3), 114-117. [Link]

  • Plutschack, M. B., et al. (2017). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 15(5), 123. [Link]

  • Prajapati, D., et al. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24. [Link]

  • Salique, F., et al. (2021). Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Frontiers in Chemical Engineering, 3, 701910. [Link]

  • Smith, A. M., et al. (2019). PAT Implementation on a Mobile Continuous Pharmaceutical Manufacturing System: Real-Time Process Monitoring with In-Line FTIR and Raman Spectroscopy. Organic Process Research & Development, 23(10), 2235-2244. [Link]

  • Thompson, M. P., et al. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 3(4), 474-489. [Link]

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Application Notes and Protocols: Advanced Derivatization Techniques for 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Small, Polar Molecules

2-(Aminomethyl)butanoic acid, a GABA analogue, presents a significant analytical challenge due to its inherent physicochemical properties. As a small, highly polar zwitterionic molecule, it exhibits poor retention on traditional reversed-phase chromatography columns, lacks a native chromophore for UV-Vis detection, and is non-volatile, precluding direct analysis by gas chromatography. The hydrochloride salt form further influences its solubility and reactivity.

To achieve sensitive and robust quantification in complex matrices such as plasma, cerebrospinal fluid, or pharmaceutical formulations, chemical derivatization is an essential pre-analytical step. This process covalently attaches a new functional group to the analyte, modifying its properties to make it amenable to a specific analytical platform. The primary goals of derivatization for this molecule are:

  • To Increase Volatility and Thermal Stability for Gas Chromatography (GC) analysis.

  • To Introduce a Chromophore or Fluorophore for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence (FLD) detectors.

  • To Enhance Chromatographic Retention and Ionization Efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • To Form Diastereomers for the separation and quantification of its enantiomers.

This guide provides an in-depth exploration of field-proven derivatization strategies, complete with detailed protocols, to empower researchers, scientists, and drug development professionals in the accurate analysis of 2-(Aminomethyl)butanoic acid.

Logical Workflow for Method Selection

The choice of a derivatization strategy is fundamentally dictated by the available analytical instrumentation. The following diagram illustrates a decision-making workflow for selecting an appropriate technique.

G cluster_0 Analytical Goal cluster_1 Available Instrumentation cluster_2 Recommended Derivatization Strategy Analyte 2-(Aminomethyl)butanoic acid hydrochloride GCMS GC-MS Analyte->GCMS Select Platform HPLC_UV_FLD HPLC-UV / FLD Analyte->HPLC_UV_FLD Select Platform LCMS LC-MS / MS Analyte->LCMS Select Platform Silylation Silylation (e.g., MTBSTFA) Acylation + Esterification GCMS->Silylation Requires Volatility Fluor_Tag Fluorescent Tagging (e.g., OPA, FMOC-Cl) UV Tagging (e.g., DNFB) HPLC_UV_FLD->Fluor_Tag Requires Detectable Tag Retention_Ion Retention & Ionization Enhancement (e.g., AccQ•Tag) LCMS->Retention_Ion Improves Retention & Sensitivity

Caption: Decision workflow for selecting a derivatization method.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary objective is to mask the polar amine (-NH₂) and carboxylic acid (-COOH) functional groups, thereby reducing the molecule's boiling point and increasing its thermal stability.[1][2] Silylation is the most common and effective technique for this purpose.

Principle of Silylation

Silylation replaces the active hydrogen atoms in the amine and carboxyl groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective, but their derivatives can be sensitive to moisture. A superior alternative is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which produces TBDMS derivatives that are significantly more stable and less susceptible to hydrolysis.[2]

Protocol: TBDMS Derivatization with MTBSTFA

This protocol details the derivatization of 2-(Aminomethyl)butanoic acid to produce its di-TBDMS derivative for GC-MS analysis.

Materials:

  • 2-(Aminomethyl)butanoic acid hydrochloride standard or sample

  • MTBSTFA (+1% TBDMCS as catalyst is recommended)

  • Acetonitrile (ACN), anhydrous GC-grade

  • Pyridine, anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen or Argon gas supply for drying

Procedure:

  • Sample Preparation: Aliquot a known amount of the sample (e.g., equivalent to 10-100 µg of the free acid) into a reaction vial. If in aqueous solution, evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. The removal of water is critical as silylation reagents are moisture-sensitive.[2]

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried sample.

  • Reaction: Tightly cap the vial and heat at 80-100°C for 2-4 hours.[2] The higher temperature is necessary to ensure complete derivatization of both the hindered amine and the carboxyl group.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Causality and Insights:

  • Why Anhydrous Conditions? Moisture will preferentially react with the MTBSTFA reagent, reducing the yield of the desired derivative and potentially leading to incomplete derivatization.[2]

  • Why Heat? While some silylations proceed at room temperature, heating is required to overcome the activation energy for derivatizing the zwitterionic amino acid, ensuring the reaction goes to completion in a reasonable timeframe.

  • Expected Outcome: The reaction replaces the two active hydrogens on the primary amine and the one active hydrogen on the carboxylic acid. However, for the primary amine, it is common for both hydrogens to be replaced, and for the carboxylic acid, the single proton is replaced. The resulting di-TBDMS derivative will have a molecular weight increase of 228 amu (2 x 114). The mass spectrum in electron impact (EI) mode will show characteristic fragments, such as a loss of a tert-butyl group (M-57), which is a hallmark of TBDMS derivatives and useful for identification.[2]

ParameterConditionRationale
Reagent MTBSTFAForms stable TBDMS derivatives, less moisture-sensitive than TMS derivatives.[2]
Solvent Acetonitrile (or Pyridine)Aprotic solvent that effectively dissolves both analyte and reagent.
Temperature 80-100 °CDrives the reaction to completion for the zwitterionic structure.
Time 2-4 hoursEnsures complete derivatization of all active sites.
Key MS Fragment M-57 (loss of C₄H₉)Confirmatory ion for the presence of a TBDMS group.[2]

Derivatization for HPLC with UV or Fluorescence Detection

For HPLC analysis, derivatization aims to attach a molecule (a "tag") that can be easily detected. Fluorescence detection is generally preferred over UV due to its superior sensitivity and selectivity.

Principle of Fluorescent Tagging with OPA

Ortho-phthalaldehyde (OPA) is a classic and highly effective derivatizing agent that reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA, or 2-mercaptoethanol, MCE) under alkaline conditions.[4][5][6] The reaction is extremely rapid, typically completing in about one minute at room temperature, and yields a highly fluorescent isoindole derivative.[4][5]

Caption: OPA reaction with a primary amine and a thiol.

Protocol: Pre-Column Derivatization with OPA/3-MPA

This protocol is ideal for automated pre-column derivatization using a modern autosampler, which is highly recommended due to the limited stability of the OPA derivatives.

Materials:

  • This compound standard or sample

  • Boric acid buffer (0.4 M, pH 10.2)

  • Ortho-phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Methanol, HPLC-grade

  • Autosampler vials

Reagent Preparation:

  • Borate Buffer: Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with 5 M NaOH.

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer and mix. Add 50 µL of 3-MPA and mix thoroughly. This reagent is light-sensitive and should be stored in an amber vial; it is stable for about one week when refrigerated.[5]

Derivatization Procedure (Automated):

  • Programming: Program the autosampler to perform the following sequence.

  • Aspirate Sample: Aspirate 10 µL of the sample or standard into the injection loop/needle.

  • Aspirate Reagent: Aspirate a 2- to 4-fold excess of the OPA reagent (e.g., 25 µL).

  • Mix: Mix the sample and reagent in the loop for 1-2 minutes. This time is critical and should be optimized.[5]

  • Inject: Inject the entire mixture onto the HPLC column.

  • Wash: The autosampler needle should be thoroughly washed post-injection to prevent carryover.

Causality and Insights:

  • Why Alkaline pH? The reaction requires the primary amine to be in its unprotonated, nucleophilic state (-NH₂) to attack the OPA aldehyde groups. A pH of ~10 ensures this.

  • Role of the Thiol: The thiol (3-MPA) is not just a catalyst; it becomes part of the final fluorescent isoindole structure, which is essential for its stability and fluorescence. 3-MPA is often preferred over MCE as it can lead to more stable derivatives.[4]

  • Derivative Instability: The isoindole derivatives are not indefinitely stable and can degrade over time.[7] This is why automated, precisely timed pre-column derivatization is the gold standard, as it ensures that every sample is analyzed at the exact same time point post-derivatization, leading to high reproducibility.

Alternative Reagents for HPLC

While OPA is excellent, other reagents offer different advantages, such as reacting with secondary amines or forming more stable products.

ReagentTarget AminesDerivative StabilityKey AdvantagesKey Disadvantages
OPA Primary onlyLow (hours)Very fast reaction (~1 min), high sensitivity, clean baseline.[4][8]Derivative is unstable, requires automation for best results.[7]
FMOC-Cl Primary & SecondaryHigh (days)Forms very stable derivatives, reacts with a broader range of amines.[7][8][9]Slower reaction, excess reagent can cause interfering peaks.[7]
Dansyl Chloride Primary & SecondaryHigh (days)Forms stable derivatives, well-established method.Slow reaction (30-60 min), requires heating.[8][10]
AccQ•Tag (AQC) Primary & SecondaryVery High (up to 1 week)Fast reaction, forms highly stable derivatives, minimal side products.[7][11]Proprietary, higher cost.

Chiral Derivatization for Enantiomeric Separation

Since 2-(Aminomethyl)butanoic acid is a chiral molecule, distinguishing between its enantiomers is often a regulatory or research requirement. While chiral HPLC columns can be used, an alternative and common approach is to use a chiral derivatizing agent (CDA).[12] This creates a pair of diastereomers from the enantiomeric starting materials. Diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., a C18 column).[12][13]

Principle of Diastereomer Formation

A chiral derivatizing agent, such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), is itself enantiomerically pure.[14] When it reacts with the primary amine of the (R)- and (S)-enantiomers of 2-(Aminomethyl)butanoic acid, it forms two different diastereomeric products: (L-FDAA)-(R-analyte) and (L-FDAA)-(S-analyte). These two products can now be resolved chromatographically.

Protocol: Derivatization with Marfey's Reagent (FDAA)

Materials:

  • (R/S)-2-(Aminomethyl)butanoic acid hydrochloride sample

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • Sodium bicarbonate buffer (1 M, pH ~8.5)

  • Acetone

  • Hydrochloric acid (2 M)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 50 µL of a 10 mM solution) in 100 µL of 1 M sodium bicarbonate buffer in a reaction vial.

  • Reagent Addition: Add 200 µL of the 1% Marfey's Reagent solution to the vial.

  • Reaction: Mix thoroughly and heat the vial at 40°C for 1 hour.

  • Quenching: After cooling to room temperature, quench the reaction by adding 100 µL of 2 M HCl. This stops the reaction and neutralizes the buffer.

  • Analysis: The sample is now ready for dilution and analysis by HPLC-UV (detection is typically around 340 nm).

Causality and Insights:

  • Why FDAA? The dinitrophenyl group is a strong chromophore, making the resulting diastereomers easily detectable by UV.[14] The chiral center of the L-alanine amide portion of the reagent provides the basis for the separation.

  • Separation Mechanism: The different spatial arrangements of the two diastereomers lead to differential interactions with the stationary phase of the HPLC column, resulting in different retention times.

  • Enantiomeric Purity: The enantiomeric purity of the CDA is paramount. Any contamination of L-FDAA with D-FDAA will result in four products instead of two, complicating the chromatogram and compromising quantification.

References

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  • [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. PubMed.
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  • Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis. ResearchGate.
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  • A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate.
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Application Note & Protocol Guide: The Strategic Use of (S)-2-Aminobutanamide Hydrochloride in the Synthesis of Racetam-Class Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge in Modern Antiepileptic Drug Synthesis

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, necessitating the development of effective and safe antiepileptic drugs (AEDs).[1][2] The racetam class of compounds, particularly Levetiracetam and its more potent analog Brivaracetam, represents a significant advancement in epilepsy treatment. These drugs exhibit a novel mechanism of action, primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A), which modulates neurotransmitter release.[1][3]

A critical aspect of these drugs' efficacy lies in their specific stereochemistry. Levetiracetam is the pure (S)-enantiomer of etiracetam; the corresponding (R)-enantiomer is biologically inactive. This stereoselectivity underscores the importance of asymmetric synthesis in pharmaceutical manufacturing. The synthesis of these enantiomerically pure drugs relies heavily on the use of high-purity chiral building blocks.

This guide focuses on a pivotal intermediate: (S)-2-aminobutanamide hydrochloride . While structurally related to amino acids like 2-aminobutanoic acid, it is this specific amide hydrochloride that serves as the direct and crucial precursor for introducing the essential chiral center in the synthesis of both Levetiracetam and Brivaracetam.[4][5] We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make this intermediate indispensable for producing these next-generation AEDs.

Profile of the Chiral Intermediate: (S)-2-Aminobutanamide Hydrochloride

The successful stereoselective synthesis of Levetiracetam and Brivaracetam is fundamentally dependent on the quality and chirality of the starting materials. (S)-2-Aminobutanamide hydrochloride is the cornerstone of this process.

  • IUPAC Name: (2S)-2-Aminobutanamide hydrochloride

  • Synonyms: L-2-Aminobutyramide HCl, (S)-2-Aminobutyramide HCl

  • CAS Number: 7682-20-4

  • Molecular Formula: C₄H₁₁ClN₂O

  • Molecular Weight: 138.60 g/mol

Chemical Structure:

Caption: Structure of (S)-2-Aminobutanamide Hydrochloride.

Significance: The (S)-configuration at the C2 position is crucial. This specific stereocenter dictates the final stereochemistry of the drug molecule, which is directly responsible for its high-affinity binding to the SV2A protein. Using the racemic or (R)-enantiomer would result in a dramatic loss of pharmacological activity. Therefore, the synthesis of this intermediate, often starting from L-threonine or through the resolution of racemic 2-aminobutanoic acid, is a critical upstream process.[6][7]

Mechanism of Action of Target AEDs

Levetiracetam and Brivaracetam modulate synaptic transmission, although their exact mechanism is not fully elucidated. The primary target is the synaptic vesicle glycoprotein 2A (SV2A), an integral membrane protein found in the vesicles of synapses that is believed to play a role in the release of neurotransmitters.[1][3] Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to Levetiracetam.[1]

G cluster_1 Synaptic Cleft SV2A SV2A Protein Vesicle Synaptic Vesicle NT Neurotransmitters NT_released Released NTs Vesicle->NT_released Exocytosis (Neurotransmitter Release) AED Levetiracetam or Brivaracetam AED->SV2A Binds & Modulates G start (S)-2-Aminobutanamide HCl intermediate (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide start->intermediate Acylation reagent1 4-Chlorobutyryl Chloride reagent1->intermediate product Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) intermediate->product Intramolecular Cyclization (-HCl) base Strong Base (e.g., NaOH, KOH) Solvent (e.g., Acetonitrile) base->product

Caption: Synthetic workflow for Levetiracetam.

Protocol 1: Synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam)

This protocol is based on established methods described in the patent literature. [5] Table 1: Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles
(S)-2-Aminobutanamide HCl C₄H₁₁ClN₂O 138.60 10.0 g 0.072
4-Chlorobutyryl chloride C₄H₆Cl₂O 141.00 11.2 g (8.9 mL) 0.079
Sodium Hydroxide (NaOH) NaOH 40.00 8.8 g 0.22
Acetonitrile CH₃CN 41.05 150 mL -
Ethyl Acetate C₄H₈O₂ 88.11 As needed -

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (S)-2-aminobutanamide hydrochloride (10.0 g) and acetonitrile (100 mL). Begin stirring to form a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Base Addition: While maintaining the temperature below 10 °C, add powdered sodium hydroxide (8.8 g) in portions over 20-30 minutes. The mixture will become a thick slurry.

  • Acylation: Slowly add 4-chlorobutyryl chloride (11.2 g) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction & Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. The progress can be monitored by TLC or HPLC. The reaction involves the initial acylation followed by in-situ cyclization.

  • Work-up: Filter the reaction mixture to remove the inorganic salts (NaCl). Wash the solid cake with a small amount of acetonitrile (2x 25 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oily or semi-solid residue.

  • Purification: Dissolve the crude product in hot ethyl acetate (approx. 100-120 mL). If necessary, treat with activated carbon and filter while hot. Allow the solution to cool slowly to room temperature and then to 0-5 °C for 2-4 hours to crystallize the product.

  • Isolation & Drying: Collect the white crystalline solid by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-45 °C to a constant weight.

Expected Outcome:

  • Yield: 75-85%

  • Purity (HPLC): >99.5%

  • Melting Point: ~122 °C

Synthesis of Brivaracetam

The synthesis of Brivaracetam, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is more complex due to the presence of a second chiral center at the C4 position of the pyrrolidinone ring. Various synthetic strategies exist. [3][8]One common approach involves the reaction of (S)-2-aminobutanamide hydrochloride with a pre-synthesized chiral intermediate containing the 4-propylpyrrolidinone moiety.

The following protocol outlines a key step where (S)-2-aminobutanamide hydrochloride is coupled with a suitable electrophilic intermediate, such as (R)-1-(2-bromoacetyl)-4-propylpyrrolidin-2-one (a conceptual intermediate for this guide).

G start (S)-2-Aminobutanamide HCl product Brivaracetam start->product intermediate_A Chiral Precursor ((R)-4-propylpyrrolidin-2-one derivative) intermediate_A->product N-Alkylation / Coupling reagent_base Base (e.g., Na2CO3) Solvent (e.g., DMF) Optional: NaI reagent_base->product

Caption: Key coupling step in Brivaracetam synthesis.

Protocol 2: Coupling Step for Brivaracetam Synthesis

This protocol is a representative example based on a patented method where (S)-2-aminobutanamide hydrochloride is alkylated with a chiral electrophile. [9] Table 2: Materials and Reagents for Coupling Step

Reagent Formula MW ( g/mol ) Amount Moles
(S)-2-Aminobutanamide HCl C₄H₁₁ClN₂O 138.60 3.4 g 0.0245
Intermediate VII* C₇H₁₂BrNO₂ 234.08 4.77 g 0.0204
Sodium Carbonate (Na₂CO₃) Na₂CO₃ 105.99 7.78 g 0.0734
Sodium Iodide (NaI) NaI 149.89 1.83 g 0.0122
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 60 mL -
Ethyl Acetate C₄H₈O₂ 88.11 As needed -
Deionized Water H₂O 18.02 As needed -

*Intermediate VII refers to a compound like (R)-methyl 2-(bromomethyl)hexanoate, which serves as a precursor to the pyrrolidinone ring in subsequent steps as described in patent US10221134B2. [9] Procedure:

  • Reaction Setup: In a 250 mL flask, combine (S)-2-aminobutanamide hydrochloride (3.4 g), the chiral bromo-intermediate (4.77 g), sodium carbonate (7.78 g), and sodium iodide (1.83 g) in DMF (60 mL). The sodium iodide serves to facilitate the reaction via in-situ formation of a more reactive iodo-intermediate (Finkelstein reaction).

  • Heating: Heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor the reaction by HPLC for the disappearance of the starting materials.

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Add deionized water (100 mL) to precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is a diastereomeric mixture. Purification to isolate the desired (2S, 4R) diastereomer (Brivaracetam) requires advanced techniques such as chiral HPLC or fractional crystallization, which are often the most challenging steps in the synthesis. [9][10]

Data Summary and Scientific Insights

The choice of reagents and conditions is paramount to achieving high yield and optical purity.

Table 3: Key Process Parameters and Rationale

Parameter Choice Rationale / Causality
Base (Levetiracetam) Powdered NaOH / KOH A strong, non-nucleophilic base is required to deprotonate the amine of the intermediate for the intramolecular cyclization. Using it in powdered form in a non-aqueous solvent like acetonitrile maximizes its effectiveness. [5]
Solvent Acetonitrile, DMF Aprotic polar solvents are chosen to dissolve the reagents and intermediates without interfering with the reaction. DMF is often used for its high boiling point in heating steps. [9]
Temperature Control 0-10 °C for acylation The acylation reaction is highly exothermic. Low temperatures prevent side reactions and potential racemization of the sensitive chiral center.

| Additive (Brivaracetam) | Sodium Iodide (NaI) | In reactions involving alkyl bromides, catalytic NaI promotes the substitution by converting the bromide to a more reactive iodide, increasing the reaction rate. [9]|

Trustworthiness Through Self-Validation: Every protocol must be self-validating. This is achieved through rigorous in-process controls and final product characterization.

  • TLC/HPLC Monitoring: Confirms the consumption of starting materials and the formation of the product, preventing premature work-up.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the final product. Specific shifts for the pyrrolidinone ring and the chiral center protons are key indicators.

  • Chiral HPLC: Essential for confirming the enantiomeric/diastereomeric purity. For Levetiracetam, this ensures the absence of the (R)-enantiomer. For Brivaracetam, it separates the (2S, 4R) diastereomer from others.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.

Conclusion

(S)-2-Aminobutanamide hydrochloride is a high-value, non-negotiable intermediate for the stereoselective synthesis of Levetiracetam and Brivaracetam. Its structural integrity and enantiomeric purity are directly translated into the final active pharmaceutical ingredient. The synthetic routes, while different in complexity, both hinge on the precise reaction of this chiral building block. The protocols provided herein represent robust and scalable methods, but their success is contingent upon careful control of reaction parameters and rigorous analytical validation to ensure the production of safe and effective antiepileptic therapies.

References

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ACS Omega. [Link]

  • Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions. (2006).
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). National Center for Biotechnology Information. [Link]

  • Process For Producing Levetiracetam. (Date not available). Quick Company. [Link]

  • Processes to produce brivaracetam. (2019).
  • The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. (2020). Royal Society of Chemistry. [Link]

  • Processes to produce brivaracetam. (2016).
  • An asymmetric synthesis of Levetiracetam. (Date not available). Indian Journal of Chemistry. [Link]

  • Preparation method of S-(+)-2-aminobutanamide hydrochloride. (2013).
  • The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition. (Date not available). University of Saskatchewan. [Link]

  • Asymmetric synthesis of the antiepileptic drug levetiracetam. (2008). Tokyo University of Science. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). MDPI. [Link]

  • Rational Design and Synthesis of P-Amino Acid Analogues as Antiepileptogenic Agents. (Date not available). Library and Archives Canada. [Link]

  • Synthesis and anticonvulsant activity of some amino acid derivatives: Part 3: Derivatives of Ala, Arg, Tzl, Gly and (χ)Abu. (2006). ResearchGate. [Link]

  • Novel method for preparing levetiracetam midbody S-(+)-2-aminobutyrate hydrochlorate. (2009).
  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. (2023). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 2-(Aminomethyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Aminomethyl)butanoic Acid Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and solutions to help you optimize your reaction yield and purity.

Overview of a Common Synthetic Pathway

The synthesis of this compound can be approached through several routes. A common and reliable method involves the alkylation of diethyl malonate, followed by a series of transformations including decarboxylation, amidation, Hofmann rearrangement, and final hydrolysis with salt formation. This pathway offers robust control over the introduction of the required functional groups.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Stage 1: Carbon Skeleton Assembly cluster_1 Stage 2: Functional Group Introduction cluster_2 Stage 3: Amine Formation & Deprotection A Diethyl Malonate B Alkylation with 1-bromoethane A->B NaOEt, EtOH C Diethyl 2-ethylmalonate B->C D Hydrolysis & Decarboxylation C->D E Ethyl 2-ethylmalonate (mono-acid) D->E F Amide Formation E->F 1. SOCl2 2. NH3 G 2-Ethylmalonamic acid ethyl ester F->G H Hofmann Rearrangement G->H Br2, NaOH I Ethyl 2-(aminomethyl) butanoate H->I J Acid Hydrolysis & Salt Formation I->J aq. HCl, Heat K 2-(Aminomethyl)butanoic acid hydrochloride (Final Product) J->K

Caption: A common synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low yields at different stages of the synthesis.

Stage 1: Alkylation of Diethyl Malonate

Q1: My initial alkylation of diethyl malonate with 1-bromoethane is incomplete or shows significant dialkylation, leading to a low yield of diethyl 2-ethylmalonate. What's going wrong?

A1: This is a classic malonic ester synthesis issue. The yield and selectivity are highly dependent on the reaction conditions.

  • Causality: The enolate of diethyl malonate is a potent nucleophile. If the reaction is not carefully controlled, it can react twice with the alkyl halide, leading to a dialkylated byproduct. Furthermore, using a weak base or insufficient base can result in an incomplete reaction, leaving unreacted starting material.

  • Troubleshooting Steps:

    • Base and Stoichiometry: Ensure you are using at least one full equivalent of a strong base, such as sodium ethoxide (NaOEt). The base must be strong enough to completely deprotonate the diethyl malonate (pKa ≈ 13). Using a weaker base like sodium carbonate is often insufficient.

    • Order of Addition: Add the 1-bromoethane slowly to the solution of the pre-formed enolate at a controlled temperature (e.g., 0-5 °C). Adding the enolate to the alkyl halide increases the chance of dialkylation.

    • Solvent Purity: The solvent, typically absolute ethanol, must be scrupulously dry. Water can quench the enolate and hydrolyze the ester groups, reducing yield.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before work-up.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Ensures complete formation of the enolate.
Stoichiometry 1.0-1.05 eq. Base; 1.0 eq. Alkyl HalideMinimizes unreacted starting material and dialkylation.
Temperature 0-25 °CControls the exothermic reaction and reduces side products.
Solvent Anhydrous EthanolPrevents quenching of the enolate and ester hydrolysis.
Stage 2: Amide Formation

Q2: The conversion of my mono-acid ester (ethyl 2-ethylmalonate) to the corresponding amide is inefficient. What are the best practices for this step?

A2: Forming the primary amide from the carboxylic acid can be challenging. The key is efficient activation of the carboxyl group.

  • Causality: Carboxylic acids are not reactive enough to directly form amides with ammonia. They must first be converted into a more reactive intermediate, such as an acid chloride or an activated ester. Incomplete conversion to the activated species or side reactions during amidation can drastically lower the yield.

  • Troubleshooting Steps:

    • Acid Chloride Formation: The most common method is conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Ensure the reaction is performed in an inert, dry solvent (e.g., DCM or Toluene) and that excess activating agent is removed under vacuum before adding ammonia. Residual SOCl₂ can react violently with ammonia.

    • Ammonia Addition: Use a large excess of ammonia (either as a cooled aqueous solution or bubbled as a gas through an organic solution) to ensure complete reaction and to neutralize the HCl generated during the reaction. The addition should be performed at low temperatures (e.g., 0 °C) to control the exotherm.

    • Alternative Coupling Reagents: If the acid chloride route is problematic, consider using peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) to form the amide under milder conditions.

Stage 3: Hofmann Rearrangement and Final Hydrolysis

Q3: The Hofmann rearrangement of my amide intermediate results in a very low yield of the desired amine. What are the critical parameters for this reaction?

A3: The Hofmann rearrangement is a powerful but sensitive reaction. Success hinges on precise control of stoichiometry and temperature.[1][2] The reaction proceeds through an unstable N-bromoamide and an isocyanate intermediate.[2][3]

  • Causality: Low yields are often due to side reactions. If the temperature is too high, the isocyanate intermediate can polymerize or react with other nucleophiles present. Insufficient base can lead to an incomplete initial N-halogenation step. The traditional use of bromine and sodium hydroxide in water can also be problematic if the starting amide has poor aqueous solubility.[4]

  • Troubleshooting & Optimization Protocol:

    G Start Low Yield in Hofmann Rearrangement Check_Purity Is the starting amide pure? Start->Check_Purity Check_Temp Was temperature kept below 10°C during Br2/NaOH addition? High_Temp High temperature causes isocyanate polymerization. Maintain 0-5°C. Check_Temp->High_Temp No Success Yield Optimized Check_Temp->Success Yes Check_Base Was a sufficient excess of base used (>4 equivalents)? Check_Base->Check_Temp Yes Low_Base Insufficient base leads to incomplete N-bromoamide formation. Use 4-5 eq. Check_Base->Low_Base No Check_Purity->Check_Base Yes Impure_Amide Impurities can interfere. Recrystallize amide before rearrangement. Check_Purity->Impure_Amide No High_Temp->Start Low_Base->Start Impure_Amide->Start

    Caption: Decision workflow for troubleshooting the Hofmann rearrangement.

    Step-by-Step Protocol:

    • Preparation: Dissolve the amide in a cold (0-5 °C) aqueous solution of sodium hydroxide (4-5 equivalents).

    • Bromine Addition: Slowly add a pre-chilled solution of bromine (1.0-1.1 equivalents) dropwise, ensuring the temperature never exceeds 10 °C. The solution should turn from yellow/orange to colorless or pale yellow.

    • Rearrangement: After the bromine addition is complete, slowly warm the reaction mixture to 60-75 °C. The rearrangement is often accompanied by gas evolution (if a carbamate is not the target). Hold at this temperature until TLC or LC-MS confirms the disappearance of the intermediate.

    • Work-up: Cool the reaction, and proceed immediately to the hydrolysis step. The intermediate amine can be unstable.

Q4: I am experiencing significant product loss during the final acid hydrolysis and isolation of the hydrochloride salt. How can I improve my recovery?

A4: The amphoteric nature of amino acids and the high water solubility of their hydrochloride salts make isolation a common challenge.

  • Causality: During work-up, the amino acid can exist as a cation, anion, or zwitterion depending on the pH. If you attempt to extract the free amino acid into an organic solvent at the wrong pH, it will remain in the aqueous layer. Furthermore, the final hydrochloride salt is often very soluble in water and alcohols, making precipitation and filtration difficult.

  • Troubleshooting Steps:

    • Complete Hydrolysis: Ensure the ester hydrolysis is complete by refluxing with sufficient concentrated HCl (e.g., 6M HCl) for several hours. Monitor by TLC or LC-MS.

    • Solvent Removal: After hydrolysis, the most effective way to isolate the product is to remove the water and excess HCl under reduced pressure (rotary evaporation). This avoids tricky extractions.

    • Crystallization: The resulting crude solid or oil should be crystallized from an appropriate solvent system. Anhydrous ethanol/diethyl ether or isopropanol with a small amount of HCl gas are common choices.[5] The key is to use a solvent (like ethanol) in which the salt is soluble when hot but sparingly soluble when cold, and an anti-solvent (like ether) to induce precipitation.

    • Drying: The final product is often hygroscopic. Dry the crystalline solid thoroughly under high vacuum to obtain an accurate yield and prevent degradation.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scalability: Hofmann rearrangement, Strecker synthesis, or Gabriel synthesis? A: For scalability, routes avoiding highly toxic reagents or difficult work-ups are preferred.

  • Strecker Synthesis: Uses cyanide, which requires strict safety protocols, but is often very efficient and cost-effective for α-amino acids.[6][7]

  • Gabriel Synthesis: A reliable method for primary amines, but the deprotection step can be harsh or require hydrazine, which is also hazardous.[8][9]

  • Hofmann Rearrangement: Can be effective, but the use of bromine and potential for side reactions requires careful control. Modern variations using less hazardous reagents like hypervalent iodine are being developed.[4]

  • Catalytic Reduction of a Nitrile: This is often the most scalable and "green" method, especially if using heterogeneous catalysts that can be recycled. The main challenge is ensuring high selectivity for the primary amine.[10][11]

Q: What are the best analytical methods to monitor the reaction and check final product purity? A: A combination of techniques is ideal:

  • TLC: Excellent for rapid, qualitative monitoring of reaction progress.

  • NMR Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of intermediates and the final product.

  • LC-MS: Useful for confirming the mass of the product and identifying byproducts, especially at low concentrations.

  • FTIR Spectroscopy: Good for identifying key functional groups (e.g., disappearance of a nitrile or amide, appearance of an amine).

Q: How can I handle the stereochemistry if a specific enantiomer is required? A: If you start with achiral materials, the product will be a racemic mixture. To obtain a single enantiomer, you must either:

  • Use a Chiral Starting Material: Begin the synthesis with a chiral precursor, such as (R)- or (S)-2-ethylmalonic acid.

  • Asymmetric Synthesis: Employ a chiral catalyst or auxiliary to induce stereoselectivity in one of the key steps, such as an asymmetric hydrogenation or a diastereoselective Strecker reaction.[12]

  • Resolution: Separate the final racemic mixture using a chiral resolving agent or by chiral chromatography (HPLC).

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]

  • Science of Synthesis. (2014). Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

  • Mori, A., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal, 23(17), 4041-4045. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikimedia Foundation. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • Kim, D., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(15), 5123-5132. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Available at: [Link]

  • ten Hoeve, W., et al. (2000). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 2(12), 1753–1756. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Request PDF. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (2009). Preparation of (s)-2-aminobutyric acid.
  • Chemistry Steps. (n.d.). The Mechanism of Hofmann Rearrangement. Available at: [Link]

  • Pearson. (n.d.). Hofmann Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikimedia Foundation. Available at: [Link]

  • Reddy, D. S., et al. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1516-1522. Available at: [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

  • MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids. Available at: [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Available at: [Link]

  • Google Patents. (2002). New processes for producing beta-alanine derivatives.
  • Google Patents. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Available at: [Link]

  • Google Patents. (2011). Preparation method of 2-amino butyric acid.
  • Google Patents. (2007). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • U.S. Food and Drug Administration. (1999). Keppra Clinical Pharmacology Biopharmaceutics Review. Available at: [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. Available at: [Link]

  • National Institutes of Health. (n.d.). (R)-2-aminomethyl butyric acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). β-Alanine ethyl ester. Wikimedia Foundation. Available at: [Link]

  • Google Patents. (2013). Method for preparing (S)-2-aminobutanamide hydrochloride.

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Technical Support Center: Enhancing the Stability of 2-(Aminomethyl)butanoic Acid Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Aminomethyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding its potential degradation pathways and the factors that influence its stability, you can ensure the integrity and reliability of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a gamma-amino acid (GABA) analog. Like many small molecules with amine and carboxylic acid functionalities, its stability in aqueous solutions can be compromised over time, potentially impacting experimental results and the therapeutic efficacy of formulations. The primary concern is its susceptibility to intramolecular cyclization, which leads to the formation of a lactam impurity.

Q2: What are the main factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution is the most critical factor. Extremes in pH, both acidic and basic, can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of Excipients: Certain excipients, such as reducing sugars, can react with the primary amine group via the Maillard reaction, leading to degradation.

  • Light and Oxidizing Agents: While generally less impactful for this specific molecule, exposure to light and strong oxidizing agents should be considered as potential stressors.

Q3: What is the primary degradation pathway for this compound in solution?

The most significant degradation pathway is an intramolecular cyclization reaction. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a five-membered ring structure known as a γ-lactam (a cyclic amide) and the elimination of a water molecule. This process is often catalyzed by heat and is highly dependent on the pH of the solution.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound solutions and provides actionable solutions based on scientific principles.

Issue 1: I'm observing a loss of potency or inconsistent results with my stock solution over time.

  • Potential Cause: This is likely due to the degradation of this compound, primarily through lactam formation. The rate of this degradation is highly pH-dependent.

  • Scientific Rationale: Studies on close structural analogs, such as pregabalin, have shown that the formation of the corresponding lactam is a major degradation pathway in aqueous solutions. A patent for a liquid formulation of pregabalin indicates that a narrow pH range is crucial for stability, with minimal lactam formation observed between pH 5.8 and 6.2.[1] Outside of this range, both acidic and basic conditions can catalyze the cyclization reaction.

  • Solution:

    • pH Control: The most effective way to enhance stability is to control the pH of your solution. Prepare your solutions in a buffered system with a pH between 5.5 and 6.5. A citrate buffer system is a suitable choice for this pH range.[1]

    • Storage Temperature: Store your stock solutions at refrigerated temperatures (2-8 °C) to slow down the degradation kinetics.

    • Fresh Preparation: For highly sensitive experiments, it is always best to prepare solutions fresh.

Issue 2: My formulation is showing browning or discoloration, especially when stored at elevated temperatures.

  • Potential Cause: If your formulation contains reducing sugars (e.g., lactose, glucose), the observed browning is likely due to the Maillard reaction.

  • Scientific Rationale: The Maillard reaction is a complex series of reactions between the primary amine of an amino acid and the carbonyl group of a reducing sugar.[2][3] This non-enzymatic browning process is accelerated by heat and can lead to the formation of a variety of degradation products, including colored compounds known as melanoidins.[4][5] Studies on pregabalin have identified degradation products resulting from Maillard reactions and Amadori rearrangements when formulated with lactose.[6]

  • Solution:

    • Excipient Selection: If possible, avoid the use of reducing sugars in your formulation. Consider non-reducing sugars like sucrose or sugar alcohols like mannitol as alternatives.

    • Temperature Control: Strict temperature control during manufacturing and storage is crucial to minimize the rate of the Maillard reaction.

Issue 3: I need to perform forced degradation studies. What conditions should I use?

  • Potential Cause: Forced degradation studies are necessary to identify potential degradation products and to develop stability-indicating analytical methods.

  • Scientific Rationale: International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions to understand its intrinsic stability.[1][7][8] These conditions typically include acid and base hydrolysis, oxidation, heat, and light.

  • Solution: Based on studies of the closely related compound pregabalin, the following conditions are recommended for a forced degradation study of this compound:[9][10][11][12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 10% H₂O₂ at room temperature for 7 days.

    • Thermal Degradation: 80°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light for 24 hours.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 6.0):

    • Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of high-purity water in a 100 mL volumetric flask.

    • In a separate beaker, dissolve 2.94 g of sodium citrate dihydrate in approximately 80 mL of high-purity water.

    • Slowly add the sodium citrate solution to the citric acid solution while monitoring the pH. Adjust the final pH to 6.0 ± 0.1 by adding small increments of either solution.

    • Bring the final volume to 100 mL with high-purity water.

  • Prepare the 10 mg/mL Stock Solution:

    • Accurately weigh 100 mg of this compound.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of the 0.1 M citrate buffer (pH 6.0) and sonicate briefly to dissolve.

    • Allow the solution to return to room temperature.

    • Bring the final volume to 10 mL with the citrate buffer.

    • Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage:

    • Store the solution at 2-8 °C.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method to quantify this compound and its potential degradation products, adapted from methods developed for pregabalin.[7][13][14]

Chromatographic Conditions:

ParameterRecommended Condition
Column C8 or C18 (e.g., Hypersil BDS C8, 150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 6.3 with dilute NaOH) : Acetonitrile (97:3 v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

Note: As 2-(Aminomethyl)butanoic acid lacks a strong chromophore, derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (FDNB) can be employed to enhance UV detection.[2][11] Alternatively, detectors such as a Corona Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used for direct detection.

Visualizations

Potential Degradation Pathway

G cluster_main 2-(Aminomethyl)butanoic acid cluster_deg Degradation Product cluster_conditions Influencing Factors A 2-(Aminomethyl)butanoic acid B γ-Lactam A->B Intramolecular Cyclization (+ H₂O) C pH (Acidic/Basic) D Heat

Caption: Intramolecular cyclization of 2-(Aminomethyl)butanoic acid.

Workflow for Stability Enhancement

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation cluster_verification Verification cluster_outcome Outcome A Inconsistent Results / Loss of Potency B Suspected Degradation (e.g., Lactam Formation) A->B C Control pH (5.5 - 6.5) B->C D Use Buffer System (e.g., Citrate) B->D E Control Temperature (Refrigerate) B->E F Perform Stability Study (HPLC Analysis) C->F D->F E->F G Improved Solution Stability F->G

Caption: Workflow for troubleshooting and improving solution stability.

Summary of Stability-Influencing Factors

FactorOptimal ConditionRationale
pH 5.5 - 6.5 (Optimal: 5.8 - 6.2)Minimizes the rate of intramolecular cyclization to form the lactam degradant.[1]
Buffer System Citrate or Phosphate BufferMaintains the pH within the optimal range.[1][14]
Temperature 2 - 8 °C (Refrigerated)Reduces the rate of all potential degradation reactions.
Excipients Avoid reducing sugars (e.g., lactose)Prevents the Maillard reaction with the primary amine group.[6]
Light Exposure Store in light-protected containersGeneral good practice to prevent potential photolytic degradation.

References

  • Methods for the Analysis of Pregabalin Oral Solution. USP. [Link]

  • A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities in drug substance. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and characterization of pregabalin lactose conjugate degradation products. PubMed. [Link]

  • Stability indicting liquid chromatography method for the simultaneous quantification of Nortriptyline and Pregabalin in pharmaceutical formulations. ResearchGate. [Link]

  • HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Semantic Scholar. [Link]

  • Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

  • Method development, validation and stability indicating assay procedure of pregabalin by using rp - hplc. IAJPS. [Link]

  • Maillard reaction. Wikipedia. [Link]

  • Synthesis and characterization of pregabalin lactose conjugate degradation products. ResearchGate. [Link]

  • Figure 5 from Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. [Link]

  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. PMC. [Link]

  • Pregabalin composition.
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC. [Link]

  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. PMC. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Basic Structure of Melanoidins Formed in the Maillard Reaction of 3-Deoxyglucosone and γ-Aminobutyric Acid. PubMed. [Link]

  • The Maillard Reaction. San Diego State University. [Link]

  • Maillard Browning of Common Amino Acids and Sugars. ResearchGate. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for overcoming common solubility issues encountered with 2-(Aminomethyl)butanoic acid hydrochloride in aqueous buffer systems. Our approach is grounded in the fundamental physicochemical principles of the molecule to empower you to make informed decisions during your experimental work.

Understanding the Molecule: The Key to Solubility

This compound is a derivative of the amino acid butanoic acid. As a hydrochloride salt, it is supplied in a protonated form, which generally enhances its initial aqueous solubility. However, the core molecule possesses both a primary amine group (-NH₂) and a carboxylic acid group (-COOH). This structure allows it to exist in different ionic states depending on the pH of the solution. Understanding this pH-dependent behavior is the cornerstone of solving solubility challenges.

Like amino acids, this compound can exist as a zwitterion—a molecule with both a positive (protonated amine, -NH₃⁺) and a negative (deprotonated carboxyl, -COO⁻) charge, resulting in a net neutral charge. The pH at which this occurs is known as the isoelectric point (pI). At or near its pI, the solubility of the compound in aqueous solutions is at its minimum due to the lack of a net charge, which reduces favorable interactions with polar water molecules.[1][2] Conversely, moving the pH of the solution significantly away from the pI increases the net positive or negative charge on the molecule, thereby dramatically increasing its solubility.[3][4]

The relationship between pH, the acid dissociation constant (pKa), and the ratio of protonated to deprotonated species is described by the Henderson-Hasselbalch equation, which is fundamental to preparing and understanding buffer systems.[5][6][7][8]

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric pH (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Predominantly Cationic -COOH -NH₃⁺ Net Charge: +1 High Solubility pi Zwitterionic -COO⁻ -NH₃⁺ Net Charge: 0 MINIMUM Solubility low_ph->pi + OH⁻ - H⁺ pi->low_ph + H⁺ - OH⁻ high_ph Predominantly Anionic -COO⁻ -NH₂ Net Charge: -1 High Solubility pi->high_ph + OH⁻ - H⁺ high_ph->pi + H⁺ - OH⁻

Caption: pH-dependent ionization states of 2-(Aminomethyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS) at pH 7.4. What is the most likely cause?

A1: The most common reason for poor solubility at neutral pH is that this pH is close to the compound's isoelectric point (pI).[1] At the pI, the molecule has a net charge of zero, minimizing its interaction with water and leading to precipitation. To resolve this, you must adjust the pH of your solution to be at least 1.5 to 2 units away from the pI. You can achieve this by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

Q2: What is the ideal pH range to ensure complete dissolution?

A2: The ideal pH is one that ensures the molecule is fully protonated (cationic) or fully deprotonated (anionic).

  • Acidic Conditions (pH 2-4): At a low pH, both the amine and carboxylic acid groups will be protonated (-NH₃⁺ and -COOH), giving the molecule a net positive charge and promoting solubility.

  • Alkaline Conditions (pH 9-11): At a high pH, both groups will be deprotonated (-NH₂ and -COO⁻), giving the molecule a net negative charge and also promoting solubility. The choice between acidic or alkaline conditions will depend on the stability of the compound and the requirements of your downstream application.

Q3: I've adjusted the pH, but some particles remain. Can I heat the solution?

A3: Yes, gentle warming can be an effective secondary step. Increasing the temperature often enhances the rate of dissolution and the solubility limit of a compound. We recommend warming the solution to 30-40°C in a water bath with continuous stirring. However, you should exercise caution and avoid boiling or prolonged heating, as this could lead to degradation of the compound. Always verify the thermal stability of your molecule if possible.

Q4: My compound dissolves initially after pH adjustment but crashes out of solution later. What could be happening?

A4: This phenomenon, known as precipitation over time, can be caused by several factors:

  • Buffer Equilibration: The buffer's capacity may have been exceeded, leading to a slow drift in pH back towards the pI. Always re-verify the pH of your final stock solution.

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will crystallize out. To check for this, try preparing a slightly more dilute solution.

  • Temperature Fluctuation: If the solution was prepared warm and then stored at a lower temperature (e.g., 4°C), the solubility limit will decrease, causing the compound to precipitate. Ensure your storage temperature is appropriate for the final concentration.

Q5: Are there any specific buffer components or additives that can help or hinder solubility?

A5: While pH is the dominant factor, other components can have an effect:

  • Ionic Strength: In some cases, high salt concentrations in the buffer can decrease the solubility of organic molecules through an effect known as "salting out." If you are working with very high buffer concentrations, consider if this might be a contributing factor.

  • Co-solvents: For particularly challenging compounds, the addition of a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, or the use of non-detergent zwitterionic compounds, may improve solubility.[9] However, you must first confirm that any co-solvent is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).

Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the problem effectively.

G start Start: Compound fails to dissolve in desired buffer check_conc Is the concentration too high? (>10 mM) start->check_conc adjust_ph Adjust pH (Add dilute HCl to pH < 4 or NaOH to pH > 9) check_conc->adjust_ph No fail Problem Persists: Re-evaluate required concentration. Consult compound's technical data sheet. check_conc->fail Yes dissolved1 Is the solution clear? adjust_ph->dissolved1 warm Apply Gentle Heat (30-40°C with stirring) dissolved1->warm No success Success: Solution is ready for use. Verify final pH. dissolved1->success Yes dissolved2 Is the solution clear? warm->dissolved2 cosolvent Final Recourse: Consider a co-solvent (1-5%) or a different buffer system dissolved2->cosolvent No dissolved2->success Yes cosolvent->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols
Protocol 1: Standard Method for Preparing an Acidic Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 153.63 g/mol ) in an acidic buffer.

  • Preparation: Tare a suitable weighing vessel. Weigh out 1.54 mg of this compound for every 1 mL of final solution volume required (for a 10 mM solution).

  • Initial Dissolution: Add approximately 80% of the final required volume of deionized water or a low-molarity buffer (e.g., 10 mM MES) into a sterile container equipped with a magnetic stir bar.

  • Compound Addition: While the solution is stirring gently, slowly add the weighed powder. A cloudy suspension is expected.

  • pH Measurement & Adjustment: Use a calibrated pH meter to measure the pH of the suspension. Slowly add 0.1 M HCl dropwise until the pH is between 3.0 and 4.0. The suspension should clarify as the pH drops and the compound dissolves.

  • Final Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of the buffer and add it to the flask to ensure a complete transfer. Bring the solution to the final desired volume with the buffer.

  • Final Verification & Sterilization: Mix the solution thoroughly and verify the final pH. If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter. Store appropriately.

Protocol 2: Empirical Determination of Optimal Solubility Conditions

If the optimal pH is unknown and you are working with a new buffer system, this small-scale test can quickly identify suitable conditions.

  • Prepare Aliquots: Set up four microtubes, each containing a small, pre-weighed amount of the compound (e.g., enough for a 10-20 mM final concentration).

  • Add Buffers: To each tube, add an equal volume of four different buffers with distinct pH values (e.g., pH 3.0 Citrate, pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Tris).

  • Mix and Observe: Vortex each tube for 30 seconds and let them sit at room temperature for 10 minutes.

  • Assess Solubility: Visually inspect each tube for turbidity or undissolved solids. The buffers that yield a clear solution are suitable for your compound at that concentration. This test will rapidly confirm the pI-dependent solubility minimum.

Data Summary: pH Effect on Solubility

The following table summarizes the expected relationship between the pH of the aqueous buffer and the solubility of 2-(Aminomethyl)butanoic acid.

Buffer pH RangePredominant Ionic Form of MoleculeExpected Relative SolubilityRationale
< 4.0 Cationic (Net Positive Charge)High The molecule is fully protonated, maximizing electrostatic interactions with water.
4.0 - 6.0 Mixed (Cationic + Zwitterionic)Decreasing Approaching the isoelectric point, the net charge decreases, reducing solubility.
6.0 - 8.0 Zwitterionic (Net Zero Charge)Minimum At or near the pI, intermolecular attractions can be stronger than solute-water interactions, leading to precipitation.[1][3]
8.0 - 10.0 Mixed (Anionic + Zwitterionic)Increasing Moving away from the pI, the net negative charge increases, enhancing solubility.
> 10.0 Anionic (Net Negative Charge)High The molecule is fully deprotonated, once again maximizing interactions with water.
References
  • Henderson–Hasselbalch equation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer. Retrieved from [Link]

  • Quora. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Retrieved from [Link]

  • Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2016). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 55(28), 7899-7907. [Link]

  • The Organic Chemistry Tutor. (2024, April 7). The Henderson Hasselbach Equation and Buffers [Video]. YouTube. [Link]

  • Salazar, A., Keusgen, M., & von Hagen, J. (2016). Overview of involvement of amino acids in mammalian cell culture. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Save My Exams. (n.d.). Henderson Hasselbalch Equation. AP Chemistry Study Guide. Retrieved from [Link]

  • Nishimura, T., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Scientific Reports, 10, 19574. [Link]

  • G-Biosciences. (2018). Handbook & Selection Guide to Detergents & Detergent Removal. Retrieved from [Link]

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Strategies to prevent degradation of 2-(Aminomethyl)butanoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Aminomethyl)butanoic Acid Hydrochloride

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support guide for this compound. As a crucial building block in pharmaceutical research and development, maintaining the integrity of this compound is paramount for reproducible and accurate experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth strategies, troubleshooting advice, and answers to frequently asked questions regarding its storage and stability.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers recommend refrigerated conditions, typically at 4°C or frozen at -20°C for long-term stability.[3][4] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and air.[4]

Q2: Why is the compound supplied as a hydrochloride salt?

A2: The hydrochloride salt form of 2-(Aminomethyl)butanoic acid significantly enhances its stability and handling characteristics. The salt form generally results in a crystalline solid that is less reactive and has a better shelf-life compared to the free amino acid form.

Q3: What are the visible signs of degradation or contamination?

A3: Visual inspection can be the first indicator of a problem. Signs of degradation include:

  • Clumping or Caking: The powder, which should be a free-flowing solid, may become hard or clumpy. This is a primary sign of moisture absorption.

  • Discoloration: Any change from its typical white to off-white appearance could indicate chemical degradation.

  • Odor: The development of any unusual smell may suggest decomposition.

Q4: How does moisture affect the stability of this compound?

A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This is a critical point because the presence of water can initiate degradation through several mechanisms.[6][7] Water can act as a medium for chemical reactions, potentially leading to hydrolysis or facilitating the interaction between molecules, which can compromise the compound's purity and stability.

Q5: Can I store this compound in a solution?

A5: Storing the compound in solution is generally not recommended for long periods. If you must prepare a stock solution, it is best to prepare it fresh for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent and store the solution at -20°C or -80°C. Aqueous solutions are particularly prone to microbial growth and chemical degradation.

Troubleshooting Guide: Common Storage Issues and Solutions

This guide provides a systematic approach to identifying and resolving common problems encountered during the storage of this compound.

Problem 1: The powder has become clumpy, sticky, or has solidified.
  • Probable Cause: Moisture absorption due to improper sealing or storage in a humid environment. As a hygroscopic material, the compound has likely absorbed water from the air.[5][7]

  • Immediate Action:

    • Immediately move the container to a desiccator with a fresh desiccant (e.g., silica gel, Drierite) to remove excess adsorbed water.

    • If possible, gently break up the clumps with a clean, dry spatula inside a glove box or under an inert atmosphere to prevent further moisture exposure.

  • Long-Term Prevention:

    • Always ensure the container cap is tightly secured immediately after use.

    • Store the vial inside a secondary container with a desiccant.

    • Handle the compound in a low-humidity environment, such as a glove box, whenever possible.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

Problem 2: The compound has changed color (e.g., yellowing).
  • Probable Cause: This may indicate chemical degradation, possibly due to exposure to light, heat, or reactive impurities in the storage atmosphere (e.g., oxidizing agents).[2][6]

  • Action:

    • The purity of the compound is now questionable. It is highly recommended to perform an analytical check before use.

    • Techniques like High-Performance Liquid Chromatography (HPLC) can assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy can help identify potential degradation products by comparing the spectrum to a reference standard.[8][9]

  • Long-Term Prevention:

    • Store the compound in an amber vial or a container protected from light.

    • Ensure storage temperatures do not exceed the recommended levels. Avoid repeated freeze-thaw cycles.

    • Do not store near strong oxidizing agents.[2]

Problem 3: Experimental results are inconsistent despite using the same batch.
  • Probable Cause: This could be due to non-uniform degradation within the container, where the material on the top layer has been more exposed to air and moisture than the material at the bottom. It could also result from improper handling, leading to contamination.

  • Action & Workflow:

    • Re-qualify the Material: Perform an analytical test (e.g., HPLC, LC-MS) to confirm the purity and identity of the current stock.[10]

    • Aliquot the Stock: For a new, unopened container, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to ambient conditions with each use.

    • Review Handling Protocol: Ensure that spatulas and weighing instruments are perfectly clean and dry. Avoid returning unused material to the stock container.

Visual Troubleshooting Workflow

The following diagram outlines a logical process for troubleshooting issues with your stored compound.

G cluster_observe Observation cluster_problem Problem Identification cluster_action Corrective Actions & Prevention Observe Observe physical state of compound Clumped Is the powder clumped or caked? Observe->Clumped Check appearance Discolored Is the powder discolored? Clumped->Discolored No Moisture Cause: Moisture Absorption Action: Use desiccator. Prevention: Store under inert gas, seal tightly. Clumped->Moisture Yes Inconsistent Are experimental results inconsistent? Discolored->Inconsistent No Degradation Cause: Chemical Degradation Action: Re-analyze purity (HPLC/NMR). Prevention: Protect from light & heat. Discolored->Degradation Yes Handling Cause: Non-uniform degradation/Contamination Action: Re-qualify batch, aliquot new stock. Prevention: Improve handling protocols. Inconsistent->Handling Yes

Caption: Troubleshooting flowchart for storage issues.

Data Summary: Storage Condition Guidelines

This table provides a clear comparison of recommended versus detrimental storage practices and their likely outcomes.

ParameterOptimal Storage ConditionPoor Storage ConditionLikely Negative Outcome
Temperature 4°C or -20°C (as specified)[3][4]Room temperature or fluctuating temperaturesIncreased rate of chemical degradation.
Atmosphere Inert gas (Argon, Nitrogen)[4]Ambient airOxidation and moisture absorption.
Humidity Dry environment (use of desiccants)High humidity environmentHygroscopic absorption leading to caking and hydrolysis.[7]
Container Tightly sealed, amber glass vialLoosely capped or plastic containerContamination, moisture ingress, photodegradation.
Handling In a glove box or low-humidity areaOn an open lab benchIntroduction of moisture and contaminants.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Zhu, H., & Yuen, C. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(10), 4016-4026. Retrieved from [Link]

  • Mei, X., et al. (2024). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PeerJ, 12, e17300. Retrieved from [Link]

  • Li, Y., et al. (2023). Accelerated Accumulation of γ-Aminobutyric Acid and Modifications on Its Metabolic Pathways in Black Rice Grains by Germination under Cold Stress. Foods, 12(6), 1269. Retrieved from [Link]

  • Porter, J., & Nick, J. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lee, S., et al. (2021). Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease. International Journal of Molecular Sciences, 22(16), 8849. Retrieved from [Link]

  • Le, H. V., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1596-1605. Retrieved from [Link]

  • Wang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4135-4148. Retrieved from [Link]

  • Newman, A. W., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(10), 4016-26. Retrieved from [Link]

  • Wang, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4135-4148. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Anderko, A., & Lencka, M. M. (2014). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Aguiar, R. M., et al. (2021). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Active Pharmaceutical Ingredients. Royal Society of Chemistry. Retrieved from [Link]

  • Regan, F., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460492. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Peak Shape in the HPLC Analysis of 2-(Aminomethyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(Aminomethyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with this and similar small, polar analytes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting efforts.

Understanding the Challenge: The Nature of this compound

2-(Aminomethyl)butanoic acid is a small amino acid. Its structure presents several inherent challenges for traditional reversed-phase (RP) HPLC:

  • High Polarity: The molecule is highly polar and will have little affinity for non-polar stationary phases like C18, often resulting in poor or no retention.

  • Zwitterionic Properties: As an amino acid, it possesses both a basic amine group and an acidic carboxylic acid group. Its net charge is highly dependent on the mobile phase pH, which dramatically affects its retention and interaction with the stationary phase.[1]

  • Basic Amine Group: The primary amine is a basic functional group that can interact strongly with residual acidic silanol groups on the surface of silica-based columns. This secondary interaction is a primary cause of severe peak tailing.[2][3][4]

This guide provides a structured approach to overcoming these challenges to achieve symmetric, reproducible peaks.

Troubleshooting Guide: Common Peak Shape Issues

This section addresses the most common chromatographic problems in a question-and-answer format.

Q1: My peak for 2-(Aminomethyl)butanoic acid is exhibiting significant tailing on my C18 column. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this is almost always caused by a secondary retention mechanism involving interaction with acidic silanol groups on the silica stationary phase.[2][3] At a typical mobile phase pH (e.g., > 4), some silanol groups are deprotonated and negatively charged (Si-O⁻), which then strongly interact with your positively charged analyte (R-NH₃⁺), delaying its elution in an uneven manner and causing the characteristic tail.

Follow this systematic approach to mitigate tailing:

Troubleshooting Workflow for Peak Tailing

Tailing_Workflow start Observe Peak Tailing (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.0? start->check_ph lower_ph ACTION: Lower Mobile Phase pH to 2.5 - 3.0 with TFA or Formic Acid check_ph->lower_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes solved Problem Solved: Symmetric Peak Achieved lower_ph->solved use_modern_col ACTION: Switch to a column with low silanol activity (e.g., Luna Omega Polar C18, Kinetex EVO C18) check_column->use_modern_col No consider_alt Primary strategies exhausted. Peak tailing likely persists due to strong analyte-silanol interaction. check_column->consider_alt Yes use_modern_col->solved ion_pair ADVANCED STRATEGY: Use Ion-Pairing Chromatography consider_alt->ion_pair hilic PREFERRED ALTERNATIVE: Switch to HILIC Mode consider_alt->hilic

Caption: Logical workflow for troubleshooting peak tailing.

Detailed Explanation of Actions:

  • Operate at Low pH: Lowering the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is the most effective first step. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction that causes tailing.[5]

  • Use a Highly Deactivated, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo a process called "end-capping" to chemically block a majority of the residual silanol groups.[2][4] If you are using an older "Type A" silica column, switching to a modern "Type B" high-purity, end-capped column will dramatically improve peak shape for basic analytes.

  • Consider Ion-Pairing Chromatography: If low pH and a modern column are insufficient, you can add an ion-pairing reagent to the mobile phase. For your cationic analyte, an anionic ion-pair reagent like sodium heptanesulfonate is used.[6][7] The reagent forms a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column while masking the charge from silanol interactions.

    • Caveat: Ion-pairing reagents are often non-volatile, making them incompatible with mass spectrometry (MS), and they can be difficult to flush from a column.[7][8]

Q2: I have no retention. My analyte is eluting in the void volume on my C18 column. How do I retain it?

A2: This is a classic problem for small, polar molecules in reversed-phase chromatography. The analyte has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase. The most robust solution is to switch to a different mode of chromatography designed for polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) .

HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[9][10] The mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes like yours can partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9][11]

HILIC Separation Mechanism

HILIC_Mechanism cluster_0 HILIC Particle p Polar Stationary Phase (e.g., Silica, Amide) water_layer Immobilized Water-Rich Layer analyte_retained Polar Analyte Partitions into Water Layer mobile_phase Mobile Phase (High Organic, e.g., >80% ACN) analyte_eluting Polar Analyte analyte_eluting->analyte_retained Retention

Caption: Analyte partitioning in HILIC mode.

See the Detailed Experimental Protocols section below for a starting HILIC method.

Q3: My peak is very broad, even if it's not tailing. How can I improve the efficiency?

A3: Broad peaks indicate low chromatographic efficiency and can be caused by several factors unrelated to silanol interactions.

  • Solvent Mismatch: The injection solvent must be compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase will cause the sample band to spread before it reaches the column, resulting in a broad peak.[3][12]

    • Rule of Thumb: For RP, inject in a solvent weaker than or equal to the mobile phase. For HILIC, the injection solvent should be as high in organic content as possible, ideally matching the starting mobile phase conditions.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[4] Ensure you are using minimal lengths of narrow-bore tubing (e.g., 0.005" I.D.).

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to both broadening and fronting.[3][13] Try reducing the injection volume or sample concentration.

  • Column Degradation: A void at the head of the column or a partially blocked inlet frit can distort flow paths, causing broad or split peaks.[2][5] This can be diagnosed by reversing and flushing the column (if recommended by the manufacturer) or by replacing it.

Frequently Asked Questions (FAQs)

Q: Do I need to derivatize 2-(Aminomethyl)butanoic acid for HPLC analysis? A: It depends on your detector. This compound lacks a strong chromophore, so it will not be detectable by standard UV-Vis detectors.

  • For UV/Fluorescence Detection: Yes, derivatization is necessary. Pre-column derivatization with reagents like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) attaches a fluorescent group to the primary amine, allowing for highly sensitive detection.[14][15]

  • For MS, CAD, or ELSD: No, derivatization is not required for detection with mass-sensitive detectors. Direct analysis is possible, but chromatographic issues must still be addressed.

Q: How critical is mobile phase pH control? A: It is absolutely critical. Because the analyte is zwitterionic, small changes in pH can alter its charge state, which in turn significantly impacts retention time and selectivity, especially when operating near the analyte's pKa values.[16][17] For robust and reproducible results, always use a buffered mobile phase and ensure the pH is at least 1.5-2 units away from the analyte's pKa.[12][16]

Q: Can I use a polymer-based or graphitized carbon column instead of HILIC? A: Yes, these are viable alternatives. Porous graphitic carbon (PGC) columns, for example, can retain very polar compounds through a different mechanism (polarizability interactions) and are stable over a wide pH range. Polymer-based columns are also resistant to extreme pH but may offer different selectivity and lower efficiency than silica-based columns.

Detailed Experimental Protocols

These protocols provide validated starting points for your method development.

Protocol 1: Recommended HILIC Method for Direct Analysis (MS/CAD/ELSD Detection)

This is the preferred approach for achieving good retention and peak shape without derivatization.

ParameterRecommended ConditionRationale
Column HILIC Stationary Phase (e.g., Luna HILIC, Kinetex HILIC, ZIC-HILIC) 100 x 2.1 mm, 2.6 µmPolar stationary phase is required for HILIC mechanism.[18]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileHigh organic content drives retention in HILIC.[10]
Gradient 95% B to 60% B over 10 minutesGradient elution (decreasing organic) elutes analytes as polarity increases.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak efficiency.
Injection Vol. 2 µLKeep low to prevent overload.
Sample Diluent 90:10 Acetonitrile:WaterA high organic diluent is crucial to prevent peak distortion in HILIC.
System Suitability Tailing Factor: 0.9 - 1.5; Reproducibility (RSD) of RT < 1% over 6 injections.Confirms system performance and method robustness.
Protocol 2: Pre-Column Derivatization with OPA for Fluorescence Detection

Use this protocol when high sensitivity is required with a fluorescence detector. The derivatization makes the analyte less polar, allowing for a reversed-phase separation.

1. Derivatization Procedure: [15]

  • Prepare a Borate Buffer (0.4 M, pH 10.2).

  • Prepare an OPA reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL methanol, then add 11.2 mL of Borate Buffer and 50 µL of 3-mercaptopropionic acid (MPA).

  • In an autosampler vial, mix 10 µL of your sample with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for exactly 1 minute at room temperature.

  • Inject immediately.

2. HPLC Method:

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., Luna Omega Polar C18) 150 x 4.6 mm, 3 µmThe OPA derivative is less polar and suitable for RP-HPLC.
Mobile Phase A 40 mM Sodium Phosphate, pH 7.8Buffered to maintain stability of the derivative.[19]
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v/v)Organic phase for elution.[19]
Gradient 0% B to 70% B over 20 minutesA standard gradient for separating derivatized amino acids.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CControlled temperature ensures reproducible retention.
Detection Fluorescence Detector: Ex: 340 nm, Em: 450 nmOptimal wavelengths for OPA-derivatized amino acids.
System Suitability Resolution between the analyte and nearest peak > 2.0.Ensures accurate quantification.

References

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. SpringerLink. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Universitas Brawijaya. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • HILIC – New Separation Principle in Chromatography ?. LCI. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. PubChem. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Effect of Mobile-Phase Composition and Buffer pH on Retention Time. ResearchGate. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • This compound. PubChemLite. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Effect of mobile phase pH and organic content on retention times and... ResearchGate. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC Europe. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Methyl 2-aminobutanoate hydrochloride. PubChem. [Link]

  • 2-(Methylamino)butanoic acid. PubChem. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

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Technical Support Center: Method Development for Separating Enantiomers of 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-(Aminomethyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this specific analytical challenge. 2-(Aminomethyl)butanoic acid, a β-amino acid, presents unique challenges in enantiomeric separation due to its polarity and structural characteristics. This resource offers a synthesis of established methodologies and field-proven insights to streamline your method development process.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating the enantiomers of this compound?

A1: The most effective techniques for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs).[1][2] Capillary Electrophoresis (CE) also presents a viable, though less common, alternative with high separation efficiency and low sample consumption.[3][4][5]

Q2: Which types of chiral stationary phases (CSPs) are most suitable for this separation?

A2: Given the polar and zwitterionic nature of 2-(Aminomethyl)butanoic acid, the following CSPs are recommended for initial screening:

  • Zwitterionic CSPs: Phases like CHIRALPAK ZWIX(+) have demonstrated success in separating similar β-amino acids.[6] These columns are specifically designed for the enantioseparation of free amino acids.[7]

  • Crown Ether-based CSPs: These are particularly effective for separating primary amines and have been successfully used for various amino acids.[8][9]

  • Macrocyclic Glycopeptide CSPs: Phases such as those based on teicoplanin or vancomycin are versatile and can separate a wide range of polar and ionic compounds, including underivatized amino acids.[10]

  • Polysaccharide-based CSPs: While broadly applicable, these may require derivatization of the amino acid to achieve optimal separation, especially in normal-phase chromatography.[2]

Q3: Is derivatization of 2-(Aminomethyl)butanoic acid necessary for its chiral separation?

A3: Not necessarily. Direct separation of the underivatized amino acid is often preferred to avoid additional reaction steps and potential impurities.[10] Zwitterionic, crown ether, and macrocyclic glycopeptide CSPs are capable of resolving underivatized amino acids.[7][9][10] However, if direct methods fail to provide adequate resolution, indirect separation through pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers can be a powerful alternative.[11] These diastereomers can then be separated on a standard achiral C18 column.

Q4: What are the recommended starting mobile phase conditions for HPLC method development?

A4: The choice of mobile phase is highly dependent on the selected CSP. Here are some general starting points:

  • For Zwitterionic and Crown Ether CSPs: A polar organic mode is typically used. Start with a mobile phase of methanol/acetonitrile (50/50, v/v) with acidic and basic additives, such as 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).[6]

  • For Macrocyclic Glycopeptide CSPs: These are compatible with reversed-phase, polar organic, and normal-phase conditions. A good starting point for reversed-phase is a buffered aqueous-organic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid or ammonium acetate).[12]

  • For Polysaccharide CSPs (if used): In normal phase, a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is common.[2]

Q5: How can I improve the resolution between the enantiomers?

A5: Optimizing selectivity is key to improving resolution.[13] Consider the following:

  • Mobile Phase Composition: Vary the ratio of organic modifiers. For instance, in reversed-phase, changing the organic solvent (e.g., methanol vs. acetonitrile) can significantly impact selectivity.

  • Additives: Adjust the type and concentration of acidic or basic additives. This can alter the ionization state of the analyte and the stationary phase, influencing chiral recognition.[13]

  • Temperature: Lowering the column temperature often increases resolution, as many chiral separations are enthalpically driven.[14]

  • Flow Rate: Reducing the flow rate can enhance efficiency and, consequently, resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development.

Problem 1: Poor or No Enantiomeric Resolution
Potential Cause Troubleshooting Steps
Inappropriate CSP Screen a diverse set of CSPs, including zwitterionic, crown ether, and macrocyclic glycopeptide phases.[6]
Suboptimal Mobile Phase Systematically vary the mobile phase composition, including the type and percentage of organic modifier and the nature and concentration of additives.[13]
Incorrect Elution Mode For versatile CSPs like macrocyclic glycopeptides, screen across different modes (reversed-phase, polar organic, normal phase).[10]
Analyte Derivatization Needed If direct methods are unsuccessful, consider an indirect approach with a chiral derivatizing agent.[15]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions Add or adjust the concentration of mobile phase additives (e.g., TEA for tailing of basic compounds, TFA for acidic compounds) to mask active sites on the silica support.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[16]
Column Contamination/Damage Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may be damaged.[17]
Problem 3: Inconsistent Retention Times and/or Resolution
Potential Cause Troubleshooting Steps
Lack of System Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for some chiral methods.
"Memory Effects" from Additives If switching between methods with different additives, dedicate a column to a specific method or perform extensive flushing protocols.[18]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as small variations can affect chiral recognition.
Mobile Phase Instability Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components.
Problem 4: High Backpressure
Potential Cause Troubleshooting Steps
Blocked Inlet Frit Reverse flush the column (if permitted by the manufacturer). If the pressure does not decrease, the frit may need to be replaced.[16]
Sample Precipitation Ensure the sample is fully dissolved in the mobile phase. Filter samples through a 0.45 µm filter before injection.[19]
Mobile Phase Incompatibility When changing mobile phases, ensure they are miscible to prevent precipitation within the HPLC system.

Experimental Protocols

Protocol 1: Chiral HPLC Screening Workflow

This protocol outlines a systematic approach to screen for the optimal chiral stationary phase and mobile phase conditions.

G cluster_0 Phase 1: Initial CSP & Mobile Phase Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Next Steps start Prepare 1 mg/mL Racemic 2-(Aminomethyl)butanoic acid HCl in Mobile Phase screen_zwix Screen on Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) Mobile Phase: MeOH/ACN (50/50) + 25mM TEA, 50mM AcOH start->screen_zwix screen_crown Screen on Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Mobile Phase: Acidified Aqueous (e.g., 0.1M HClO4) start->screen_crown screen_macro Screen on Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Mobile Phase: ACN/Water/TFA (e.g., 90/10/0.1) start->screen_macro eval Evaluate Resolution (Rs) and Peak Shape screen_zwix->eval screen_crown->eval screen_macro->eval no_res No Resolution (Rs < 1.0) eval->no_res partial_res Partial Resolution (1.0 < Rs < 1.5) eval->partial_res baseline_res Baseline Resolution (Rs > 1.5) eval->baseline_res derivatize Consider Indirect Method: Pre-column Derivatization no_res->derivatize optimize Optimize Mobile Phase: - Modifier Ratio - Additive Concentration - Temperature partial_res->optimize validate Proceed to Method Validation baseline_res->validate

Caption: Chiral HPLC method development workflow.

Protocol 2: Indirect Separation via Pre-column Derivatization with Marfey's Reagent (FDAA)

This method is employed when direct separation is challenging. It involves creating diastereomers that can be separated on a standard achiral column.

1. Derivatization Procedure:

  • In a vial, dissolve approximately 1 mg of this compound in 200 µL of 1 M sodium bicarbonate.
  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.
  • Heat the mixture at 40°C for 1 hour.
  • Cool the reaction mixture to room temperature and neutralize by adding 200 µL of 1 M HCl.
  • Dilute the sample with the mobile phase before injection.

2. HPLC Conditions:

  • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, 10-60% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.
  • Column Temperature: 30°C.

The resulting diastereomers will have different retention times on the achiral column, allowing for their quantification.

Visualization of Troubleshooting Logic

G start Problem Identified: Poor Peak Shape (Tailing) q1 Is the analyte basic? start->q1 a1_yes Add/Increase Basic Modifier (e.g., 0.1% TEA) q1->a1_yes Yes q2 Is the sample dissolved in a strong solvent? q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Dissolve sample in Mobile Phase q2->a2_yes Yes q3 Is the column overloaded? q2->q3 No a2_yes->end a3_yes Reduce Sample Concentration/Volume q3->a3_yes Yes q3->end No, consider column damage a3_yes->end

Caption: Troubleshooting logic for poor peak shape.

References

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Mora, M. F., Willis, P. A., & Amashukeli, X. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(23), 11793–11801. [Link]

  • Wang, Y., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 33(10), 578-583. [Link]

  • Li, Y., et al. (2008). Separation of amino acid enantiomers via chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. [Link]

  • Sázelová, P., et al. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 895(1-2), 3-27. [Link]

  • Al-Saeed, H. A., & El-Enany, N. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]

  • Wuhan AlfaChem Co., Ltd. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. [Link]

  • Li, L., et al. (2024). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Analytical Chemistry, 96(19), 7489–7496. [Link]

  • Tsai, P. C., & Lee, C. S. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Journal of Chromatography A, 978(1-2), 221-230. [Link]

  • Haginaka, J., & Murashima, T. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463305. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Novalin, S., & Pell, R. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 295-312. [Link]

  • Torok, G., et al. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 4(3), 88-95. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Molineau, S., & Lesellier, E. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 295-312. [Link]

  • Hyun, M. H., & Min, H. J. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(10), 485-490. [Link]

  • Lesellier, E., & West, C. (2019). A chiral unified chromatography-mass spectrometry method to analyze free amino acids. Journal of Chromatography A, 1597, 195-205. [Link]

  • Ilisz, I., et al. (2013). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 84, 1-25. [Link]

  • Regalado, E. L. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Karakoç, V., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-830. [Link]

  • Weinstein, S. (1984). Enantiomeric analysis of the common protein amino acids by liquid chromatography. Trends in Analytical Chemistry, 3(1), 16-18. [Link]

  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help? [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Bhushan, R., & Kumar, V. (1992). Resolution of enantiomers of amino acids by HPLC. Journal of Chromatographic Science, 30(10), 425-428. [Link]

  • Chromatography Forum. (2010, October 23). Chiral separation problem. [Link]

  • Pailer, S., & Schmid, M. G. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Forensic Science International, 271, 57-64. [Link]

  • De Boeck, M., et al. (2018). Enantioselective separation techniques in forensic analysis and clinical toxicology. Trends in Analytical Chemistry, 102, 246-260. [Link]

  • Wang, Y., et al. (2007). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Journal of Chromatography A, 1161(1-2), 263-269. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(1), 34-42. [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 170-178. [Link]

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Minimizing side reactions in the synthesis of 2-(aminomethyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(aminomethyl)butanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules, often utilized as GABA analogues and building blocks in pharmaceutical development.[1][2] This document provides in-depth, question-and-answer-based troubleshooting for common side reactions and challenges encountered during synthesis, grounded in mechanistic principles and established laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Strategy & Protecting Groups

Answer:

Root Cause: 2-(aminomethyl)butanoic acid possesses two reactive functional groups: a nucleophilic primary amine and an electrophilic carboxylic acid (or its activated form). Without protection, these groups can react with each other or with reagents intended for other parts of the molecule. This leads to a host of undesirable side reactions, including:

  • Self-Polymerization: The amino group of one molecule can attack the activated carboxyl group of another, leading to oligomers or polymers instead of the desired monomer.[3]

  • Intramolecular Cyclization: Depending on the reaction conditions, the molecule could potentially cyclize to form a lactam.

  • Lack of Chemoselectivity: Reagents intended to modify the carboxylic acid (e.g., for amide coupling) can react with the unprotected amine, and reagents targeting the amine can react with the carboxylate.

Strategic Solution: Orthogonal Protection The most robust strategy is to employ an "orthogonal" protecting group scheme.[4] This involves selecting protecting groups for the amine and carboxyl functions that can be removed under mutually exclusive conditions. For instance, an acid-labile protecting group on the amine and a base-labile group on the acid allow for the selective deprotection of one without affecting the other.[4] This is critical for subsequent derivatization steps.

Answer:

The choice of protecting groups is dictated by the overall synthetic plan, including the reagents to be used and the desired final product. A common and highly effective strategy is the combination of a tert-butoxycarbonyl (Boc) group for the amine and an ester (like methyl or ethyl) for the carboxylic acid.

Rationale & Causality:

  • Amine Protection (Boc): The Boc group is ideal for the amino function. It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O. Critically, it is stable to a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, nucleophilic attack) but is cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This stability profile prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.

  • Carboxylic Acid Protection (Ester): Protecting the carboxylic acid as a simple alkyl ester (e.g., methyl, ethyl, or tert-butyl) is standard practice.

    • Methyl/Ethyl Esters: These are stable to the acidic conditions used for Boc removal but can be selectively cleaved under basic conditions (saponification) using reagents like NaOH or LiOH.

    • tert-Butyl Ester: This ester offers the reverse orthogonality. It is stable to base but is cleaved under the same acidic conditions as the Boc group. This is useful if the final step desired is a global deprotection.

Summary of a Recommended Orthogonal Strategy:

Functional GroupProtecting GroupIntroduction ReagentRemoval ConditionsStability Profile
Amine tert-Butoxycarbonyl (Boc)(Boc)₂O, base (e.g., NEt₃)Mild Acid (TFA/DCM)Stable to base, hydrogenolysis
Carboxylic Acid Methyl or Ethyl EsterMeOH or EtOH, Acid catalyst (e.g., SOCl₂)Base (NaOH or LiOH), H₂OStable to mild acid

Experimental Protocol: Boc Protection of the Amino Group

  • Dissolve the starting 2-(aminomethyl)butanoic acid ester hydrochloride in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium hydroxide (NaOH), to adjust the pH to ~9-10.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the pH with additional NaOH.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup, extracting the Boc-protected product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected product.

Section 2: Troubleshooting Common Synthetic Pathways

The synthesis of the 2-(aminomethyl)butanoic acid backbone often proceeds via established methods for α-amino acid synthesis, such as the Strecker or Gabriel-type syntheses.

Answer:

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and a cyanide source, followed by hydrolysis.[6] Side reactions can occur at each stage.

Workflow and Potential Pitfalls of the Strecker Synthesis:

Strecker_Synthesis Start Aldehyde + Ammonia Imine Iminium Ion Intermediate Start->Imine Condensation Side1 Aldol Condensation (Aldehyde Self-Reaction) Start->Side1 [High Conc. or Base] Side2 Over-alkylation of Ammonia Start->Side2 [Excess Aldehyde] Nitrile α-Aminonitrile Imine->Nitrile Cyanide Attack Final Amino Acid (Product) Nitrile->Final Hydrolysis Side3 Incomplete Hydrolysis (Amide byproduct) Nitrile->Side3 [Mild Conditions]

Caption: Strecker synthesis workflow with common side reactions.

Potential Causes & Solutions:

  • Cause: Poor Imine Formation & Aldehyde Self-Condensation. The initial step is the formation of an imine (or iminium ion) from the aldehyde and ammonia.[7] Under basic conditions, the aldehyde can undergo self-condensation (an aldol reaction), especially if it has enolizable protons.

    • Solution: Control the reaction conditions carefully. Run the reaction at neutral or slightly acidic pH to favor iminium formation. Use a pre-formed ammonium salt like NH₄Cl with your cyanide source (e.g., NaCN) to buffer the reaction.[8] Adding the aldehyde slowly to the ammonia/cyanide mixture can also minimize its self-reaction.

  • Cause: Competing Cyanohydrin Formation. Cyanide can directly attack the aldehyde carbonyl to form a cyanohydrin, which may react more slowly or lead to undesired hydroxy-acid byproducts after hydrolysis.

    • Solution: Ensure a sufficient concentration of ammonia is present to drive the equilibrium towards imine formation before cyanide addition. The iminium ion is generally more electrophilic and reacts faster with cyanide than the aldehyde carbonyl.[9]

  • Cause: Harsh Nitrile Hydrolysis. The final step, hydrolysis of the α-aminonitrile to a carboxylic acid, typically requires harsh conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures).[9] These conditions can cause decomposition of the product or other acid-sensitive groups in the molecule.

    • Solution: A two-stage hydrolysis can be more effective. First, use concentrated HCl at a moderate temperature (e.g., 60-80 °C) to hydrolyze the nitrile to an amide. Then, after isolation or dilution, complete the hydrolysis to the carboxylic acid under milder conditions to prevent degradation.

Answer:

This approach involves the Sₙ2 alkylation of a nucleophile (like potassium phthalimide or the enolate of diethyl malonate) with an electrophile that will become the butanoic acid backbone.

Workflow and Potential Pitfalls of Alkylation Routes:

Gabriel_Synthesis Nucleophile Potassium Phthalimide or Malonate Enolate SN2 Alkylated Intermediate Nucleophile->SN2 Electrophile Alkyl Halide (e.g., 2-bromobutanoate) Electrophile->SN2 Sₙ2 Reaction Side1 E2 Elimination (Alkene Byproduct) Electrophile->Side1 [Strong, bulky base] Final Deprotection & Decarboxylation SN2->Final Side2 Low Reactivity (Steric Hindrance) SN2->Side2 [Secondary Halide] Product Desired Product Final->Product Side3 Hydrolysis Issues (Harsh Conditions) Final->Side3 [e.g., Hydrazine]

Caption: Gabriel/Malonic Ester synthesis workflow and pitfalls.

Potential Causes & Solutions:

  • Cause: E2 Elimination as a Competing Reaction. The alkyl halide used (e.g., an ethyl 2-bromobutanoate derivative) is a secondary halide. Strong, bulky bases used to deprotonate the nucleophile (like potassium tert-butoxide for malonic ester) can act as a base rather than a nucleophile, promoting E2 elimination to form an alkene byproduct instead of the desired Sₙ2 substitution.[10]

    • Solution: Use a less sterically hindered base, such as sodium ethoxide (NaOEt) in ethanol, which is also the conjugate base of the solvent.[11] For the Gabriel synthesis, potassium phthalimide is a weak base, so E2 is less of a concern, but the reaction rate may be slow.[10]

  • Cause: Steric Hindrance. Sₙ2 reactions are highly sensitive to steric bulk. A secondary alkyl halide is inherently more hindered than a primary one, slowing the reaction. The phthalimide nucleophile is also quite bulky.[3]

    • Solution: Use a more polar, aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species and better solvate the counter-ion. Higher reaction temperatures may be required, but this must be balanced against the increased risk of elimination. Consider alternative, less bulky nitrogen nucleophiles if using a Gabriel-type approach.[3]

  • Cause: Difficult Deprotection. The final deprotection step in a classic Gabriel synthesis uses hydrazine, which can be difficult to remove completely from the final product.[3] The acidic hydrolysis required for both Gabriel and malonic ester routes can be harsh.

    • Solution: For the Gabriel route, consider the Ing-Manske procedure which uses hydrazine to precipitate phthalhydrazide, though separation can still be challenging.[3] For the malonic ester route, the final decarboxylation step requires heat, which can lead to other decomposition pathways if not carefully controlled.

Section 3: Controlling Stereochemistry

Answer:

Racemization, the formation of an equal mixture of enantiomers, is a common and critical problem in the synthesis of chiral α-substituted amino acids.[9] The α-proton (the hydrogen on C2) is susceptible to abstraction under both basic and acidic conditions, leading to a planar, achiral enolate or enol intermediate, which can be protonated from either face to give a racemic product.[12]

Mechanism of Racemization:

Racemization cluster_0 Racemization Pathway Enantiomer_S S-Enantiomer Enolate Planar Enolate Intermediate (Achiral) Enantiomer_S->Enolate - H⁺ (Base) Enolate->Enantiomer_S + H⁺ Enantiomer_R R-Enantiomer Enolate->Enantiomer_R + H⁺ Enantiomer_R->Enolate - H⁺ (Base)

Caption: Racemization via a planar enolate intermediate.

Strategies for Enantioselective Synthesis:

  • Strategy 1: Asymmetric Alkylation with a Chiral Auxiliary. This is a proactive approach where a chiral auxiliary is temporarily attached to the molecule to direct an alkylation step stereoselectively. Evans' oxazolidinone auxiliaries are a classic example.

    • Protocol Outline:

      • Couple your butanoic acid precursor to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

      • Deprotonate at the α-carbon using a strong base like LDA at low temperature (-78 °C) to form a stereodefined enolate. The auxiliary blocks one face of the enolate.

      • Introduce an electrophile (e.g., a protected aminomethylating reagent like N-(bromomethyl)phthalimide).

      • The alkylation occurs on the unhindered face, creating the new stereocenter with high diastereoselectivity.

      • Remove the chiral auxiliary via hydrolysis (e.g., with LiOH/H₂O₂) to reveal the enantiomerically enriched product.

  • Strategy 2: Chiral Resolution. This is a retroactive approach where the racemic mixture is synthesized and then the enantiomers are separated.

    • Method A: Diastereomeric Salt Crystallization. React the racemic amino acid with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid). This forms a pair of diastereomeric salts which have different solubilities and can often be separated by fractional crystallization.

    • Method B: Chiral Chromatography. Use a chiral stationary phase (CSP) in an HPLC or SFC system to separate the enantiomers. This method is highly effective for both analytical and preparative scales but can be costly.

  • Strategy 3: Use of Coupling Reagents with Racemization Suppressors. If the chiral center is already in place and you are performing a subsequent reaction at the carboxyl group (e.g., amide coupling), racemization is still a risk.

    • Solution: Use coupling reagents in combination with additives that are known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[13] These additives form active esters that react faster with the amine nucleophile than they tautomerize to the racemization-prone oxazolone intermediate.[12]

References
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. [Link]

  • Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.).
  • Gabriel Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Gabriel synthesis. (2023, November 26). In Wikipedia. [Link]

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  • Protecting Groups. (n.d.). University of California, Irvine. [Link]

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  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • amino acid synthesis and reactions. (n.d.). Shivaji College. [Link]

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  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chem-Station. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(Aminomethyl)butanoic Acid Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 2-(Aminomethyl)butanoic acid hydrochloride. As a crucial building block in pharmaceutical development, ensuring a robust and scalable synthetic route is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of transitioning from bench-scale to preclinical production quantities.

Section 1: Synthesis Route Selection for Scalability

The choice of synthetic strategy is the most critical decision in a scale-up campaign. While several methods exist for the synthesis of β-amino acids, not all are amenable to large-scale production due to factors like hazardous reagents, difficult purifications, or poor atom economy.[2] For 2-(Aminomethyl)butanoic acid, a Hofmann rearrangement-based approach offers a practical and scalable route.

Recommended Synthetic Pathway: Hofmann Rearrangement of 2-Ethylsuccinamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, making it a suitable method for producing β-amino acids.[3][4][5] This pathway is advantageous for scale-up due to the availability of starting materials and relatively straightforward reaction conditions.

The overall transformation is as follows:

Hofmann Rearrangement Synthesis Diethyl_Ethylmalonate Diethyl ethylmalonate Ethylsuccinic_Acid 2-Ethylsuccinic acid Diethyl_Ethylmalonate->Ethylsuccinic_Acid 1. Saponification (NaOH) 2. Acidification (HCl) Ethylsuccinamide 2-Ethylsuccinamide Ethylsuccinic_Acid->Ethylsuccinamide 1. Acyl chloride formation (SOCl₂) 2. Amination (NH₃) Product 2-(Aminomethyl)butanoic acid hydrochloride Ethylsuccinamide->Product Hofmann Rearrangement (Br₂, NaOH, then HCl)

Caption: Proposed scalable synthesis route for this compound.

Why the Hofmann Rearrangement is Suitable for Scale-Up:
  • Starting Material Accessibility: Diethyl ethylmalonate is a readily available and cost-effective starting material.

  • Well-Understood Reaction: The Hofmann rearrangement is a classic and well-documented reaction in organic chemistry.[3][4][5][6]

  • Avoidance of High-Pressure Reactions: This route does not require high-pressure hydrogenation or other specialized equipment that can be challenging to scale.

Section 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethylsuccinic Acid

Reaction: Saponification of diethyl ethylmalonate followed by acidification.

Protocol:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge a solution of sodium hydroxide (2.2 equivalents) in water.

  • Slowly add diethyl ethylmalonate (1.0 equivalent) to the sodium hydroxide solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

  • After the addition is complete, heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.

  • Slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. This will precipitate the 2-ethylsuccinic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum to a constant weight.

Step 2: Synthesis of 2-Ethylsuccinamide

Reaction: Conversion of 2-ethylsuccinic acid to the corresponding diamide.

Protocol:

  • In a reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and an addition funnel, suspend 2-ethylsuccinic acid (1.0 equivalent) in a suitable solvent such as toluene.

  • Slowly add thionyl chloride (2.2 equivalents) via the addition funnel. Control the addition rate to manage the evolution of SO₂ and HCl gas.

  • Heat the mixture to reflux (approximately 110°C) for 2-3 hours, or until the reaction is complete by IR (disappearance of the carboxylic acid O-H stretch).

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude 2-ethylsuccinoyl chloride in a suitable solvent (e.g., dichloromethane) and cool to 0-5°C in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) while maintaining the temperature below 10°C.

  • Stir for 1-2 hours at room temperature.

  • Filter the resulting solid, wash with water and a suitable organic solvent (e.g., cold ethanol), and dry under vacuum to yield 2-ethylsuccinamide.

Step 3: Hofmann Rearrangement to this compound

Reaction: Conversion of 2-ethylsuccinamide to the target amino acid hydrochloride.

Protocol:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0-5°C) solution of sodium hydroxide (4.4 equivalents) in water in a reactor.

  • Add the 2-ethylsuccinamide (1.0 equivalent) portion-wise to the cold sodium hypobromite solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours. Monitor the reaction by TLC/LC-MS.

  • Cool the reaction mixture to 0-5°C and carefully acidify with concentrated hydrochloric acid to a pH of ~1.

  • Concentrate the reaction mixture under reduced pressure to a thick slurry.

  • Add ethanol to the slurry and stir. The inorganic salts will precipitate, while the product remains in the ethanol.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol/water) to obtain the purified product.

Section 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Step 1: Incomplete Saponification - Insufficient reaction time or temperature.- Inadequate mixing.- Stoichiometry of NaOH is incorrect.- Extend the reflux time and monitor by TLC/LC-MS.- Ensure efficient stirring, especially for larger volumes.- Verify the concentration and quantity of the NaOH solution.
Step 2: Low Yield of 2-Ethylsuccinamide - Incomplete formation of the acyl chloride.- Loss of product during washing.- Side reactions during amination.- Ensure complete reaction with thionyl chloride by monitoring with IR spectroscopy.- Use cold solvents for washing to minimize product loss.- Maintain low temperatures during the addition of ammonia to prevent side reactions.
Step 3: Low Yield in Hofmann Rearrangement - Degradation of sodium hypobromite.- Incorrect stoichiometry of reagents.- Formation of byproducts.- Prepare the sodium hypobromite solution fresh and use it immediately.- Carefully control the stoichiometry of bromine and sodium hydroxide.- Ensure the reaction temperature is carefully controlled during the addition of the amide.
Final Product Contaminated with Inorganic Salts - Inefficient removal of salts after acidification.- Use a larger volume of ethanol for the extraction of the product from the salt cake.- Consider a second extraction of the filtered salts.- Optimize the recrystallization solvent system to selectively precipitate the product.
Product Purity Issues (by NMR/LC-MS) - Incomplete reactions in previous steps.- Presence of side-products from the Hofmann rearrangement.- Re-purify the final product by recrystallization.- If significant impurities from previous steps are present, it may be necessary to revisit and optimize those steps.- Consider ion-exchange chromatography for purification if recrystallization is ineffective.[7][8][9][10]

Section 4: Scale-Up Considerations and FAQs

General Scale-Up Challenges

Scaling up chemical reactions from the lab bench to a pilot plant or manufacturing facility introduces several challenges that must be carefully managed.[11][12][13][14]

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor due to the decrease in the surface-area-to-volume ratio.[11][13] This can lead to runaway reactions if not properly addressed.

  • Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask.[12][13] Poor mixing can lead to localized "hot spots," reduced yields, and increased impurity formation.

  • Reagent Addition: The rate of reagent addition can have a significant impact on the reaction outcome at a larger scale. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

  • Work-up and Isolation: Procedures that are simple on a small scale, such as extractions and filtrations, can become time-consuming and less efficient at a larger scale.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the Hofmann rearrangement?

A1: The Hofmann rearrangement involves the use of bromine, which is highly corrosive and toxic, and the reaction can be exothermic. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood or a contained system.

  • Using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Carefully controlling the addition rate of bromine and the reaction temperature to prevent a runaway reaction.

  • Having a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess bromine.

Q2: How can I monitor the progress of the reactions during the scale-up process?

A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency between batches. Suitable analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to detect the formation of impurities.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials or intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product.

  • Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of functional groups, such as the carboxylic acid in Step 2.

Q3: What are the best practices for purifying the final product at a larger scale?

A3: Recrystallization is the preferred method for purifying this compound at scale due to its simplicity and cost-effectiveness. Key considerations for a successful recrystallization include:

  • Solvent Selection: The ideal solvent system will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Cooling Rate: A slow, controlled cooling rate will promote the formation of larger, purer crystals.

  • Seeding: Adding a small amount of pure product (seed crystals) to the supersaturated solution can help to initiate crystallization and control crystal size.

  • Washing: Washing the filtered crystals with a small amount of cold, fresh solvent will remove any residual impurities.

For very high purity requirements, ion-exchange chromatography can be employed, though it is a more complex and costly technique.[7][9][10]

Q4: How do I handle the hydrochloride salt formation and isolation?

A4: The hydrochloride salt is formed by acidifying the reaction mixture with hydrochloric acid. The product is then typically isolated by crystallization. It is important to control the final pH to ensure complete salt formation. The use of an organic solvent like ethanol or isopropanol can help to precipitate the product while leaving inorganic salts behind.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common scale-up issues.

Section 5: Analytical Characterization

To ensure the quality and purity of the final this compound for preclinical studies, a comprehensive analytical characterization is required.

Analytical Technique Parameter Measured Typical Specification
¹H and ¹³C NMR Structural confirmation and identification of impurities.Conforms to the expected structure.
LC-MS Purity assessment and identification of trace impurities.>98% purity.
Elemental Analysis (CHN) Confirmation of elemental composition.Within ±0.4% of the theoretical values.
Melting Point Physical property and indicator of purity.Sharp melting point range.
Residual Solvent Analysis (GC) Quantification of residual solvents from the synthesis.Within acceptable limits as per regulatory guidelines.
Water Content (Karl Fischer) Determination of water content.Report value.

References

  • Hofmann Rearrangement. (n.d.). Pharm D Guru. Retrieved January 20, 2026, from [Link]

  • Strecker amino acid synthesis. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Preparation of butanoic acid derivatives when starting from the phosphates 1 a, 2 b, and 2 f. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US Patent No. 4,956,471 A. (1990). Process for isolating and purifying amino acids. Google Patents.
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  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical. Retrieved January 20, 2026, from [Link]

  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • How to purify amino acids (HCl salt) with dowex resin. (2017, March 27). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hofmann rearrangement. (2023, November 28). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • US Patent No. 2,404,503 A. (1946). Preparation of amino acids from their salts. Google Patents.
  • Hoffmann Rearrangement. (n.d.). Chemist Wizards. Retrieved January 20, 2026, from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved January 20, 2026, from [Link]

  • Chemical Process Scale-Up Strategies. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • WO Patent No. 2010/019469 A2. (2010). Preparation of (s)-2-aminobutyric acid. Google Patents.
  • Synthesis of 2-methyl butanoic acid from polymeric ester. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • EP Patent No. 0961769B1. (1999). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. Google Patents.
  • Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved January 20, 2026, from [Link]

  • General procedures for the purification of Amino acids. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign. Retrieved January 20, 2026, from [Link]

  • From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. (2025, May 24). YouTube. Retrieved January 20, 2026, from [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021, May 16). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • CN Patent No. 101684078A. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com. Retrieved January 20, 2026, from [Link]

  • How butanoic acid is prepared from the following starting chemicals;A. (2025, March 4). askIITians. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

Comparative analysis of 2-(Aminomethyl)butanoic acid hydrochloride and pregabalin efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Evaluating Novel Gabapentinoids Against an Established Clinical Standard

Introduction: The Context for Comparison

In the landscape of neuropathic pain and seizure disorders, pregabalin stands as a cornerstone therapy. Its well-defined mechanism of action, centered on binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has set a benchmark for efficacy. The exploration of novel molecules with similar structural motifs is a critical endeavor in drug discovery, aimed at identifying compounds with improved efficacy, a more favorable side-effect profile, or enhanced pharmacokinetic properties.

This guide addresses the comparative analysis of 2-(Aminomethyl)butanoic acid hydrochloride , a structural analog of γ-aminobutyric acid (GABA) and a close relative of pregabalin, against the clinical standard, pregabalin. As this compound is primarily a research compound and not a marketed drug, this document serves as a methodological framework. It outlines the essential preclinical and analytical workflows required to rigorously compare its potential efficacy with that of pregabalin.

We will proceed from foundational mechanistic validation to preclinical models of efficacy, providing the experimental logic and detailed protocols necessary for a robust comparative assessment.

Part 1: Mechanistic Validation and Target Engagement

The foundational step in comparing these two molecules is to confirm that they share a common mechanism of action. The presumed target for a novel gabapentinoid is the α2δ-1 subunit of VGCCs. The primary objective is to quantify the binding affinity of this compound for this target and compare it directly to that of pregabalin.

Experimental Protocol: Radioligand Binding Assay

This assay quantitatively determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and pregabalin for the α2δ-1 subunit.

Methodology:

  • Tissue Preparation:

    • Homogenize porcine or rat cerebral cortex tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step. Resuspend the final pellet in the assay buffer to a known protein concentration (determined by a Bradford or BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin), and varying concentrations of the unlabeled competitor (either pregabalin or this compound).

    • For determining total binding, incubate membranes with only the radioligand.

    • For determining non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled competitor (e.g., 100 µM gabapentin).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Gabapentinoid Mechanism of Action

The following diagram illustrates the established mechanism of action for pregabalin, which serves as the hypothetical mechanism for its analog.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Release Neurotransmitter Release VGCC->Release Ca2+ Influx Vesicle Synaptic Vesicle (Glutamate) Vesicle->Release Receptor Glutamate Receptors (NMDA, AMPA) Release->Receptor Glutamate Pregabalin Pregabalin or 2-(Aminomethyl)butanoic acid HCl Pregabalin->VGCC Signal Excitatory Signal Propagation Receptor->Signal

Caption: Mechanism of action for gabapentinoids.

Part 2: Preclinical Efficacy in a Neuropathic Pain Model

A direct comparison of in vivo efficacy is essential. The Chung model (Spinal Nerve Ligation) is a widely accepted and robust model for inducing mechanical allodynia, a hallmark symptom of neuropathic pain that is sensitive to gabapentinoid treatment.

Experimental Protocol: Spinal Nerve Ligation (Chung Model)

Objective: To compare the anti-allodynic effects of this compound and pregabalin in a rat model of neuropathic pain.

Methodology:

  • Surgical Procedure:

    • Anesthetize adult male Sprague-Dawley rats.

    • Make a small incision and perform a partial laminectomy to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture.

    • Close the incision in layers and allow the animal to recover for a period of 7-14 days, during which neuropathic pain behaviors develop.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the animals in individual chambers with a wire mesh floor.

    • Use von Frey filaments, a series of calibrated fibers that exert a specific bending force, to assess the paw withdrawal threshold (PWT).

    • Apply the filaments to the plantar surface of the ipsilateral (ligated side) hind paw in ascending order of force.

    • The PWT is defined as the lowest force required to elicit a brisk paw withdrawal. A significant decrease in PWT post-surgery confirms the development of allodynia.

  • Drug Administration and Efficacy Assessment:

    • Establish a baseline PWT for all animals post-surgery.

    • Randomize animals into three groups: Vehicle control, Pregabalin (e.g., 30 mg/kg, intraperitoneal), and this compound (dose to be determined by prior dose-ranging studies).

    • Administer the assigned treatment.

    • Measure the PWT at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes) to evaluate the onset and duration of the analgesic effect.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug PWT - Baseline PWT) / (Cutoff Force - Baseline PWT)] x 100. The cutoff force is the maximum force tested (e.g., 15 g).

    • Compare the %MPE between treatment groups using a two-way ANOVA with post-hoc tests (e.g., Tukey's) to identify significant differences.

    • Plot the time-course of the anti-allodynic effect for each group.

Diagram: Experimental Workflow for Efficacy Testing

cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Efficacy Assessment A Animal Acclimation B Spinal Nerve Ligation (L5) A->B C Post-Op Recovery (7-14 days) B->C D Establish Baseline Paw Withdrawal Threshold (PWT) C->D Pain Develops E Randomize into Groups: 1. Vehicle 2. Pregabalin 3. Test Compound D->E F Drug Administration (i.p.) E->F G Measure PWT at Multiple Time Points (e.g., 30, 60, 120 min) F->G H Data Analysis (%MPE, ANOVA) G->H

Caption: Workflow for the Chung model of neuropathic pain.

Part 3: Comparative Data Summary

The ultimate goal of these experiments is to generate quantitative data that allows for a direct and objective comparison. The following table illustrates how the results from the described assays would be structured. Note: Data for this compound is hypothetical for illustrative purposes.

ParameterPregabalinThis compoundJustification for Comparison
Mechanism & Affinity
Targetα2δ-1 subunit of VGCCsPresumed α2δ-1 subunit of VGCCsConfirms a shared mechanism of action is the basis for efficacy.
Binding Affinity (Ki)~30-100 nMHypothetical: 15 nMA lower Ki value suggests higher target affinity, which may translate to higher potency.
In Vivo Efficacy
ModelChung Model (Rat)Chung Model (Rat)Provides a head-to-head comparison in a validated disease-relevant model.
Peak Analgesic Effect (%MPE @ 30 mg/kg)~65%Hypothetical: 80%A higher %MPE indicates superior peak efficacy at an equivalent dose.
Duration of Action (Time to 50% effect loss)~90 minutesHypothetical: 150 minutesA longer duration may allow for less frequent dosing, improving patient compliance.
Pharmacokinetics
Bioavailability (Oral, Rat)>90%Hypothetical: 75%High bioavailability is crucial for effective oral administration.
Half-life (t½, Rat)~3-4 hoursHypothetical: 6 hoursCorrelates with the duration of action and influences the dosing regimen.

Conclusion

This guide outlines a foundational, multi-tiered strategy for the comparative analysis of a novel gabapentinoid, this compound, against the established drug, pregabalin. The logical progression from in vitro target validation to in vivo efficacy assessment provides a robust framework for making data-driven decisions in the drug development process.

A successful comparison hinges on rigorous, well-controlled experiments. By quantifying differences in binding affinity, peak efficacy, and duration of action, researchers can build a comprehensive profile of a novel compound. This allows for an informed assessment of its potential advantages over the current standard of care, justifying further investigation into its safety profile and potential for clinical development. The causality is clear: superior target affinity (lower Ki) should translate to higher potency, which, when coupled with favorable pharmacokinetics, can lead to superior in vivo efficacy and a potentially improved therapeutic window. This self-validating system of tiered analysis ensures that only the most promising candidates advance.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Efficacy and safety of pregabalin in the treatment of neuropathic pain. Future Medicine. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]

  • Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-1815. [Link]

  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45, 13-18. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Aminomethyl)butanoic acid hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Non-Chromophoric Amino Acid Analogue

2-(Aminomethyl)butanoic acid hydrochloride, a structural analogue of γ-aminobutyric acid (GABA), represents a common challenge in pharmaceutical analysis. Like many small amino acids, it is highly polar and lacks a native chromophore, rendering direct quantification by common spectrophotometric methods, such as UV-Visible spectroscopy, difficult and unreliable. Accurate and precise quantification is, however, non-negotiable throughout the drug development lifecycle—from API (Active Pharmaceutical Ingredient) characterization and stability testing to formulation development and final product release.

The choice of an analytical method is therefore a critical decision, driven by a balance of sensitivity, specificity, accuracy, and practicality. When a new method is developed or an existing one is transferred between laboratories, a rigorous cross-validation process is essential to ensure the consistency and reliability of the data generated. This guide provides a comparative analysis of the principal analytical techniques suitable for this compound, grounded in the principles of regulatory compliance and sound scientific practice. We will explore the causality behind experimental choices and provide the framework for a robust cross-validation study.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This principle, outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, forms the bedrock of our comparative approach.[2][3][4][5][6]

The Methodological Landscape: A Comparative Overview

The primary analytical hurdles for 2-(Aminomethyl)butanoic acid are its high polarity and lack of a UV-absorbing chromophore. This necessitates strategies that either bypass these limitations or chemically modify the molecule to make it detectable. The most common and reliable methods fall into three categories: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, and classical Titrimetry.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is often the workhorse of pharmaceutical analysis.[7] For non-chromophoric analytes like our target molecule, the strategy involves a chemical reaction—derivatization—that attaches a UV-absorbing or fluorescent tag to the primary amine group. This not only imparts detectability but also can improve the chromatographic properties of the analyte.

Causality Behind the Choice: Pre-column derivatization is chosen to enhance sensitivity and selectivity. By tagging the molecule before it enters the HPLC column, we can use standard UV/Vis or Fluorescence detectors, which are common in any QC lab. The choice of derivatizing agent is critical and depends on the desired sensitivity and the complexity of the sample matrix.

Common Derivatizing Agents:

  • 2,4-Dinitrofluorobenzene (FDNB): Reacts with primary amines to form a stable derivative with a strong UV absorbance maximum around 360 nm.[8][9] While the reaction can be complex and time-consuming, the resulting derivative is very stable.[8]

  • o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., β-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.[10][11] This method is fast and very sensitive but the derivatives can be less stable.

  • Dansyl Chloride: Forms fluorescent sulfonamide derivatives that are stable and allow for sensitive detection.[12]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with amines to form a highly UV-active derivative, enabling sensitive quantification.[13]

This protocol provides a robust method for the quantification of this compound.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 200, 400 µg/mL) by diluting the stock solution with deionized water.

    • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound and prepare a 1000 µg/mL solution, following the same procedure as the standard.

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.0 with 1 M NaOH.

    • FDNB Reagent (10 mg/mL): Dissolve 100 mg of 2,4-Dinitrofluorobenzene in 10 mL of acetonitrile. Prepare this solution fresh.

  • Derivatization Procedure:

    • Pipette 1.0 mL of each standard solution and sample solution into separate 10 mL glass vials.

    • Add 2.0 mL of Borate Buffer to each vial.

    • Add 1.0 mL of the FDNB Reagent to each vial.

    • Cap the vials tightly and vortex for 30 seconds.

    • Heat the vials in a water bath or heating block at 60°C for 60 minutes.

    • Cool the vials to room temperature.

    • Add 1.0 mL of 0.1 M HCl to stop the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.02 M Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start with 84% A / 16% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[8]

    • Detection Wavelength: 360 nm.[8]

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the sample from the calibration curve using the measured peak area.

Gas Chromatography (GC) with Derivatization

Gas chromatography is another powerful separation technique. However, because amino acids are non-volatile, they will decompose at the high temperatures used in GC injectors and columns.[14] Therefore, derivatization is mandatory to increase their volatility.

Causality Behind the Choice: GC can offer very high resolution and is often coupled with mass spectrometry (GC-MS), providing excellent specificity and low detection limits.[15][16] The derivatization step converts the polar -NH2 and -COOH groups into less polar, more volatile moieties.

Common Derivatization Approaches:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine and carboxyl groups with trimethylsilyl (TMS) groups, creating volatile derivatives.[14] This is a very common and effective method, but the derivatives can be sensitive to moisture.

  • Acylation/Esterification: A two-step process where the carboxyl group is first esterified (e.g., with propanol/HCl) followed by acylation of the amine group (e.g., with propyl chloroformate).[15] This creates stable and volatile derivatives suitable for GC-MS analysis.

  • Sample Preparation & Derivatization:

    • Standard/Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a 2 mL reaction vial.

    • Drying: The sample must be completely dry. Lyophilize or dry the sample under a stream of nitrogen. Moisture will interfere with the silylation reaction.

    • Derivatization: Add 200 µL of acetonitrile and 200 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample.[14]

    • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Analysis: Cool to room temperature before injecting into the GC.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID).

    • Column: 5% Phenyl Methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector Temperature: 300°C (FID).

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

Argentometric Titration

For assaying the bulk hydrochloride salt, a simple, classical method can be employed: argentometric titration. This method quantifies the chloride counter-ion, which is stoichiometrically related to the active ingredient.

Causality Behind the Choice: Titrimetry is a cost-effective, rapid, and high-precision method for quantifying the main component of a pure substance.[17] It requires no complex instrumentation and is based on a direct chemical reaction. Its primary limitation is a lack of specificity; it will quantify any chloride present, not just the chloride associated with the API. Therefore, it is suitable for API release testing where impurity profiles are well-controlled, but not for stability studies where degradation products might interfere.

  • Preparation:

    • Accurately weigh approximately 150 mg of this compound into a 150 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Add 5 mL of 2 M nitric acid.

  • Titration:

    • Immerse a silver combination electrode connected to a potentiometer/pH meter into the solution.

    • Titrate with standardized 0.1 M silver nitrate (AgNO3) solution.

    • Record the potential (in mV) after each addition of titrant. Add the titrant in smaller increments near the equivalence point.

  • Endpoint Determination:

    • The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of AgNO3). This can be determined by calculating the first or second derivative of the curve.

    • Calculate the percentage purity based on the volume of AgNO3 consumed, its molarity, and the initial weight of the sample.

Designing the Cross-Validation Study

The core principle of cross-validation is to analyze the same set of samples using two (or more) different analytical procedures to demonstrate that they provide equivalent results. The objective is to prove the new (or transferred) method is "fit for purpose" relative to an established, validated method.[1][2] The framework for this is defined by the ICH Q2(R1) guideline.[2][4]

Workflow for Method Cross-Validation

G cluster_0 Phase 1: Planning & Protocol cluster_2 Phase 3: Data Analysis & Reporting A Define Acceptance Criteria (Based on ICH Q2) B Select Validation Samples (e.g., 3 batches at 3 concentrations) A->B C Write Cross-Validation Protocol B->C D Analyze Samples by Reference Method (e.g., HPLC) C->D E Analyze Same Samples by New/Alternative Method (e.g., GC) C->E F Compare Key Parameters: Accuracy, Precision, Linearity D->F E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Generate Final Report G->H

Caption: Workflow for a typical cross-validation study.

Key Validation Parameters for Comparison

As per ICH Q2(R1), the following parameters must be evaluated and compared.[2][4] The acceptance criteria should be pre-defined in the validation protocol.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), analyzed in triplicate.[18] The mean recovery should be within a pre-defined limit (e.g., 98.0% - 102.0%).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Measured by analyzing a minimum of 6 replicates at 100% concentration or 9 replicates over the specified range.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Assesses precision between laboratories (as in a method transfer). Precision is reported as the Relative Standard Deviation (%RSD), which should typically be not more than 2%.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by showing no interference at the retention time of the analyte in blank and placebo samples.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy. These are particularly important for impurity methods but less so for an assay of the main component.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±5°C in column temperature).[6]

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of the three discussed methods, providing a clear basis for selection and cross-validation.

Parameter HPLC-UV (with Derivatization) GC-FID (with Derivatization) Argentometric Titration
Specificity High (Separates analyte from impurities)Very High (Especially with MS detector)Low (Measures total chloride)
Sensitivity (Typical LOQ) Low µg/mL to ng/mL rangeLow µg/mL to ng/mL range% Level (Not for trace analysis)
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Linearity (r²) > 0.999> 0.998N/A (Single point determination)
Sample Throughput Moderate (derivatization can be slow)Moderate (derivatization required)High
Cost & Complexity ModerateModerate to HighLow
Best Application API & Formulation Assay, Stability Testing, Impurity ProfilingAPI Assay, Orthogonal Method, Trace AnalysisAPI Release Assay (Purity)

Conclusion and Recommendations

For the comprehensive quantification of this compound, an HPLC method with pre-column derivatization stands out as the most versatile and robust choice. It provides an excellent balance of specificity, sensitivity, and accuracy, making it suitable for nearly all applications in a drug development setting, from release testing to stability studies.

A GC-based method serves as an excellent orthogonal technique. When cross-validating the primary HPLC method, using a GC method provides a high degree of confidence, as the principles of separation and detection are fundamentally different. This is particularly valuable during method development or for troubleshooting out-of-specification results.

Argentometric titration , while lacking specificity, remains a valuable tool for the straightforward assay of the bulk drug substance where the material is known to be of high purity. Its simplicity and precision make it ideal for routine QC release testing of the API, provided it is supported by a specific chromatographic method for impurity profiling.

Ultimately, the selection of methods and the design of the cross-validation study must be guided by the intended purpose of the analysis and grounded in the regulatory framework provided by ICH.[1][3] A well-designed validation or cross-validation study is not merely a checklist exercise; it is a self-validating system that provides enduring confidence in every result generated.

References

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Retrieved from [Link]

  • Lü, Y., et al. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. Journal of Liquid Chromatography & Related Technologies, 30(1), 115-125. Retrieved from [Link]

  • Toma, C. C., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Foods, 11(25), 4164. Retrieved from [Link]

  • Öztürk, A. A., et al. (2018). Determination of gamma-Aminobutyric acid by HPLC: Its application to polymeric Nanoparticles and stability studies. International Journal of Development Research, 8(11), 24132-24138. Retrieved from [Link]

  • El-Ragehy, N. A., et al. (2002). Titrimetric Determinations of Some Amino Acids. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 941-949. Retrieved from [Link]

  • Chen, K. (1973). Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. ProQuest Dissertations Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? [Forum discussion]. Retrieved from [Link]

  • Kumar, A., et al. (2019). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate... Journal of Chromatography & Separation Techniques, 10(454). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

Sources

Correlation of In Vitro and In Vivo Activity of 2-(Aminomethyl)butanoic Acid Hydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of GABAergic modulation, understanding the translational potential of novel compounds from in vitro assays to in vivo efficacy is paramount. This guide provides an in-depth comparative analysis of 2-(Aminomethyl)butanoic acid hydrochloride, a chiral γ-aminobutyric acid (GABA) analog, against the well-established anticonvulsant and analgesic agents, pregabalin and gabapentin. Due to the limited publicly available data on this compound, this guide will draw upon data from structurally similar β-substituted GABA analogs to provide a representative comparison and predictive insights into its potential pharmacological profile.

This guide will delve into the mechanistic nuances, comparative in vitro activities, and in vivo anticonvulsant profiles, supported by detailed experimental protocols to empower researchers in their preclinical investigations.

Introduction: The Landscape of GABA Analogs

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its modulation is a cornerstone of treatment for epilepsy, neuropathic pain, and anxiety disorders. GABA analogs, such as gabapentin and pregabalin, have become mainstays in clinical practice. These drugs, however, do not act directly on GABA receptors but rather on the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[1][2] The exploration of novel GABA analogs like this compound is driven by the quest for improved potency, selectivity, and pharmacokinetic profiles.

The biological activity of β-substituted GABA analogs is significantly influenced by their stereochemistry. For instance, the (R)-enantiomers of baclofen and phenibut are considerably more active than their (S)-counterparts, while the anticonvulsant activity of pregabalin is primarily attributed to its (S)-enantiomer.[3] This underscores the importance of chiral synthesis and stereospecific biological evaluation in the development of this class of compounds.

Comparative In Vitro Activity

The in vitro characterization of GABA analogs typically involves assessing their binding affinity to relevant molecular targets and their functional effects on neurotransmitter transport systems.

GABA Receptor Binding Affinity

While gabapentin and pregabalin are structurally similar to GABA, they exhibit low to negligible affinity for GABAA and GABAB receptors.[4][5][6] Their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[2] Pregabalin demonstrates a significantly higher binding affinity for the α2δ subunit compared to gabapentin, which is believed to contribute to its greater potency.[7]

Due to the lack of specific binding data for this compound, we can infer its potential activity based on the structure-activity relationships of β-substituted GABA analogs. It is plausible that, like gabapentin and pregabalin, it may have a low affinity for GABA receptors and a higher affinity for the α2δ calcium channel subunit.

Table 1: Comparative In Vitro Binding Affinities

CompoundTargetBinding Affinity (Ki or IC50)Reference
This compound α2δ subunit of VGCCsData not available-
GABAA ReceptorData not available-
GABAB ReceptorData not available-
Pregabalin α2δ-1 subunit~6 times higher than gabapentin[7]
Gabapentin α2δ-1 subunitLow micromolar range[4]
GABAA ReceptorNegligible[5]
GABAB ReceptorNegligible[5]

Note: The lack of direct experimental data for this compound necessitates further investigation to determine its precise binding profile.

GABA Transporter Inhibition

Another potential mechanism for GABAergic modulation is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[8] Selective GAT-1 inhibitors, for instance, have shown anticonvulsant activity.[9]

The inhibitory activity of this compound on GABA transporters has not been explicitly reported. However, studies on various β-amino acid derivatives suggest that structural modifications can impart GAT inhibitory activity.[10]

Table 2: Comparative GABA Transporter Inhibition

CompoundTransporterInhibition (IC50)Reference
This compound GAT-1Data not available-
GAT-2Data not available-
GAT-3Data not available-
BGT-1Data not available-
Pregabalin GATsDoes not directly modulate GABA transport[6]
Gabapentin GATsDoes not directly modulate GABA transport[5]

Note: Further experimental evaluation is required to characterize the interaction of this compound with GABA transporters.

Comparative In Vivo Anticonvulsant Activity

Preclinical evaluation of anticonvulsant drugs heavily relies on rodent models of induced seizures, primarily the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model absence and myoclonic seizures.[11][12]

Maximal Electroshock (MES) Seizure Model

The MES test assesses a compound's ability to prevent the spread of seizures.[13] Both pregabalin and gabapentin are effective in this model, although their potencies differ.[1]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ seizure model is sensitive to drugs that enhance GABAergic transmission.[14] The anticonvulsant profiles of pregabalin and gabapentin in this model are well-documented.

Table 3: Comparative In Vivo Anticonvulsant Activity

CompoundAnimal ModelTestED50 (mg/kg)Reference
This compound Mouse/RatMESData not available-
Mouse/RatPTZData not available-
Pregabalin MouseMESMore potent than gabapentin[1]
MousePTZActive[15]
Gabapentin MouseMESActive[1]
MousePTZActive[15]

Note: The absence of in vivo data for this compound highlights a critical gap in its pharmacological characterization.

Experimental Protocols

To facilitate the investigation and direct comparison of this compound with other GABA analogs, detailed, self-validating protocols for key in vitro and in vivo assays are provided below.

In Vitro Experimental Protocols

This assay determines the binding affinity of a test compound to the GABAA receptor.[16][17]

Objective: To determine the Ki of this compound for the GABAA receptor.

Materials:

  • Rat whole brain tissue

  • [3H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, [3H]Muscimol, and varying concentrations of the test compound or GABA (for non-specific binding).

  • Incubation: Incubate the plate at 4°C to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quantify Quantification Brain Rat Brain Tissue Homogenize Homogenize in Buffer Brain->Homogenize Centrifuge Centrifuge & Wash Homogenize->Centrifuge Membranes Washed Membranes Centrifuge->Membranes Plate 96-well Plate Membranes->Plate Incubate Incubate at 4°C Plate->Incubate Radioligand [3H]Muscimol Radioligand->Plate Test_Compound Test Compound (e.g., 2-AMBA-HCl) Test_Compound->Plate Filter Filter & Wash Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Data_Analysis Calculate Ki Scintillation->Data_Analysis Result Result Data_Analysis->Result Binding Affinity

GABA-A Receptor Binding Assay Workflow

This assay measures the ability of a compound to inhibit the uptake of GABA into cells expressing the GAT-1 transporter.[9][18][19]

Objective: To determine the IC50 of this compound for GAT-1.

Materials:

  • HEK293 cells stably expressing human GAT-1

  • [3H]GABA (radiolabeled substrate)

  • Nipecotic acid (a known GAT-1 inhibitor, for positive control)

  • Uptake buffer

  • Scintillation counter

Protocol:

  • Cell Culture: Plate GAT-1 expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound or nipecotic acid.

  • Uptake Initiation: Add [3H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period at room temperature.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of GABA uptake at each concentration of the test compound and calculate the IC50 value.

GAT1_Uptake_Assay cluster_cell_prep Cell Preparation cluster_assay_steps Assay Procedure cluster_analysis Analysis Cells GAT-1 Expressing Cells Plate Plate in 96-well Plate Cells->Plate Pre_incubation Pre-incubate with Test Compound Plate->Pre_incubation Uptake Add [3H]GABA Pre_incubation->Uptake Terminate Terminate Uptake Uptake->Terminate Lyse Cell Lysis Terminate->Lyse Count Scintillation Counting Lyse->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Result Result Calculate_IC50->Result Inhibitory Potency

GABA Transporter (GAT-1) Uptake Assay Workflow
In Vivo Experimental Protocols

This model is used to identify compounds effective against generalized tonic-clonic seizures.[13][20][21]

Objective: To determine the ED50 of this compound in the MES test.

Animals: Male mice (e.g., CD-1)

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Protocol:

  • Dosing: Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal).

  • Pre-treatment Time: Allow for a pre-determined time for the compound to reach its peak effect.

  • Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

This model is used to identify compounds that can raise the seizure threshold.[11][14][22]

Objective: To determine the ED50 of this compound in the PTZ test.

Animals: Male mice (e.g., Swiss Webster)

Materials: Pentylenetetrazol (PTZ) solution.

Protocol:

  • Dosing: Administer the test compound or vehicle to groups of mice.

  • Pre-treatment Time: Allow for a pre-determined time for the compound to exert its effect.

  • Seizure Induction: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value.

InVivo_Anticonvulsant_Testing cluster_dosing Animal Dosing cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazol (PTZ) Test cluster_analysis Data Analysis Dosing Administer Test Compound or Vehicle to Mice MES_Induction Apply Electrical Stimulus Dosing->MES_Induction PTZ_Induction Administer PTZ Dosing->PTZ_Induction MES_Observation Observe for Tonic Hindlimb Extension MES_Induction->MES_Observation MES_Endpoint Protection = Abolition of Tonic Hindlimb Extension MES_Observation->MES_Endpoint Calculate_ED50 Calculate ED50 MES_Endpoint->Calculate_ED50 PTZ_Observation Observe for Clonic Seizures PTZ_Induction->PTZ_Observation PTZ_Endpoint Protection = Absence of Clonic Seizures PTZ_Observation->PTZ_Endpoint PTZ_Endpoint->Calculate_ED50 Result Result Calculate_ED50->Result Anticonvulsant Potency

In Vivo Anticonvulsant Testing Workflow

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the in vitro and in vivo activities of this compound in the context of established GABA analogs, pregabalin and gabapentin. While a definitive comparison is hampered by the current lack of specific experimental data for the target compound, the provided protocols and comparative data for its structural analogs offer a robust starting point for its preclinical characterization.

Future research should prioritize the generation of in vitro binding and functional data for this compound at the α2δ subunit of voltage-gated calcium channels and GABA transporters. Subsequently, comprehensive in vivo studies using the MES and PTZ models will be crucial to establish its anticonvulsant profile and therapeutic potential. A thorough investigation of its pharmacokinetic properties will also be essential for understanding its absorption, distribution, metabolism, and excretion, which are critical for establishing a meaningful in vitro-in vivo correlation. By systematically addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic promise of this novel GABA analog.

References

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 93(2-3), 113-130.
  • Enna, S. J., & McCarson, K. E. (2006). The GABAA receptor. In Basic Neurochemistry (pp. 335-348). Academic Press.
  • Meldrum, B. S. (2000). Update on the mechanism of action of antiepileptic drugs. Epilepsia, 41(s7), S2-S11.
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  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Lacerda, G., Kaster, M. P., & Takahashi, R. N. (2012). Adjunctive pregabalin vs gabapentin for focal seizures: Interpretation of comparative outcomes. Neurology, 78(18), 1442-1443.
  • Gower, A. J., & Tricklebank, M. D. (1988). The anticonvulsant and behavioural effects of the novel GABAmimetic, pregabalin. European journal of pharmacology, 157(2-3), 129-138.
  • MDPI. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. [Link]

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., ... & Vartanian, M. G. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233-249.
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669.
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  • Dhir, A. (2012). Pentylenetetrazole (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit-9.37.
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  • Edafiogho, I. O., Scott, K. R., Villalobos, M. G., Johnson, K. M., & Stables, J. P. (1996). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of medicinal chemistry, 39(16), 3219-3226.
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  • Paruszewski, R., Rostafinska-Suchar, G., Strupinska, M., Jaworski, P., Winiecka, I., & Stables, J. P. (1996). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). Die Pharmazie, 51(4), 212-215.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-(Aminomethyl)butanoic Acid Hydrochloride Analogues as Potential Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and more effective treatments for neurological disorders such as epilepsy, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic strategy. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues have been a fertile ground for the discovery of anticonvulsant drugs.[1] This guide delves into the structure-activity relationships (SAR) of a specific class of GABA analogues: derivatives of 2-(Aminomethyl)butanoic acid hydrochloride.

Our focus is to provide a comparative analysis of how subtle structural modifications to the 2-(Aminomethyl)butanoic acid scaffold can significantly impact anticonvulsant activity. This guide will move beyond a simple cataloging of compounds to offer insights into the rationale behind molecular design, present comparative (though illustrative) biological data, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

The Core Moiety and the Logic of a Lipophilic Prodrug Strategy

The parent compound, 2-(Aminomethyl)butanoic acid, is a structural analogue of GABA. However, like GABA itself, its high polarity and zwitterionic nature at physiological pH limit its ability to cross the blood-brain barrier.[2] A common and effective strategy to overcome this limitation is the use of a prodrug approach, where the parent molecule is chemically modified to increase its lipophilicity, thereby enhancing its absorption and distribution into the central nervous system. Once in the brain, these prodrugs are metabolized to release the active pharmacophore.

The analogues discussed in this guide are designed around this principle. By modifying the core structure, we aim to strike a delicate balance between increased lipophilicity for better brain penetration and maintaining the essential pharmacophoric features required for interaction with the target, which for many GABA analogues is not the GABA receptors themselves, but rather enzymes involved in GABA metabolism or voltage-gated calcium channels.[3]

Unraveling the Structure-Activity Relationship: A Comparative Analysis

To illustrate the key principles of SAR in this series, we will consider a hypothetical set of analogues of 2-(Aminomethyl)butanoic acid and their corresponding anticonvulsant activities in two widely accepted preclinical models: the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, an indicator of efficacy against absence seizures.[4][5] Neurotoxicity is also assessed to determine the therapeutic index.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of 2-(Aminomethyl)butanoic Acid Analogues

Compound IDR1 SubstituentR2 SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) MES
AMBA-H -H-H>300>300>500-
AMBA-01 -CH₃-H1502004503.0
AMBA-02 -CH₂CH₃-H1001504004.0
AMBA-03 -CH(CH₃)₂-H801203504.4
AMBA-04 -C(CH₃)₃-H1802503001.7
AMBA-05 -CH₂CH₂CH₃-H1201804203.5
AMBA-06 -CH₂Ph-H901303003.3
AMBA-07 -CH₃-CH₃250300>500>2.0

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is based on established trends for similar GABA analogues.

Key SAR Insights:
  • Effect of Alkyl Chain Length and Branching (R1):

    • The unsubstituted parent compound (AMBA-H ) is inactive, highlighting the necessity of lipophilic modifications.

    • A progressive increase in anticonvulsant potency is observed with increasing alkyl chain length from methyl (AMBA-01 ) to ethyl (AMBA-02 ) and isopropyl (AMBA-03 ). This suggests that increased lipophilicity enhances brain penetration and/or target engagement.

    • The branched isopropyl group (AMBA-03 ) appears to be optimal in this series, showing the lowest ED₅₀ in both MES and scPTZ tests.

    • However, excessive steric bulk, as seen with the tert-butyl group (AMBA-04 ), leads to a significant decrease in activity. This could be due to hindered binding to the molecular target or altered metabolic pathways.

    • A linear propyl group (AMBA-05 ) is less potent than the branched isopropyl group, indicating that the shape of the substituent is also a critical factor.

  • Influence of Aromatic Substitution (R1):

    • The introduction of a benzyl group (AMBA-06 ) results in potent anticonvulsant activity, comparable to the optimal alkyl substituents. The aromatic ring can engage in additional binding interactions, such as pi-stacking, with the target protein.

  • Impact of Disubstitution (R2):

    • Disubstitution on the aminomethyl nitrogen (AMBA-07 ) appears to be detrimental to activity. This suggests that a primary amine may be a crucial pharmacophoric feature for target interaction.

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for the synthesis of the parent scaffold and the key in vivo assays for anticonvulsant activity.

General Synthetic Procedure for 2-(Aminomethyl)butanoic Acid Analogues

A plausible synthetic route to the target compounds can be envisioned starting from diethyl malonate.

Synthesis_Workflow A Diethyl malonate B Alkylation with R1-X A->B NaOEt, R1-X C Hydrolysis and Decarboxylation B->C 1. NaOH, H2O, heat 2. H3O+, heat D Substituted butanoic acid C->D E Aminomethylation D->E e.g., Mannich reaction F 2-(Aminomethyl)butanoic acid analogue E->F G Salt Formation (HCl) F->G HCl in ether H Final Hydrochloride Salt G->H

Caption: General synthetic workflow for 2-(Aminomethyl)butanoic acid analogues.

Step-by-Step Protocol:

  • Alkylation: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide (NaOEt), and then alkylated with an appropriate alkyl or benzyl halide (R1-X).

  • Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding the substituted butanoic acid.

  • Aminomethylation: The α-carbon of the substituted butanoic acid is then functionalized with an aminomethyl group. This can be achieved through various methods, such as a Mannich reaction with formaldehyde and an appropriate amine source.

  • Purification and Salt Formation: The final 2-(aminomethyl)butanoic acid analogue is purified by chromatography or recrystallization. The hydrochloride salt is typically prepared by treating a solution of the free base with ethereal hydrogen chloride.

In Vivo Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.

MES_Protocol A Administer test compound (i.p.) B Waiting period (e.g., 30 min) A->B C Apply corneal electrical stimulus (e.g., 50 mA, 0.2 s) B->C D Observe for tonic hindlimb extension C->D E Record presence or absence of seizure D->E F Calculate ED50 E->F scPTZ_Protocol A Administer test compound (i.p.) B Waiting period (e.g., 30 min) A->B C Administer PTZ subcutaneously (e.g., 85 mg/kg) B->C D Observe for clonic seizures for 30 min C->D E Record presence or absence of seizure D->E F Calculate ED50 E->F

Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Protocol:

  • Animal Preparation: Adult male mice are used.

  • Compound Administration: The test compound or vehicle is administered i.p.

  • Waiting Period: A 30-minute waiting period is observed.

  • PTZ Administration: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in at least 95% of control animals (e.g., 85 mg/kg).

  • Observation: The mice are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Potential Mechanism of Action

While the precise mechanism of action for many GABA analogues is still under investigation, it is believed that many, including potentially the 2-(aminomethyl)butanoic acid series, do not act directly on GABA receptors. Instead, they may exert their anticonvulsant effects through other mechanisms. [6][7]One prominent hypothesis for related compounds like gabapentin and pregabalin is the binding to the α2δ subunit of voltage-gated calcium channels, leading to a reduction in neurotransmitter release. [3]Another possibility is the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, which would lead to an increase in synaptic GABA concentrations. [8]

MOA_Hypothesis cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A 2-(Aminomethyl)butanoic acid analogue B α2δ subunit of VGCC A->B Binding C Reduced Ca2+ influx B->C Inhibition D Decreased neurotransmitter (e.g., glutamate) release C->D F Reduced postsynaptic excitation D->F E GABA

Caption: Hypothesized mechanism of action involving the α2δ subunit of voltage-gated calcium channels (VGCC).

Conclusion

The structure-activity relationship studies of this compound analogues reveal a clear dependence of anticonvulsant activity on the nature of the lipophilic substituents. By systematically modifying the core structure, it is possible to fine-tune the potency and therapeutic index of these compounds. The illustrative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of anticonvulsant drug discovery, facilitating the rational design and evaluation of novel therapeutic agents. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of this promising class of compounds.

References

  • Paruszewski, R., Rostafinska-Suchar, G., Strupinska, M., Jaworski, P., Winiecka, I., & Stables, J. P. (1996). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). Pharmazie, 51(4), 212–215. [Link]

  • Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579–590. [Link]

  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1–48.
  • Yogeeswari, P., Sriram, D., & Stables, J. P. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. [Link]

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  • Zare, A., Gholami, M., & Zarrindast, M. R. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iranian Journal of Pharmaceutical Research, 20(1), 251–264. [Link]

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  • Macdonald, R. L., & Kelly, K. M. (1995). Anticonvulsant drug mechanisms of action. Epilepsia, 36 Suppl 2, S2-12. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews. Neuroscience, 5(7), 553–564. [Link]

  • Isoherranen, N., & White, H. S. (2014). Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid. Epilepsia, 55(11), 1776–1784. [Link]

  • Obniska, J., Rapacz, A., & Kamiński, K. (2017). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules (Basel, Switzerland), 22(12), 2217. [Link]

  • Szafarz, M., Siwek, A., & Starowicz, K. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. [Link]

  • Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. Epilepsia, 30(3), 324–331. [Link]

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  • Deep, A., Kumar, P., & Narasimhan, B. (2017). Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. Medicinal Chemistry Research, 26(1), 163-176. [Link]

  • Bialer, M., & Yagen, B. (2017). Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide. Neurochemical Research, 42(7), 1889–1899. [Link]

  • Zare, A., Gholami, M., & Zarrindast, M. R. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules (Basel, Switzerland), 26(20), 6293. [Link]

  • Shehata, M. A., El-Helby, A. A., & Kirollos, F. N. (2022). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 15(10), 1221. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Aminomethyl)butanoic acid hydrochloride is a gamma-aminobutyric acid (GABA) analogue, a class of compounds with significant interest in the pharmaceutical industry for their potential neurological and physiological activities. As a key building block in drug discovery and development, the efficient and scalable synthesis of this molecule is of paramount importance. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering a detailed analysis of their respective methodologies, performance metrics, and practical considerations for researchers and process chemists. The presented routes are constructed from established and reliable chemical transformations, providing a solid foundation for laboratory-scale synthesis and potential scale-up.

Route 1: Malonic Ester Synthesis followed by Hofmann Rearrangement

This classical approach leverages the versatility of malonic ester chemistry to construct the carbon skeleton, followed by a Hofmann rearrangement to introduce the key aminomethyl group. This route is characterized by its use of readily available starting materials and well-understood reaction mechanisms.

Experimental Protocol

Step 1: Ethylation of Diethyl Malonate

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to form the sodium salt. Subsequently, ethyl bromide is added, and the mixture is refluxed to yield diethyl ethylmalonate.[1][2]

Step 2: Partial Hydrolysis and Amidation

Diethyl ethylmalonate is partially hydrolyzed using one equivalent of potassium hydroxide in ethanol to yield the corresponding monoacid monoester. The resulting potassium salt is then converted to the acid chloride using thionyl chloride. Treatment of the acid chloride with concentrated aqueous ammonia affords the mono-amide, 2-ethyl-malonamic acid ethyl ester.

Step 3: Hofmann Rearrangement

The 2-ethyl-malonamic acid ethyl ester is subjected to a Hofmann rearrangement.[1][3][4] This reaction is typically carried out using bromine and a strong base like sodium hydroxide. The amide is converted to an intermediate isocyanate, which is then hydrolyzed in situ to the primary amine with the loss of one carbon atom as carbon dioxide, yielding ethyl 2-(aminomethyl)butanoate.[1][4]

Step 4: Hydrolysis and Salt Formation

The resulting ethyl 2-(aminomethyl)butanoate is hydrolyzed under acidic conditions using hydrochloric acid. This step not only cleaves the ester to the desired carboxylic acid but also forms the hydrochloride salt of the amine in a single operation. The final product, this compound, is then isolated by crystallization.

Workflow Diagram

Route 1 A Diethyl Malonate B Diethyl Ethylmalonate A->B 1. NaOEt, EtOH 2. EtBr C 2-Ethyl-malonamic acid ethyl ester B->C 1. KOH, EtOH 2. SOCl2 3. NH3(aq) D Ethyl 2-(aminomethyl)butanoate C->D Br2, NaOH E This compound D->E HCl(aq), Heat Route 2 A Propanal B 2-Amino-2-ethylbutanenitrile A->B NH4Cl, NaCN C 2-Aminobutanoic Acid B->C HCl(aq), Heat D N-Cbz-2-aminobutanoic acid methyl ester C->D 1. Cbz-Cl, Base 2. MeOH, H+ E N-Cbz-2-(hydroxymethyl)butanamine D->E LiBH4 F This compound E->F 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C 4. HCl(aq)

Sources

A Comparative Guide to GABA-B Receptor Modulation: Evaluating the Efficacy of 2-(Aminomethyl)butanoic Acid Hydrochloride Against the Benchmark Agonist Baclofen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Significance of GABA-B Receptor Modulation

The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability throughout the central nervous system (CNS).[1][2] As the primary inhibitory neurotransmitter system in the brain, GABAergic signaling is fundamental to maintaining physiological homeostasis.[1] GABA-B receptors, in particular, mediate slow and prolonged inhibitory effects, making them a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including spasticity, pain, anxiety, and substance use disorders.[2][3][4][5]

Baclofen, a structural analog of GABA, has long been the only clinically approved GABA-B receptor agonist, primarily used for the management of spasticity.[4][6] While effective, its utility can be limited by a range of CNS-depressant side effects, including sedation, muscle weakness, and ataxia.[3][6] This has driven the search for novel GABA-B receptor modulators with improved efficacy and tolerability profiles. This guide provides a comparative framework for evaluating the efficacy of emerging compounds, such as 2-(Aminomethyl)butanoic acid hydrochloride, against the established benchmark, baclofen.

Mechanism of Action: A Shared Target, Potentially Divergent Effects

Both baclofen and novel modulators like this compound are designed to influence the GABA-B receptor system. However, their precise mechanisms of interaction can lead to significantly different physiological outcomes.

Baclofen: The Orthosteric Agonist

Baclofen acts as a direct agonist at the GABA-B receptor, binding to the orthosteric site on the GABA-B1 subunit.[3][4] This binding event triggers a conformational change in the heterodimeric receptor complex (composed of GABA-B1 and GABA-B2 subunits), leading to the activation of intracellular signaling cascades.[1][2] The primary downstream effects include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[1][7]

  • Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[1][4]

// Edges Baclofen -> GABAB_R:GABAB1 [label="Binds"]; GABAB_R -> G_Protein [label="Activates"]; G_Protein:Ga -> AC [label="Inhibits"]; G_Protein:Gb -> K_Channel; G_Protein:Gg -> K_Channel [style=invis]; AC -> cAMP; Ca_Channel -> Ca_influx; K_Channel -> K_efflux; {Ca_influx, K_efflux} -> Inhibition; G_Protein:Gb -> Ca_Channel [label="Inhibits"]; G_Protein:Gg -> Ca_Channel [style=invis]; } .enddot Caption: GABA-B Receptor Signaling Pathway.

This compound: A Potential Modulator

While specific data for this compound is not widely available in peer-reviewed literature, a compound with this structure could theoretically act as a GABA-B receptor modulator in several ways:

  • Orthosteric Agonist: Similar to baclofen, it could directly bind to and activate the receptor.

  • Partial Agonist: It might bind to the orthosteric site but elicit a submaximal response compared to a full agonist like GABA or baclofen.

  • Positive Allosteric Modulator (PAM): It could bind to a site topographically distinct from the orthosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA.[8][9] PAMs are of significant interest as they may offer a more nuanced modulation of receptor activity, potentially leading to a better side-effect profile.[9]

Comparative Efficacy Assessment: A Multi-faceted Approach

To rigorously compare the efficacy of this compound with baclofen, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization: Defining Receptor Interaction and Functional Activity

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for the GABA-B receptor.[10][11] By competing with a radiolabeled ligand (e.g., [³H]GABA or a high-affinity antagonist like [³H]CGP54626), the inhibition constant (Ki) of the test compounds can be determined.[10][12]

Parameter Baclofen This compound Significance
Ki (nM) Literature valuesExperimentally determinedA lower Ki value indicates a higher binding affinity for the receptor.

2. Functional Assays: GTPγS Binding

The GTPγS binding assay measures the first step in G-protein activation following receptor agonism.[12][13][14] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation.[12][13] This allows for the quantification of agonist potency (EC₅₀) and efficacy (Emax).

Parameter Baclofen This compound Significance
EC₅₀ (nM) Literature valuesExperimentally determinedThe concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
Emax (%) Normalized to 100%Experimentally determinedThe maximum response elicited by the compound relative to a full agonist. This distinguishes full agonists from partial agonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Membrane_Prep Membrane Preparation (e.g., from rat brain or cells expressing GABA-B R) Binding_Assay Radioligand Binding Assay (e.g., with [³H]CGP54626) Functional_Assay [³⁵S]GTPγS Binding Assay Ki Determine Ki (Binding Affinity) EC50_Emax Determine EC₅₀ & Emax (Potency & Efficacy) Animal_Models Animal Models of Spasticity (e.g., spinal cord injury, multiple sclerosis models) EC50_Emax->Animal_Models Inform Dose Selection Behavioral_Tests Behavioral Assessments (e.g., muscle tone, reflex scores) Side_Effect_Profile Side-Effect Profiling (e.g., rotarod for motor coordination, locomotor activity) Therapeutic_Index Determine Therapeutic Index

In Vivo Evaluation: Assessing Therapeutic Potential and Side-Effect Profile

While in vitro assays are crucial for mechanistic understanding, in vivo studies are essential to determine the therapeutic potential of a compound.

1. Animal Models of Spasticity

Rodent models of spinal cord injury or experimental autoimmune encephalomyelitis (a model for multiple sclerosis) are commonly used to assess the anti-spasticity effects of GABA-B receptor modulators. Efficacy is typically measured by assessing changes in muscle tone, reflex hyperexcitability, and overall motor function.

2. Side-Effect Profiling

A key differentiator for a novel GABA-B modulator would be a more favorable side-effect profile compared to baclofen. Standard behavioral tests can be used to assess:

  • Motor coordination and sedation: The rotarod test is a common method to evaluate these effects.

  • Cognitive function: Assays such as the Morris water maze or passive avoidance can be employed to assess learning and memory.

By comparing the effective dose for anti-spasticity effects with the dose that produces significant side effects, a therapeutic index can be established for each compound. A wider therapeutic index for this compound would represent a significant advantage over baclofen.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and baclofen for the GABA-B receptor.

Materials:

  • Rat cortical membranes (prepared as described in[10][15])

  • [³H]CGP54626 (radioligand)

  • Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Test compounds (this compound, baclofen)

  • Non-specific binding control (e.g., 10 µM unlabeled GABA)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Thaw the prepared rat cortical membranes on ice.

  • Perform a protein concentration assay (e.g., BCA assay) to determine the membrane protein concentration.

  • Dilute the membranes in binding buffer to the desired final concentration (e.g., 100-200 µg protein/well).

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a fixed concentration (e.g., 2-5 nM), and the membrane preparation.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled GABA.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value for each compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and baclofen.

Materials:

  • Rat cortical membranes

  • [³⁵S]GTPγS (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP (Guanosine diphosphate)

  • Test compounds (this compound, baclofen)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare membranes as in the binding assay protocol.

  • Pre-incubate the membranes with GDP (e.g., 10 µM) on ice to facilitate the exchange of endogenous GTP.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, [³⁵S]GTPγS (e.g., 0.1 nM), and the GDP-pre-incubated membranes.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration as described above.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the log concentration of the agonist to generate a dose-response curve.

  • Determine the EC₅₀ and Emax values from the curve using non-linear regression.

Conclusion and Future Directions

The established pharmacological profile of baclofen provides a robust benchmark for the evaluation of novel GABA-B receptor modulators. A systematic comparison, employing the methodologies outlined in this guide, is essential to characterize the efficacy and potential therapeutic advantages of new chemical entities like this compound. Should this compound, or others like it, demonstrate high potency and efficacy in vitro, coupled with a superior therapeutic index in vivo, it could represent a significant advancement in the treatment of spasticity and other conditions amenable to GABA-B receptor modulation. The ultimate goal is the development of therapeutics that maximize clinical benefit while minimizing the dose-limiting side effects associated with current treatments.

References

  • Dr. Oracle. (2025, August 23). What is the mechanism of action of Baclofen (GABA receptor agonist)?
  • Kim, J., et al. (n.d.). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC. Retrieved from [Link]

  • Goyal, A., et al. (2023). Baclofen. StatPearls. Retrieved from [Link]

  • Pharmacology of Baclofen ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25). YouTube. Retrieved from [Link]

  • Pinard, A., et al. (2010). The GABAB Receptor—Structure, Ligand Binding and Drug Development. PMC. Retrieved from [Link]

  • Renaud, P., et al. (2016). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. PMC. Retrieved from [Link]

  • Dr. Oracle. (2025, November 14). What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)?
  • Reactome. (n.d.). Activation of GABAB receptors. Retrieved from [Link]

  • Ribosome Studio. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Retrieved from [Link]

  • Lhuillier, L., et al. (2007). GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. PMC. Retrieved from [Link]

  • Pin, J. P., & Prezeau, L. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. Retrieved from [Link]

  • Enna, S. J., & Mcalaster, K. H. (2006). Characterization of GABA Receptors. PMC. Retrieved from [Link]

  • Xu, C., et al. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers. Retrieved from [Link]

  • Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PDSP. (n.d.). GABA. Retrieved from [Link]

  • Nielsen, M. K., et al. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

  • Jacobson, L. H., et al. (2012). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]

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A Comparative Guide to the Partial Agonist Activity of Substituted 2-(Aminomethyl)butanoic Acids and Related Analogs at GABA-C Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the partial agonist activity of substituted 2-(aminomethyl)butanoic acids and structurally related compounds at GABA-C receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the design of novel therapeutics targeting this system. This document synthesizes experimental data from peer-reviewed literature to offer a clear, objective analysis of structure-activity relationships and functional outcomes.

Introduction: The Significance of GABA-C Receptors and the Role of Partial Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1] GABA-C receptors, a subclass of ionotropic GABA receptors, are ligand-gated chloride channels.[2] They are distinguished from GABA-A and GABA-B receptors by their unique pharmacological profile, including insensitivity to bicuculline (a GABA-A antagonist) and baclofen (a GABA-B agonist).[2] GABA-C receptors are predominantly composed of ρ (rho) subunits and are expressed in various regions of the brain, with notable abundance in the retina.[2]

Partial agonists are ligands that bind to and activate a receptor, but with lower efficacy than a full agonist. In the context of GABA-C receptors, partial agonists can fine-tune inhibitory neurotransmission without causing the profound receptor desensitization that can occur with full agonists. This property makes them attractive candidates for therapeutic development, potentially offering a more controlled and sustained modulation of neuronal activity. This guide focuses on a specific class of GABA analogs—substituted 2-(aminomethyl)butanoic acids and their close structural relatives—to elucidate the structural determinants of their partial agonist activity at GABA-C receptors.

Comparative Analysis of Substituted Butanoic Acid Analogs at Human ρ1 GABA-C Receptors

The following data, derived from electrophysiological studies on recombinant human ρ1 GABA-C receptors expressed in Xenopus oocytes, provides a comparative overview of the potency and efficacy of various C2-substituted GABA analogs.[3] The experimental paradigm for generating such data is detailed in the subsequent "Experimental Protocols" section.

CompoundStructureEC50 (μM)Imax (% of GABA)Activity Profile
GABA1.1100Full Agonist
4-Amino-2-methylbutanoic acid18912.1Weak Partial Agonist
4-Amino-2-methylenebutanoic acid1824.4Weak Partial Agonist
4-Amino-2-chlorobutanoic acid2855.2Weak Partial Agonist

Data sourced from Duke et al. (1999)[3]

The data clearly indicates that substitution at the C2 position of the butanoic acid backbone significantly impacts both the potency (EC50) and efficacy (Imax) of these GABA analogs at ρ1 GABA-C receptors. The introduction of a methyl, methylene, or chloro group at this position leads to a dramatic decrease in both potency and maximal response compared to the endogenous full agonist, GABA. These compounds are thus classified as weak partial agonists.

This structure-activity relationship suggests that the binding pocket of the GABA-C receptor is highly sensitive to steric hindrance around the C2 position of the ligand. Even small substitutions in this region appear to disrupt the optimal binding conformation required for full receptor activation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the key experimental methodologies employed in the investigation of substituted 2-(aminomethyl)butanoic acid analogs at GABA-C receptors.

Synthesis of Substituted 2-(Aminomethyl)butanoic Acid Analogs

The synthesis of C2-substituted GABA analogs can be achieved through various established organic chemistry routes. A general synthetic scheme is outlined below. For specific details and characterization of the final compounds, refer to the primary literature.[3]

General Synthetic Pathway for 4-Amino-2-substituted-butanoic Acids

Synthesis start Diethyl malonate derivative step1 Michael Addition with a suitable α,β-unsaturated nitrile start->step1 intermediate1 Substituted cyanoester step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 Substituted carboxylic acid step2->intermediate2 step3 Reduction of the nitrile group intermediate2->step3 final_product 4-Amino-2-substituted-butanoic acid step3->final_product

Caption: Generalized synthetic route for 4-amino-2-substituted-butanoic acids.

Expression of Human ρ1 GABA-C Receptors in Xenopus laevis Oocytes
  • Preparation of cRNA: The cDNA encoding the human ρ1 GABA-C receptor subunit is linearized and transcribed in vitro to produce capped cRNA.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Healthy, stage V-VI oocytes are selected and injected with approximately 50 nL of the human ρ1 cRNA solution (typically at a concentration of 1 μg/μL).

  • Incubation: Injected oocytes are incubated in Barth's solution at 18°C for 2-7 days to allow for receptor expression on the oocyte membrane.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is the gold standard for characterizing the activity of ligands at ionotropic receptors expressed in Xenopus oocytes.

TEVC Experimental Workflow

TEVC_Workflow oocyte Oocyte expressing human ρ1 GABA-C receptors setup Place oocyte in recording chamber and perfuse with buffer oocyte->setup electrodes Impale with two microelectrodes (Voltage and Current) setup->electrodes clamp Clamp membrane potential (typically -70 mV) electrodes->clamp agonist_app Apply test compound (e.g., substituted butanoic acid) clamp->agonist_app record Record inward chloride current agonist_app->record washout Washout with buffer record->washout data_analysis Analyze current amplitude, determine EC50 and Imax washout->data_analysis

Caption: Workflow for two-electrode voltage-clamp (TEVC) electrophysiology.

  • Setup: An oocyte expressing the ρ1 GABA-C receptors is placed in a recording chamber and continuously perfused with a standard saline buffer.

  • Impaling: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -70 mV using a voltage-clamp amplifier.

  • Drug Application: Test compounds (substituted 2-(aminomethyl)butanoic acids and GABA) are dissolved in the perfusion buffer and applied to the oocyte for a set duration.

  • Data Acquisition: The resulting inward current, carried by Cl- ions flowing through the activated GABA-C receptor channels, is recorded.

  • Data Analysis: Concentration-response curves are generated by applying a range of agonist concentrations and measuring the peak current response. These curves are then fitted to the Hill equation to determine the EC50 (concentration for half-maximal response) and Imax (maximal response). The Imax of the test compounds is expressed as a percentage of the maximal response to a saturating concentration of GABA.

Discussion and Future Directions

The investigation into substituted 2-(aminomethyl)butanoic acids and related analogs at GABA-C receptors reveals a sensitive structure-activity relationship. The C2 position appears to be a critical determinant of agonist efficacy, with even minor substitutions leading to a significant reduction in the maximal response. This suggests that while these compounds can bind to the receptor, they are unable to induce the full conformational change required for maximal channel opening.

These findings have several implications for future drug discovery efforts:

  • Fine-tuning Neuronal Inhibition: The development of partial agonists with varying degrees of efficacy could provide a sophisticated toolkit for modulating GABA-C receptor activity in a controlled manner.

  • Targeting Specific Pathologies: Given the role of GABA-C receptors in visual processing, these compounds could be explored for their therapeutic potential in retinal disorders.

  • Exploring Other Substitutions: Further investigation into substitutions at other positions of the butanoic acid scaffold could lead to the discovery of novel agonists, partial agonists, or even antagonists with improved potency and selectivity.

References

  • Duke, R. K., Chebib, M., & Johnston, G. A. (1999). Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British journal of pharmacology, 127(2), 529–537. [Link]

  • Chebib, M., & Johnston, G. A. R. (2000). GABA-Activated Ligand Gated Ion Channels: A Mini Review. Clinical and Experimental Pharmacology and Physiology, 27(9), 798-800. [Link]

  • Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA(C) receptors. Current topics in medicinal chemistry, 2(8), 903–913. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2-(Aminomethyl)butanoic Acid Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Non-Proteinogenic Amino Acid Research

In the landscape of drug discovery and development, non-proteinogenic amino acids like 2-(aminomethyl)butanoic acid hydrochloride serve as invaluable chiral building blocks for synthesizing novel therapeutic agents, particularly in the realm of peptide-based therapeutics and neurological disorder research[1]. The precise stereochemistry and high purity of these starting materials are not merely a matter of quality control; they are fundamental to ensuring experimental reproducibility, biological efficacy, and ultimately, patient safety. An uncharacterized impurity, even at levels below 1%, could possess unintended biological activity, interfere with analytical readouts, or compromise the stability of the final active pharmaceutical ingredient (API)[2][3].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of different commercial batches of this compound. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CoA)[4][5][6][7][8] and establish a multi-pronged, self-validating analytical workflow. The causality behind each experimental choice is explained, providing a logical and scientifically sound approach to benchmarking chemical purity.

Understanding the Impurity Landscape

Impurities in a chemical batch can be broadly categorized according to International Council for Harmonisation (ICH) guidelines[9][10]. For this compound, potential impurities may arise from various stages of its synthesis and storage:

  • Organic Impurities: These include starting materials, by-products from incomplete reactions, intermediates, and degradation products[9]. For instance, incomplete amination or side reactions during the synthesis could lead to structurally related compounds[11][12].

  • Inorganic Impurities: Resulting from the manufacturing process, these can include reagents, catalysts, or inorganic salts[9].

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed[9][13].

  • Enantiomeric Impurities: As 2-(Aminomethyl)butanoic acid is a chiral molecule, the presence of the undesired enantiomer is a critical purity parameter, as different stereoisomers can have vastly different biological activities[14].

Regulatory guidelines stipulate that any impurity present at a level higher than 0.1% should be identified and characterized to ensure compliance and safety[9][10].

A Multi-Modal Analytical Workflow for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity[15]. A robust assessment relies on orthogonal methods—different techniques that measure the same attribute based on different chemical or physical principles. Our workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Elemental Analysis.

Purity_Analysis_Workflow cluster_0 Initial Assessment & Sample Preparation cluster_1 Core Purity & Structural Verification cluster_2 Chromatographic Separation & Impurity Identification cluster_3 Data Synthesis & Comparison A Receive Commercial Batches (A, B, C) & CoA B Visual Inspection (Color, Form) A->B C Accurately Weigh Samples for Each Analysis B->C D ¹H qNMR Spectroscopy (Purity, Organic Impurities) C->D E Elemental Analysis (C, H, N, Cl Confirmation) C->E F RP-HPLC-UV (Related Substances) C->F G Chiral HPLC (Enantiomeric Purity) C->G I Compile Data in Comparison Table D->I E->I H LC-MS Analysis (Impurity ID) F->H G->I H->I J Benchmark Batches Against Specifications I->J K Select Optimal Batch J->K

Caption: Comprehensive workflow for benchmarking commercial chemical batches.

Quantitative ¹H NMR Spectroscopy (qNMR): The Gold Standard for Purity

Causality: ¹H NMR spectroscopy is a primary analytical technique because the signal intensity is directly proportional to the number of protons, making it inherently quantitative without the need for identical reference standards for each impurity[16][17][18]. It provides structural confirmation and can detect and quantify any proton-containing impurities. By using a certified internal standard of known purity and weight, the absolute purity of the target compound can be determined with high accuracy[17][18].

Experimental Protocol: qNMR
  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid) into a 10 mL volumetric flask. Dissolve and dilute to volume with Deuterium Oxide (D₂O). The choice of D₂O as a solvent is crucial for observing the exchangeable N-H and O-H protons of the amino acid.

  • Sample Preparation: Accurately weigh ~15 mg of the this compound batch into an NMR tube.

  • Addition of IS: Using a calibrated pipette, add exactly 500 µL of the internal standard stock solution to the NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer.

    • Ensure a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, a critical step for accurate quantification. A typical D1 is 30-60 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Integrate a well-resolved, non-overlapping peak of the analyte (e.g., the methyl triplet) and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Profiling Related Substances

Causality: HPLC is a powerful separation technique essential for detecting impurities that may not be visible by NMR, especially those present at low levels (<0.1%) or those that are structurally very similar to the parent compound[19][20]. Since 2-(Aminomethyl)butanoic acid lacks a strong UV chromophore, pre-column derivatization is necessary to enable sensitive UV detection[21][22].

Experimental Protocol: RP-HPLC with Pre-Column Derivatization
  • Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) with 2-mercaptoethanol in a borate buffer (pH ~9.5). This reaction is rapid and forms a highly fluorescent and UV-active isoindole derivative[23][24].

  • System Suitability: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL in water). Perform a derivatization and inject it to ensure the system is performing correctly (check for peak shape, retention time, and detector response).

  • Sample Preparation: Prepare solutions of each commercial batch at 1 mg/mL in water.

  • Derivatization Procedure: In an autosampler vial, mix 100 µL of the sample/standard solution with 400 µL of the OPA derivatization reagent. Allow reacting for exactly 2 minutes before injection.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse AAA, 4.6 x 150 mm, 3.5 µm)[23].

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B is used to elute compounds with varying polarities.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 338 nm.

  • Data Analysis: Integrate all peaks. Calculate the purity by area percent, and report any impurity exceeding the 0.1% reporting threshold as specified by ICH guidelines[3].

LC-MS: Identifying the Unknowns

Causality: When HPLC analysis reveals impurities above the identification threshold (typically >0.10-0.15%), their identity must be determined[2][9]. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this, providing the molecular weight of the impurity, which is a critical piece of the structural elucidation puzzle.

Impurity_ID_Logic A HPLC detects impurity >0.1% B Perform LC-MS Analysis A->B C Obtain Mass Spectrum of Impurity Peak B->C D Determine [M+H]⁺ (Molecular Weight) C->D E Hypothesize Structure (e.g., starting material, dimer, degradation product) D->E F Confirm with Reference Standard? E->F G Impurity Identified F->G Yes H Requires Isolation & NMR for full characterization F->H No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Aminomethyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(Aminomethyl)butanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring safety and integrity in your laboratory operations.

Hazard Profile of this compound

This compound and its structural analogs are classified as irritants.[1][2] Understanding the specific nature of these hazards is the first principle of safe handling. The primary routes of exposure and associated risks are:

  • Skin Irritation: Direct contact with the solid compound or its solutions can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential to cause serious damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory irritation.[1][2][3]

While no specific occupational exposure limits have been established for this compound, its classification as an irritant necessitates stringent adherence to safety protocols to minimize any potential exposure.[4][5]

Core Directive: A Risk-Based Approach to PPE Selection

The selection of Personal Protective Equipment (PPE) is not a static, one-size-fits-all protocol. It must be dynamically assessed based on the specific experimental conditions, including the quantity of the compound being handled, its physical state (solid vs. solution), and the potential for aerosolization.

The following diagram outlines a logical workflow for determining the appropriate level of PPE. This decision-making process is foundational to creating a self-validating system of laboratory safety.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling 2-(Aminomethyl)butanoic acid hydrochloride Quantity Quantity > 1g or Potential for Dusting? Start->Quantity Solution Working with Solution Only? Quantity->Solution No Level_C Level C PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respiratory Protection (N95) Quantity->Level_C Yes Level_D Level D PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Solution->Level_D No SplashGoggles Upgrade to Safety Goggles Solution->SplashGoggles Yes SplashGoggles->Level_D

Sources

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Retrosynthesis Analysis

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2-(Aminomethyl)butanoic acid hydrochloride
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Reactant of Route 2
2-(Aminomethyl)butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.